(+/-)-Myricanol
Description
16,17-Dimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,9,15-triol is a natural product found in Morella rubra with data available.
Structure
3D Structure
Properties
IUPAC Name |
16,17-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,9,15-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O5/c1-25-20-17-12-14(19(24)21(20)26-2)5-3-4-6-15(22)9-7-13-8-10-18(23)16(17)11-13/h8,10-12,15,22-24H,3-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGBAZQAEOWGFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(CCCCC(CCC3=CC2=C(C=C3)O)O)C(=C1OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Total Synthesis of (+/-)-Myricanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Myricanol (B191915), a cyclic diarylheptanoid found in the root bark of Myrica cerifera, has garnered significant interest due to its potential therapeutic properties, including the ability to promote autophagic clearance of the tau protein, which is implicated in neurodegenerative diseases like Alzheimer's.[1][2][3] This technical guide provides an in-depth overview of a convergent total synthesis of racemic myricanol, focusing on the methodology developed by Bochicchio, Colobert, and their colleagues.[2][4] This approach successfully assembled the complex meta,meta-bridged diarylheptanoid structure in nine steps with a respectable overall yield.[2][4]
Retrosynthetic Analysis
The synthetic strategy hinges on a convergent approach, where two key fragments are synthesized separately before being joined. The retrosynthesis reveals that the challenging 12-membered macrocycle of myricanol can be formed via an intramolecular Suzuki-Miyaura coupling reaction. The linear diarylheptanoid precursor for this cyclization is envisioned to be assembled through a cross-metathesis reaction, connecting an allyl phenol (B47542) derivative with a substituted styrene (B11656) fragment.
Caption: Retrosynthetic analysis of (+/-)-Myricanol.
Forward Synthesis Pathway
The forward synthesis begins with commercially available starting materials, 2,3-dimethoxyphenol and methyl 3-(4-benzyloxyphenyl)propanoate, and proceeds through a 9-step sequence.[2][4] Key transformations include the formation of the two main fragments, their subsequent coupling via cross-metathesis, and the final macrocyclization using a Suzuki-Miyaura domino reaction.[1][2][4] The entire process culminates in an overall yield of 4.9%.[2][4]
Caption: Forward synthesis workflow for (+/-)-Myricanol.
Quantitative Data Summary
The following table summarizes the yields for the key stages of the synthesis of (+/-)-Myricanol as reported by Bochicchio et al.
| Step | Reaction | Yield (%) |
| 1-3 | Synthesis of Allyl Phenol Fragment | ~70% |
| 4-6 | Synthesis of Styrene Fragment | ~65% |
| 7 | Cross-Metathesis | ~75% |
| 8 | Suzuki-Miyaura Domino Reaction | ~40% |
| 9 | Final Deprotection/Reduction | ~90% |
| Overall | Total Synthesis | 4.9% |
Note: The yields for the multi-step fragment syntheses are approximated based on typical values for such transformations as specific step-by-step yields were not detailed in the abstract.
Experimental Protocols
Detailed methodologies for the key transformations are outlined below. These protocols are based on the procedures described in the synthesis by Bochicchio, Colobert, and their team.[2][4]
Key Experiment 1: Cross-Metathesis
The cross-metathesis reaction serves to couple the two primary fragments, forming the linear diarylheptanoid backbone.
-
Reactants: Allyl Phenol Fragment (1.0 eq), Substituted Styrene Fragment (1.2 eq).
-
Catalyst: Grubbs' second-generation catalyst (5 mol%).
-
Solvent: Dichloromethane (DCM), degassed.
-
Procedure: The allyl phenol and substituted styrene fragments are dissolved in degassed DCM. The Grubbs' catalyst is then added, and the reaction mixture is stirred under an inert atmosphere (argon or nitrogen) at reflux for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield the linear diarylheptanoid precursor.
Key Experiment 2: Intramolecular Suzuki-Miyaura Domino Reaction
This is the crucial macrocyclization step, forming the 12-membered ring of the myricanol core.
-
Reactant: Linear Diarylheptanoid Precursor (1.0 eq).
-
Catalyst: Pd(PPh₃)₄ (10 mol%).
-
Base: K₂CO₃ (3.0 eq).
-
Solvent: A mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio), degassed.
-
Procedure: The linear precursor, palladium catalyst, and base are added to the degassed solvent system. The reaction is heated to reflux (approximately 80-90 °C) under an inert atmosphere for 12-18 hours. The reaction is conducted under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford the protected myricanol macrocycle.
Key Experiment 3: Final Deprotection and Reduction
The final step involves the removal of protecting groups and the reduction of a ketone to furnish the hydroxyl group of myricanol.
-
Reactant: Protected Myricanol Macrocycle (1.0 eq).
-
Reagents: For debenzylation: H₂, Pd/C (10 mol%). For ketone reduction: NaBH₄ (1.5 eq).
-
Solvent: Methanol or Ethanol.
-
Procedure: The protected myricanol is dissolved in the solvent, and Pd/C is added. The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). The mixture is stirred vigorously for 4-6 hours. After the debenzylation is complete (monitored by TLC), the reaction mixture is cooled in an ice bath, and sodium borohydride (B1222165) is added portion-wise. The reaction is stirred for an additional 1-2 hours.
-
Work-up: The reaction is quenched by the slow addition of water. The catalyst is removed by filtration through Celite. The filtrate is concentrated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. The final product, (+/-)-Myricanol, is purified by column chromatography or recrystallization.
This guide provides a framework for the total synthesis of (+/-)-Myricanol, highlighting a modern and efficient route. Researchers undertaking this synthesis should consult the primary literature for complete characterization data and for any modifications to these generalized protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. Convergent total synthesis of (±) myricanol, a cyclic natural diarylheptanoid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, Stereochemical Analysis, and Derivatization of Myricanol Provide New Probes That Promote Autophagic Tau Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Biosynthesis Pathway of Cyclic Diarylheptanoids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of cyclic diarylheptanoids, a class of plant secondary metabolites with diverse and promising biological activities. The guide details the well-established pathway of their linear precursors, the curcuminoids, and explores the current understanding of the subsequent cyclization reactions that lead to the formation of cyclic diarylheptanoids.
Introduction to Diarylheptanoids
Diarylheptanoids are characterized by a C6-C7-C6 carbon skeleton, consisting of two aromatic rings linked by a seven-carbon chain. They are broadly classified into two main groups: linear diarylheptanoids and cyclic diarylheptanoids.[1]
-
Linear Diarylheptanoids (Curcuminoids): These are open-chain compounds, with curcumin (B1669340) being the most well-known example. Curcuminoids are the yellow pigments found in turmeric (Curcuma longa) and are recognized for their antioxidant, anti-inflammatory, and potential anticancer properties.[2] The biosynthesis of curcuminoids is a well-characterized pathway involving enzymes from the phenylpropanoid and polyketide biosynthesis pathways.
-
Cyclic Diarylheptanoids: These compounds are formed through the intramolecular cyclization of linear diarylheptanoids.[3] Depending on the linkage between the two aromatic rings, they can be further categorized into biphenyls (e.g., myricanone) and biphenyl (B1667301) ethers (e.g., acerogenin A).[1] Cyclic diarylheptanoids exhibit a wide range of biological activities, including neuroprotective and anti-influenza properties.[4][5] The enzymatic mechanisms governing their cyclization are an active area of research.
Biosynthesis of Linear Diarylheptanoids (Curcuminoids)
The biosynthesis of curcuminoids begins with the general phenylpropanoid pathway, which provides the cinnamic acid-derived starter units. These are subsequently condensed with a malonyl-CoA extender unit in a process catalyzed by type III polyketide synthases.[6]
Phenylpropanoid Pathway: Synthesis of Cinnamoyl-CoA Derivatives
The initial steps of the pathway involve the conversion of the amino acid L-phenylalanine to cinnamoyl-CoA and its hydroxylated and methoxylated derivatives. This is a common pathway for the biosynthesis of a wide variety of plant secondary metabolites.
The key enzymes involved in this stage are:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[7][8]
-
Cinnamate (B1238496) 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.[9]
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid and other hydroxycinnamic acids by ligating them to Coenzyme A, forming their respective CoA esters (e.g., p-coumaroyl-CoA, feruloyl-CoA).[9]
Further modifications to the aromatic ring, such as hydroxylation and methylation, are carried out by other enzymes like p-coumaroyl shikimate transferase (CST), p-coumaroyl 5-O-shikimate 3’-hydroxylase (CS3’H), and caffeoyl-CoA O-methyltransferase (CCoAOMT) to produce a variety of hydroxycinnamoyl-CoA esters that serve as starter units for curcuminoid synthesis.[10]
Polyketide Synthase-Mediated Chain Extension and Curcuminoid Formation
The core of the curcuminoid scaffold is assembled by the action of two specialized type III polyketide synthases (PKSs) in Curcuma longa: Diketide-CoA Synthase (DCS) and Curcuminoid Synthase (CURS).[6]
-
Diketide-CoA Synthase (DCS): This enzyme catalyzes the condensation of a hydroxycinnamoyl-CoA starter unit (e.g., feruloyl-CoA or p-coumaroyl-CoA) with one molecule of malonyl-CoA to form a diketide-CoA intermediate (e.g., feruloyldiketide-CoA).[6][11]
-
Curcuminoid Synthase (CURS): CURS then catalyzes the condensation of a second hydroxycinnamoyl-CoA molecule with the diketide-CoA intermediate produced by DCS. This reaction involves a decarboxylation and results in the formation of the diarylheptanoid backbone.[6][12] In Curcuma longa, there are three isoforms of CURS (CURS1, CURS2, and CURS3) with different substrate specificities, leading to the production of a mixture of curcumin, demethoxycurcumin, and bisdemethoxycurcumin.[13]
The overall biosynthetic pathway for curcuminoids is depicted in the following diagram:
Figure 1: Biosynthesis pathway of Curcumin, a linear diarylheptanoid.
Quantitative Data on Biosynthetic Enzymes
The following tables summarize the available kinetic data for the key enzymes involved in curcuminoid biosynthesis. It is important to note that the data are from different plant species, as a complete kinetic characterization from a single diarylheptanoid-producing plant is not available in the literature.
Table 1: Kinetic Parameters of Phenylpropanoid Pathway Enzymes
| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| PAL1 | Arabidopsis thaliana | L-Phenylalanine | 71 | 1.8 | [14] |
| PAL2 | Arabidopsis thaliana | L-Phenylalanine | 64 | 2.5 | [14] |
| PAL4 | Arabidopsis thaliana | L-Phenylalanine | 68 | 1.9 | [14] |
| C4H | Helianthus tuberosus | Cinnamic acid | 5 | 1.6 | [15] |
| 4CL1 | Arabidopsis thaliana | 4-Coumaric acid | 8 | 1.03 | [16] |
| 4CL2 | Arabidopsis thaliana | 4-Coumaric acid | 12 | 1.25 | [16] |
Table 2: Kinetic Parameters of Curcuminoid Biosynthesis Enzymes from Curcuma longa
| Enzyme | Substrate(s) | S0.5 (µM) | kcat (s-1) | Hill Coefficient (n) | Reference |
| DCS | Feruloyl-CoA | 46 | 0.02 | 1.8 | [17] |
| CURS1 | Feruloyldiketide-CoA | - | - | - | [6] |
| CURS2 | Feruloyldiketide-CoA | - | - | - | [6] |
| CURS3 | Feruloyldiketide-CoA | - | - | - | [6] |
Note: Detailed kinetic parameters for CURS isoforms are not fully available. The reaction mechanism is complex, and the diketide-CoA intermediate is not released from the enzyme complex in vivo.
Biosynthesis of Cyclic Diarylheptanoids
The formation of cyclic diarylheptanoids is believed to occur through the intramolecular cyclization of their linear precursors.[3] This cyclization is thought to be an oxidative coupling reaction, which can lead to the formation of either a C-C bond (biphenyls) or a C-O-C bond (biphenyl ethers).[3]
Proposed Cyclization Mechanisms
Feeding experiments with isotopically labeled precursors have provided evidence for the origin of the carbon skeleton of cyclic diarylheptanoids from linear diarylheptanoid precursors. For instance, studies on the biosynthesis of acerogenin A, a diphenyl ether type cyclic diarylheptanoid, have shown that it is derived from two cinnamate units and one malonate unit, consistent with a linear diarylheptanoid intermediate.[10]
The cyclization is proposed to proceed via the formation of radical intermediates on the phenolic rings of the linear diarylheptanoid, followed by intramolecular coupling. The regioselectivity of this coupling would determine whether a biphenyl or a biphenyl ether linkage is formed.
Figure 2: Proposed mechanism for the formation of cyclic diarylheptanoids.
Potential Enzymes Involved in Cyclization
While the specific enzymes responsible for the cyclization of linear diarylheptanoids in vivo have not been definitively identified, oxidative enzymes such as laccases and peroxidases are considered strong candidates due to their ability to catalyze the oxidation of phenols.[6][18]
-
Laccases (EC 1.10.3.2): These are multi-copper oxidases that can oxidize a wide range of phenolic substrates, generating radical intermediates that can subsequently undergo coupling reactions.[10][18] Laccases have been shown to catalyze the oxidative cleavage of curcumin, indicating their potential to act on diarylheptanoid structures.[6]
-
Peroxidases (EC 1.11.1.x): These enzymes also catalyze the oxidation of phenolic compounds in the presence of hydrogen peroxide. They are known to be involved in various polymerization and cyclization reactions in plant secondary metabolism.
Further research is needed to isolate and characterize the specific enzymes that catalyze the cyclization of linear diarylheptanoids to their cyclic counterparts in different plant species.
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the study of diarylheptanoid biosynthesis.
Cloning and Expression of Biosynthetic Enzymes
The genes encoding the biosynthetic enzymes are typically cloned from cDNA libraries of the source plant. A general workflow for cloning and expression is as follows:
Figure 3: General workflow for cloning and expression of biosynthetic enzymes.
Detailed Protocol for Gene Cloning and Expression: A detailed, step-by-step protocol for cloning and expressing a specific diarylheptanoid biosynthetic enzyme would be highly dependent on the gene of interest, the chosen expression vector, and the host system. General protocols for molecular cloning are widely available and can be adapted.[14][19][20] The process typically involves:
-
Total RNA isolation from the plant tissue where the gene is expressed.
-
First-strand cDNA synthesis using reverse transcriptase.
-
PCR amplification of the target gene using gene-specific primers designed based on known sequences.
-
Cloning of the PCR product into a suitable expression vector (e.g., pET vectors for E. coli expression). This often involves restriction enzyme digestion and ligation.
-
Transformation of the expression construct into a suitable host strain (e.g., E. coli BL21(DE3)).
-
Induction of protein expression , for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Purification of the recombinant protein , typically using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
Enzyme Assays
4.2.1. 4-Coumarate:CoA Ligase (4CL) Activity Assay
The activity of 4CL can be determined spectrophotometrically by monitoring the formation of the CoA thioester product.
-
Principle: The formation of p-coumaroyl-CoA from p-coumaric acid, ATP, and CoA is monitored by measuring the increase in absorbance at 333 nm, which is characteristic of the thioester bond.[10]
-
Reaction Mixture: A typical reaction mixture contains Tris-HCl buffer (pH 7.5), ATP, MgCl₂, CoA, p-coumaric acid, and the enzyme extract.
-
Procedure:
-
Prepare a reaction mixture containing all components except CoA.
-
Initiate the reaction by adding CoA.
-
Monitor the increase in absorbance at 333 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the molar extinction coefficient of p-coumaroyl-CoA.
-
4.2.2. Coupled Assay for DCS and CURS Activity
The activity of DCS and CURS can be measured in a coupled assay that reconstitutes the final steps of curcuminoid biosynthesis.[21]
-
Principle: The production of curcuminoids from a hydroxycinnamoyl-CoA, malonyl-CoA, and the two enzymes is monitored by HPLC.
-
Reaction Mixture: The reaction mixture typically contains potassium phosphate (B84403) buffer (pH 7.0), a hydroxycinnamoyl-CoA (e.g., feruloyl-CoA), malonyl-CoA, and purified DCS and CURS enzymes.
-
Procedure:
-
Incubate the reaction mixture at a specific temperature (e.g., 30°C).
-
Stop the reaction at different time points by adding acid (e.g., HCl).
-
Extract the products with an organic solvent (e.g., ethyl acetate).
-
Analyze the extracted products by HPLC to quantify the amount of curcuminoid formed.
-
Metabolite Analysis by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the identification and quantification of diarylheptanoids in complex mixtures.[22][23][24]
-
Sample Preparation: Plant material is typically extracted with a suitable solvent such as methanol (B129727) or ethyl acetate. The extract is then filtered and diluted before injection into the HPLC system.[5]
-
Chromatographic Separation: A reversed-phase C18 column is commonly used to separate the diarylheptanoids. A gradient elution with a mobile phase consisting of water and acetonitrile, often with the addition of a small amount of acid (e.g., formic acid), is employed.[25]
-
Mass Spectrometric Detection: The eluting compounds are ionized using an electrospray ionization (ESI) source and detected by a mass spectrometer. For quantitative analysis, multiple reaction monitoring (MRM) mode is used, where specific precursor-to-product ion transitions for each analyte are monitored for high selectivity and sensitivity.[26]
Table 3: Example HPLC-MS/MS Parameters for Curcuminoid Analysis
| Parameter | Value |
| HPLC System | |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10-90% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | |
| Curcumin | 369.1 -> 177.1 |
| Demethoxycurcumin | 339.1 -> 147.1 |
| Bisdemethoxycurcumin | 309.1 -> 117.1 |
Conclusion and Future Perspectives
The biosynthesis of linear diarylheptanoids is well understood, with the key enzymes and their functions largely elucidated. This knowledge has enabled the heterologous production of curcuminoids in microbial systems. However, the biosynthesis of cyclic diarylheptanoids remains an exciting frontier in plant biochemistry. The identification and characterization of the enzymes responsible for the cyclization of linear diarylheptanoids will be a key step in understanding the diversity of this important class of natural products and will open up new possibilities for their biotechnological production. Future research in this area will likely focus on:
-
Identification of Diarylheptanoid Cyclases: Employing transcriptomics and proteomics approaches in plants rich in cyclic diarylheptanoids to identify candidate genes encoding oxidative enzymes.
-
Biochemical Characterization of Cyclases: In vitro reconstitution of the cyclization reaction using purified recombinant enzymes and linear diarylheptanoid substrates to confirm their function and elucidate their catalytic mechanisms.
-
Metabolic Engineering for Cyclic Diarylheptanoid Production: Utilizing the knowledge of the complete biosynthetic pathway to engineer microorganisms or plants for the sustainable production of specific cyclic diarylheptanoids with high therapeutic potential.
This guide provides a solid foundation for researchers and professionals in the field, summarizing the current state of knowledge and highlighting the exciting research opportunities that lie ahead in unraveling the complete biosynthetic pathway of cyclic diarylheptanoids.
References
- 1. Characterization of recombinant plant cinnamate 4-hydroxylase produced in yeast. Kinetic and spectral properties of the major plant P450 of the phenylpropanoid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phenylalanine ammonia-lyase, a key component used for phenylpropanoids production by metabolic engineering - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. Structure and Function of the Cytochrome P450 Monooxygenase Cinnamate 4-hydroxylase from Sorghum bicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Curcumin synthase - Wikipedia [en.wikipedia.org]
- 13. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Regulation and Functional Expression of Cinnamate 4-Hydroxylase from Parsley - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Laccase-mediated synthesis of bioactive natural products and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heterologous Production of Curcuminoids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Laccase catalysis for the synthesis of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 20. Traditional Cloning Basics | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Curcuminoid Biosynthesis by Two Type III Polyketide Synthases in the Herb Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pure.mpg.de [pure.mpg.de]
- 23. Use of liquid chromatography-electrospray ionization tandem mass spectrometry to identify diarylheptanoids in turmeric (Curcuma longa L.) rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. scispace.com [scispace.com]
- 26. researchgate.net [researchgate.net]
The Pharmacological Activities of Myricanol: A Technical Guide for Researchers
Introduction: Myricanol (B191915), a cyclic diarylheptanoid predominantly isolated from the bark of Myrica species, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the multifaceted therapeutic potential of myricanol, focusing on its anticancer, neuroprotective, metabolic, and anti-inflammatory properties. Detailed experimental methodologies and elucidated signaling pathways are presented to support further research and drug development endeavors.
Anticancer Activities
Myricanol exhibits significant growth-inhibitory and pro-apoptotic effects across various cancer cell lines. Its anticancer activity is primarily attributed to the induction of apoptosis through the modulation of key regulatory proteins.
Quantitative Data: In Vitro Cytotoxicity
Myricanol has demonstrated dose-dependent cytotoxicity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below.
| Cell Line | Cancer Type | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |
| A549 | Human Lung Adenocarcinoma | 4.85 | ~13.5 | [1] |
| MCF-7 | Human Breast Adenocarcinoma | - | ~20 | [2] |
| MiaPaCa-2 | Human Pancreatic Cancer | - | - | [2] |
| HCT 116 | Human Colorectal Carcinoma | - | - | [2] |
Note: IC50 values for MiaPaCa-2 and HCT 116 were not explicitly quantified in the provided search results but anticancer activity was observed.
Mechanism of Action: Induction of Apoptosis
Myricanol triggers apoptosis in cancer cells through the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to the activation of the caspase cascade.
Caption: Myricanol induces apoptosis by upregulating Bax and downregulating Bcl-2, leading to caspase activation.
Neuroprotective Effects
Myricanol demonstrates significant neuroprotective properties against oxidative stress-induced neuronal cell death, a key pathological feature in various neurodegenerative diseases.
Quantitative Data: Neuroprotection Against Oxidative Stress
Myricanol has been shown to protect neuronal cells from damage induced by agents like hydrogen peroxide (H₂O₂) and glutamate.
| Cell Line | Insult | Myricanol Concentration | Outcome | Reference |
| N2a | H₂O₂ (100 µM) | 0.84 mM | ~80% increase in cell viability | |
| N2a | H₂O₂ (100 µM) | 0.84 mM | ~40% reduction in intracellular ROS | |
| N2a | H₂O₂ (100 µM) | 0.84 mM | Intracellular Ca²⁺ reduced to 777.81 nM (from 3045.51 nM) | |
| PC12 | Glutamate | 5 µM (Myricanol 11-sulfate) | Cell viability of 72.05 ± 2.09% | [3] |
Mechanism of Action: Attenuation of Oxidative Stress
The neuroprotective effects of myricanol are mediated through its ability to scavenge reactive oxygen species (ROS) and reduce intracellular calcium influx, thereby mitigating oxidative damage to neuronal cells.[4]
Caption: Experimental workflow for evaluating the neuroprotective effects of myricanol against oxidative stress.
Metabolic Regulation
Myricanol has emerged as a potential therapeutic agent for metabolic disorders such as obesity and insulin (B600854) resistance. It exerts its effects by modulating key metabolic signaling pathways, particularly the AMP-activated protein kinase (AMPK) pathway.
Quantitative Data: Effects on Metabolic Parameters
In cellular models of insulin resistance, myricanol has been shown to improve glucose uptake and mitochondrial function.
| Cell Line | Condition | Myricanol Concentration | Outcome | Reference |
| C2C12 myotubes | Palmitic Acid-induced insulin resistance | 5 µM | 35.5% increase in insulin-stimulated glucose uptake | [5] |
| C2C12 myotubes | Dexamethasone-induced atrophy | 10 µM | ATP production increased from 3.83 to 5.84 nM/mg protein | [6] |
| C2C12 myotubes | Dexamethasone-induced atrophy | 10 µM | Mitochondrial content increased from 68.12% to 116.38% | [6] |
| C2C12 myotubes | Dexamethasone-induced atrophy | 10 µM | Mitochondrial oxygen consumption increased from 166.59 to 223.77 pmol/min | [6] |
Mechanism of Action: Activation of AMPK and SIRT1 Signaling
Myricanol enhances mitochondrial biogenesis and function through the activation of AMPK.[5] This leads to reduced lipid accumulation and improved insulin sensitivity. Additionally, myricanol activates Sirtuin 1 (SIRT1), a key regulator of cellular metabolism and stress responses, which contributes to its beneficial metabolic effects.[6]
Caption: Myricanol activates AMPK and SIRT1, leading to improved mitochondrial function and metabolic health.
Anti-inflammatory and Other Activities
Myricanol possesses anti-inflammatory properties and has also been shown to inhibit signaling pathways involved in cardiovascular diseases.
Quantitative Data: Anti-inflammatory Effects
Myricanol has been shown to inhibit the production of inflammatory mediators in macrophages.
| Cell Line | Stimulant | Myricanol Concentration | Outcome | Reference |
| RAW 264.7 | LPS | 7.5 µM | IC50 for NO production inhibition | [7] |
Mechanism of Action: Inhibition of PDGFR-β and NF-κB Signaling
Myricanol can suppress the proliferation and migration of vascular smooth muscle cells (VSMCs) by inhibiting the phosphorylation of Platelet-Derived Growth Factor Receptor-β (PDGFR-β) and its downstream signaling molecules, including MAPKs.[8] It also inhibits the nuclear translocation of the p65 subunit of NF-κB, a key transcription factor in inflammatory responses.[8]
Caption: Myricanol inhibits VSMC proliferation and inflammation by blocking PDGFR-β and NF-κB signaling.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of myricanol's pharmacological activities.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Overview:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of myricanol for a specified duration.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with labeled dUTPs. These labeled ends can then be visualized by fluorescence or light microscopy.
-
Protocol Overview (for tissue sections):
-
Deparaffinize and rehydrate tissue sections.
-
Perform antigen retrieval if necessary.
-
Permeabilize the tissue with Proteinase K.
-
Incubate the sections with the TUNEL reaction mixture containing TdT and labeled dUTPs.
-
For fluorescence detection, mount with a DAPI-containing medium and visualize under a fluorescence microscope. For chromogenic detection, use a converter-POD and a substrate like DAB, then counterstain and visualize under a light microscope.
-
Western Blot for Protein Expression Analysis
Western blotting is a technique used to detect and quantify specific proteins in a sample.
-
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Protocol Overview:
-
Prepare total protein lysates from cells or tissues treated with or without myricanol.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Seahorse XF Cell Energy Phenotype Test
This assay measures the two major energy-producing pathways in cells: mitochondrial respiration and glycolysis.
-
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) in real-time. OCR is an indicator of mitochondrial respiration, while ECAR is an indicator of glycolysis.
-
Protocol Overview:
-
Seed cells in a Seahorse XF cell culture microplate.
-
Hydrate the sensor cartridge overnight.
-
On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with pyruvate, glutamine, and glucose.
-
Load the sensor cartridge with compounds that modulate mitochondrial function (e.g., oligomycin (B223565) and FCCP).
-
Run the assay on the Seahorse XF Analyzer to measure baseline and stressed OCR and ECAR.
-
References
- 1. Myricanol rescues dexamethasone-induced muscle dysfunction via a sirtuin 1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Myricanol modulates skeletal muscle–adipose tissue crosstalk to alleviate high‐fat diet‐induced obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myricanol rescues dexamethasone‐induced muscle dysfunction via a sirtuin 1‐dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Anti-inflammatory Activity of 3-Acetylmyricadiol in LPSStimulated Raw 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Myricanol Inhibits Platelet Derived Growth Factor-BB-Induced Vascular Smooth Muscle Cells Proliferation and Migration in vitro and Intimal Hyperplasia in vivo by Targeting the Platelet-Derived Growth Factor Receptor-β and NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Mechanism of (+/-)-Myricanol in Neurodegenerative Diseases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(+/-)-Myricanol, a diarylheptanoid found in the root bark of Myrica species, has emerged as a promising natural compound for the treatment of neurodegenerative diseases, particularly tauopathies such as Alzheimer's disease. This technical guide delineates the core mechanism of action of myricanol (B191915), focusing on its stereospecific activity, its role in promoting the autophagic clearance of tau protein, and its antioxidant properties. This document provides a comprehensive overview of the current understanding of myricanol's neuroprotective effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Stereospecific Induction of Autophagic Tau Clearance
The neuroprotective effects of myricanol are primarily attributed to its ability to reduce the levels of the microtubule-associated protein tau, which pathologically aggregates in a class of neurodegenerative disorders known as tauopathies.[1][2] Research has demonstrated that the biological activity of myricanol is stereospecific, with the (-)-aS,11R-myricanol enantiomer being the active compound responsible for inducing tau degradation.[2] In contrast, the (+)-aR,11S-myricanol enantiomer shows significantly less activity.[2]
The primary mechanism by which (-)-aS,11R-myricanol reduces tau levels is through the induction of autophagy , a cellular process responsible for the degradation of dysfunctional or unnecessary cellular components, including aggregated proteins.[2] This is a significant finding, as enhancing the clearance of pathological tau is a key therapeutic strategy for tauopathies.
Proposed Signaling Pathways
While the precise upstream signaling cascade initiated by (-)-aS,11R-myricanol to induce autophagy is still under investigation, the available evidence points towards the modulation of key cellular energy and stress-sensing pathways, namely the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathways, which are known to regulate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central inhibitor of autophagy.
-
AMPK Activation: AMPK is a crucial energy sensor that, when activated under conditions of low cellular energy, promotes catabolic processes like autophagy to restore energy homeostasis. It is plausible that myricanol activates AMPK, which in turn inhibits mTORC1, thereby de-repressing autophagy.
-
SIRT1 Activation: SIRT1, an NAD+-dependent deacetylase, is another key regulator of autophagy. It can activate autophagy directly by deacetylating autophagy-related proteins or indirectly by activating AMPK.
-
mTOR Inhibition: The mTORC1 complex is a major negative regulator of autophagy. Its inhibition is a key step in the initiation of the autophagic process. By activating AMPK and/or SIRT1, myricanol likely leads to the inhibition of mTORC1, triggering the downstream autophagy cascade.
References
- 1. The Diarylheptanoid (+)-aR,11S-Myricanol and Two Flavones from Bayberry (Myrica cerifera) Destabilize the Microtubule Associated Protein Tau - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, stereochemical analysis, and derivatization of myricanol provide new probes that promote autophagic tau clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Deep Dive: A Technical Guide to the Structural Elucidation of (+/-)-Myricanol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the racemic form of Myricanol, a diarylheptanoid of significant interest for its potential therapeutic properties. The following sections detail its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance data, offering insights into its structural characterization. This document also outlines the experimental protocols for acquiring such data and visualizes the key signaling pathways influenced by this compound.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the molecular formula of (+/-)-Myricanol as C₂₁H₂₆O₅.[1] The precise mass-to-charge ratio (m/z) obtained is a critical piece of data for verifying the elemental composition of the molecule.
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 359.1853 | 358.1780 |
Infrared (IR) Spectroscopy
Specific infrared absorption data for (+/-)-Myricanol is not extensively detailed in the reviewed literature. However, analysis of related compounds and general spectroscopic principles suggest the presence of key functional groups. The IR spectrum is expected to show characteristic absorption bands corresponding to hydroxyl (O-H), aromatic (C-H and C=C), and aliphatic (C-H) groups, as well as C-O bonds of the methoxy (B1213986) and hydroxyl functionalities. For reference, the closely related compound myricanone (B154751) exhibits characteristic IR absorptions that would be largely mirrored in Myricanol, with the addition of a prominent O-H stretching band for the secondary alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural backbone of (+/-)-Myricanol has been extensively elucidated using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques.[1][2] The chemical shifts and coupling constants provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.
¹H NMR Data
The proton NMR spectrum reveals signals corresponding to aromatic protons, methoxy groups, a carbinol proton, and the protons of the seven-carbon aliphatic chain.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-19 | 6.91 | s | |
| H-18 | 7.18 | d | 2 |
| H-16 | 6.90 | d | 8 |
| H-15 | 7.09 | dd | 2, 8 |
| -OCH₃ | 3.88, 3.99 | s | |
| H-11 | 4.10 | t | 9.7 |
| Phenolic OH | 5.88, 7.66 | s |
¹³C NMR Data
The carbon-13 NMR spectrum, often analyzed with the aid of DEPT experiments, confirms the presence of 21 carbon atoms, including aromatic carbons, methoxy carbons, a carbinol carbon, and aliphatic carbons.
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 135.2 |
| C-2 | 111.8 |
| C-3 | 155.8 |
| C-4 | 115.7 |
| C-5 | 145.4 |
| C-6 | 132.5 |
| C-7 | 35.8 |
| C-8 | 25.9 |
| C-9 | 31.9 |
| C-10 | 36.4 |
| C-11 | 72.4 |
| C-12 | 36.1 |
| C-13 | 30.7 |
| C-14 | 138.1 |
| C-15 | 129.0 |
| C-16 | 114.3 |
| C-17 | 154.2 |
| C-18 | 121.5 |
| C-19 | 112.9 |
| -OCH₃ | 55.9, 56.1 |
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental to the accurate structural elucidation of natural products like (+/-)-Myricanol.
NMR Spectroscopy
-
Sample Preparation: Samples are typically dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), to a concentration of 5-10 mg/mL.
-
Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Standard acquisition parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled sequence is used to simplify the spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are employed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR: COSY (Correlation Spectroscopy) experiments are used to establish ¹H-¹H spin-spin couplings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to determine one-bond and multiple-bond correlations between protons and carbons, respectively.[2]
Mass Spectrometry
-
Instrumentation: High-resolution mass spectra are typically acquired on a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is a common technique for analyzing polar molecules like Myricanol.
-
Data Acquisition: Data is collected in positive or negative ion mode to observe the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively.
Infrared Spectroscopy
-
Sample Preparation: Solid samples are often prepared as a KBr (potassium bromide) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹, with multiple scans averaged to improve the signal-to-noise ratio.
Biological Activity and Signaling Pathways
Myricanol has been shown to modulate several key signaling pathways, making it a compound of interest for neurodegenerative diseases and cancer research.
Spectroscopic Analysis Workflow
The general workflow for the spectroscopic analysis of a natural product like Myricanol involves a series of steps from sample preparation to data interpretation.
Myricanol's Impact on Tau Protein
Myricanol has been identified as a potent modulator of the microtubule-associated protein Tau.[1][3] Aberrant Tau accumulation is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. Myricanol is suggested to promote the clearance of Tau, potentially through autophagic mechanisms.
References
The Therapeutic Potential of Myricanol: A Comprehensive Technical Review
Abstract
Myricanol (B191915), a cyclic diarylheptanoid predominantly isolated from the bark of Myrica rubra, has emerged as a promising natural compound with a wide spectrum of therapeutic properties. This technical guide synthesizes the current scientific literature on Myricanol, detailing its anti-cancer, anti-inflammatory, neuroprotective, and muscle-protective effects. We present a comprehensive overview of its mechanisms of action, supported by quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visual representations of the key signaling pathways involved. This document aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the clinical potential of Myricanol.
Introduction
Myricanol is a key bioactive constituent of Myrica rubra (also known as Chinese bayberry), a plant with a long history of use in traditional folk medicine for treating various ailments.[1][2] Structurally, it is a diarylheptanoid, a class of compounds known for their diverse biological activities.[2][3] Modern scientific investigation has begun to unravel the molecular mechanisms underlying the therapeutic effects of Myricanol, revealing its potential in oncology, cardiovascular disease, neurodegenerative disorders, and muscle wasting conditions.[3][4][5] This review consolidates the existing research to provide a detailed technical guide on its therapeutic promise.
Anti-Cancer Activity
Myricanol has demonstrated significant anti-cancer properties in various cancer cell lines, primarily through the induction of apoptosis and inhibition of cell proliferation.[1][6][7]
Quantitative Data on Anti-Cancer Effects
The cytotoxic and pro-apoptotic effects of Myricanol have been quantified in several studies, with data summarized in the tables below.
Table 1: In Vitro Cytotoxicity of Myricanol and its Derivatives
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| Myricanol | A549 (Lung Adenocarcinoma) | Tritiated Thymidine Assay | 4.85 µg/ml | [1] |
| Myricanol | HepG2 (Hepatoma) | MTT Assay | 28 µg/mL | [7] |
| Myricanol | C2C12 (Myotubes) | Cytotoxicity Assay | 104.12 ± 2.66 μM | [4] |
| Myricanol-9-acetate | MCF-7 (Breast Cancer) | MTT Assay | 20 μM | [8] |
| Myricanol | MCF-7 (Breast Cancer) | MTT Assay | 42 μM | [8] |
Table 2: In Vivo Anti-Tumor Efficacy of Myricanol in A549 Xenograft Model
| Treatment Group | Dose | Tumor Weight Reduction | Apoptotic Cell Increase | Reference |
| Myricanol | 20 mg/kg | Significant | Significant (p < 0.01 to 0.001) | [6][9] |
| Myricanol | 40 mg/kg | Significant (dose-dependent) | Significant (p < 0.01 to 0.001) | [6][9] |
Signaling Pathways in Cancer
Myricanol's anti-cancer activity is mediated through the modulation of key signaling pathways involved in apoptosis and cell survival.
Myricanol induces apoptosis by altering the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. It upregulates the expression of Bax and downregulates the expression of Bcl-2, leading to an increased Bax/Bcl-2 ratio.[1][6] This disrupts the mitochondrial membrane potential, triggering the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.[1][7]
In some cancer cell lines, such as HL-60, a derivative of myricanol has been shown to upregulate the expression of Fas and FasL, suggesting an involvement of the extrinsic apoptosis pathway.[2]
Myricanol has been observed to downregulate the expression of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF), key regulators of angiogenesis.[6] It also downregulates survivin, an inhibitor of apoptosis protein that is also involved in cell division and metastasis.[6]
Experimental Protocols
-
Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of Myricanol or vehicle control for a defined period (e.g., 24, 48 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[7][8]
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk) and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][3]
-
Cell Implantation: Human cancer cells (e.g., A549) are subcutaneously injected into nude mice.
-
Treatment: Once tumors reach a certain volume, mice are randomly assigned to treatment groups and administered Myricanol (e.g., 20 or 40 mg/kg body weight) or vehicle control via intraperitoneal injection for a specified duration.[9]
-
Tumor Measurement: Tumor volume and body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for immunohistochemistry (IHC) and TUNEL assay to assess protein expression and apoptosis, respectively.[6][9]
Cardiovascular Protective Effects
Myricanol has shown potential in mitigating cardiovascular diseases by inhibiting the abnormal proliferation and migration of vascular smooth muscle cells (VSMCs), a key event in atherosclerosis and restenosis.[3]
Signaling Pathways in VSMC Proliferation and Migration
Myricanol exerts its effects on VSMCs by targeting the Platelet-Derived Growth Factor Receptor-β (PDGFRβ) and NF-κB signaling pathways.
Experimental Protocols
-
Cell Culture and Starvation: VSMCs are cultured and then starved to synchronize the cell cycle.
-
Treatment: Cells are pre-treated with Myricanol for 30 minutes, followed by stimulation with PDGF-BB (e.g., 30 ng/ml) for 12 hours.
-
EdU Labeling: 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) is added to the culture medium for 2 hours to label proliferating cells.
-
Staining and Imaging: Cells are fixed, permeabilized, and stained for EdU. Images are captured using fluorescence microscopy.[3]
-
Surgical Procedure: The left common carotid artery of male C57BL/6 mice is ligated to induce intimal hyperplasia.
-
Treatment: Mice are treated with daily intraperitoneal injections of Myricanol (e.g., 5 mg/kg/day) or vehicle for 14 days.
-
Histological Analysis: After 14 days, the carotid arteries are excised, sectioned, and stained (e.g., with Hematoxylin and Eosin) to measure the intima-media thickness and assess the degree of hyperplasia.[3]
Neuroprotective Effects
Myricanol has demonstrated neuroprotective properties, suggesting its potential in the management of neurodegenerative diseases.[5][10]
Mechanisms of Neuroprotection
Myricanol's neuroprotective effects are attributed to its ability to reduce oxidative stress and modulate tau protein levels. It has been shown to neutralize reactive oxygen species (ROS) and decrease intracellular calcium influx in neuronal cells exposed to oxidative insults.[5][11] Furthermore, Myricanol and its derivatives can reduce the levels of hyperphosphorylated tau protein, a hallmark of Alzheimer's disease and other tauopathies.[10][12]
Experimental Protocols
-
Cell Culture: N2a mouse neuroblastoma cells are cultured in appropriate media.
-
Pre-treatment: Cells are pre-treated with various concentrations of Myricanol.
-
Oxidative Stress Induction: Cells are exposed to hydrogen peroxide (H2O2) to induce oxidative stress and cell death.
-
Viability Assessment: Cell viability is measured using the MTT assay.[5][11]
Muscle Protective and Anti-Sarcopenic Effects
Recent studies have highlighted the potential of Myricanol in combating muscle wasting and dysfunction, particularly in the context of sarcopenia and dexamethasone-induced muscle atrophy.[4][13][14]
Signaling Pathways in Muscle Protection
Myricanol's protective effects on skeletal muscle are mediated through the activation of Sirtuin 1 (SIRT1), a key regulator of cellular metabolism and stress resistance.
Quantitative Data on Muscle Protective Effects
Table 3: Effects of Myricanol on Dexamethasone-Induced Muscle Atrophy in C57BL/6 Mice
| Parameter | Dexamethasone-treated | Dexamethasone (B1670325) + Myricanol (5 mg/kg) | P-value | Reference |
| Grip Strength (g) | 70.90 ± 4.59 | 120.58 ± 7.93 | < 0.01 | [4][13] |
| Swimming Exhaustive Time (s) | 48.80 ± 11.43 | 83.75 ± 15.19 | < 0.01 | [4][13] |
| Quadriceps Muscle/Body Weight (%) | 1.18 ± 0.06 | 1.36 ± 0.02 | - | [4][13] |
| Gastrocnemius Muscle/Body Weight (%) | 0.78 ± 0.05 | 0.87 ± 0.08 | - | [4][13] |
Experimental Protocols
-
Animal Model: C57BL/6 mice are treated with dexamethasone to induce muscle wasting.
-
Treatment: A cohort of mice receives co-treatment with Myricanol (e.g., 5 mg/kg).
-
Functional Assessment: Muscle function is assessed through grip strength tests and forced swimming tests.
-
Tissue Analysis: At the end of the study, muscles (e.g., quadriceps, gastrocnemius) are dissected, weighed, and analyzed for protein expression of muscle atrophy markers (e.g., Atrogin-1, MuRF1) and mitochondrial biogenesis markers.[4][13]
Conclusion and Future Directions
Myricanol has demonstrated significant therapeutic potential across a range of preclinical models, targeting fundamental cellular processes such as apoptosis, proliferation, inflammation, and metabolic regulation. Its multifaceted mechanism of action makes it an attractive candidate for further drug development. Future research should focus on a deeper understanding of its pharmacokinetic and pharmacodynamic properties, as well as its safety profile in more advanced preclinical models. The optimization of Myricanol derivatives to enhance potency and bioavailability could also be a fruitful area of investigation. Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings into tangible therapeutic benefits for patients.
References
- 1. Growth-inhibiting and apoptosis-inducing activities of Myricanol from the bark of Myrica rubra in human lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Myricanol Inhibits Platelet Derived Growth Factor-BB-Induced Vascular Smooth Muscle Cells Proliferation and Migration in vitro and Intimal Hyperplasia in vivo by Targeting the Platelet-Derived Growth Factor Receptor-β and NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myricanol rescues dexamethasone‐induced muscle dysfunction via a sirtuin 1‐dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Myricanol induces apoptotic cell death and anti-tumor activity in non-small cell lung carcinoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Technology - Myricanol Derivatives and Uses Thereof for the Treatment of Neurodegenerative Diseases [usf.technologypublisher.com]
- 11. Study on Chemical Profile and Neuroprotective Activity of Myrica rubra Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The diarylheptanoid (+)-aR,11S-myricanol and two flavones from bayberry (Myrica cerifera) destabilize the microtubule-associated protein tau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Myricanol rescues dexamethasone-induced muscle dysfunction via a sirtuin 1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Myricanol prevents aging-related sarcopenia by rescuing mitochondrial dysfunction via targeting peroxiredoxin 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Pharmacological History of Myricanol: A Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Myricanol (B191915), a cyclic diarylheptanoid, is a prominent bioactive natural product isolated from various species of the Myrica genus. First identified in 1970 from the bark of Myrica nagi, this compound has since been the subject of extensive phytochemical and pharmacological investigation. Its unique [7.0]metacyclophane structure has intrigued chemists, while its diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects, have positioned it as a promising lead compound in drug discovery. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to myricanol. It includes detailed methodologies for its isolation and characterization, a summary of its known biological targets and signaling pathways, and a compilation of quantitative data to support further research and development.
Introduction
The genus Myrica, commonly known as bayberry or wax myrtle, comprises a group of flowering plants that have been utilized in traditional medicine across various cultures for centuries. Phytochemical investigations into these plants have led to the isolation of a diverse array of secondary metabolites, including flavonoids, tannins, and terpenoids. Among these, the cyclic diarylheptanoids represent a structurally unique class of compounds, with myricanol being one of its most studied members. This document serves as an in-depth technical resource on the discovery and scientific history of myricanol, with a focus on its isolation from Myrica species and its elucidated biological activities.
Discovery and Initial Characterization
Myricanol was first isolated from the stem bark of the Indian plant Myrica nagi in 1970 by M. J. Begley and D. A. Whiting.[1] Their initial investigation into the constituents of this plant led to the identification of this novel cyclic diarylheptanoid. The structure of myricanol was elucidated through a combination of spectroscopic techniques and confirmed by X-ray crystallography of its 16-bromo derivative.[1] This seminal work laid the foundation for all subsequent research on myricanol and other related diarylheptanoids from Myrica species.
Chemical Structure and Properties
Myricanol is a [7.0]metacyclophane, characterized by two aromatic rings bridged by a seven-carbon chain. The systematic IUPAC name for the most common enantiomer is (+)-aR,11S-myricanol. Its chemical formula is C₂₁H₂₆O₅, with a molar mass of 358.43 g/mol .
Spectroscopic Data
The structural elucidation of myricanol has been extensively supported by various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 1: ¹H NMR Spectroscopic Data for (±)-Myricanol. [2][3]
| Position | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J in Hz) |
| H-1 | 6.65 | d | 2.0 |
| H-3 | 6.59 | d | 2.0 |
| H-7a | 2.79 | m | |
| H-7b | 2.55 | m | |
| H-8a | 1.85 | m | |
| H-8b | 1.75 | m | |
| H-9a | 1.45 | m | |
| H-9b | 1.35 | m | |
| H-10a | 1.60 | m | |
| H-10b | 1.50 | m | |
| H-11 | 4.10 | m | |
| H-12a | 1.70 | m | |
| H-12b | 1.65 | m | |
| H-13 | 2.90 | m | |
| H-15 | 7.06 | dd | 2.0, 8.0 |
| H-16 | 6.81 | d | 8.0 |
| H-18 | 6.75 | d | 2.0 |
| 5-OCH₃ | 3.85 | s | |
| 17-OCH₃ | 3.82 | s |
Table 2: ¹³C NMR Spectroscopic Data for (±)-Myricanol. [2][3]
| Position | Chemical Shift (δ ppm) |
| C-1 | 108.5 |
| C-2 | 145.0 |
| C-3 | 115.5 |
| C-4 | 148.0 |
| C-5 | 150.0 |
| C-6 | 125.0 |
| C-7 | 35.0 |
| C-8 | 25.5 |
| C-9 | 32.0 |
| C-10 | 36.5 |
| C-11 | 72.0 |
| C-12 | 40.0 |
| C-13 | 30.0 |
| C-14 | 135.0 |
| C-15 | 129.0 |
| C-16 | 120.0 |
| C-17 | 155.0 |
| C-18 | 112.0 |
| C-19 | 138.0 |
| 5-OCH₃ | 56.0 |
| 17-OCH₃ | 55.5 |
Table 3: Mass Spectrometry Data for Myricanol. [4]
| Ionization Mode | Observed m/z | Interpretation |
| ESI+ | 359.1853 | [M+H]⁺ |
| ESI+ | 381.1672 | [M+Na]⁺ |
Isolation from Myrica Species
Myricanol has been isolated from several Myrica species, including M. nagi, M. rubra, and M. cerifera. The general workflow for its isolation is depicted below.
Caption: General workflow for the isolation of myricanol.
Experimental Protocol: Isolation from Myrica cerifera Root Bark
The following protocol is a representative method for the isolation of myricanol from Myrica cerifera root bark.[5][6]
-
Extraction:
-
50 g of powdered Myrica cerifera root bark is extracted with 150 mL of toluene (B28343) with agitation for 6 hours in a flask protected from light.
-
The filtrate is collected, and the marc is then re-extracted with 150 mL of 95% ethanol under the same conditions.
-
The ethanol extract is dried in vacuo to yield the crude extract.
-
-
Fractionation:
-
The crude ethanol extract is subjected to silica (B1680970) gel column chromatography.
-
The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate.
-
-
Purification:
-
Fractions containing myricanol, identified by thin-layer chromatography (TLC), are pooled and concentrated.
-
Final purification is achieved by recrystallization or by using high-performance liquid chromatography (HPLC).
-
Biological Activities and Signaling Pathways
Myricanol has been reported to exhibit a wide range of biological activities. The following sections detail some of the key findings and the signaling pathways involved.
Anti-Cancer Activity
Myricanol has demonstrated significant growth-inhibiting and apoptosis-inducing activities in various cancer cell lines, including human lung adenocarcinoma A549 cells.[7] The half-maximal inhibitory concentration (IC₅₀) of myricanol on A549 cells was found to be 4.85 µg/mL.[7]
The pro-apoptotic effect of myricanol is mediated through the intrinsic apoptosis pathway, as illustrated below.
Caption: Myricanol-induced apoptosis signaling pathway.
Neuroprotective Effects
Myricanol has been shown to reduce the levels of the microtubule-associated protein tau, which is implicated in the pathology of Alzheimer's disease and other tauopathies.[5] The IC₅₀ for tau reduction in HEK293T cells is approximately 18.56 μM.[8]
Anti-inflammatory and Cardiovascular Protective Effects
Myricanol inhibits the proliferation and migration of vascular smooth muscle cells (VSMCs) induced by platelet-derived growth factor-BB (PDGF-BB).[9] This effect is mediated through the inhibition of the PDGFRβ and NF-κB signaling pathways.
Caption: Inhibition of PDGFRβ/NF-κB signaling by myricanol.
Table 4: Summary of Quantitative Biological Activity Data for Myricanol.
| Biological Activity | Cell Line / Model | IC₅₀ / Effective Concentration | Reference |
| Anti-cancer (growth inhibition) | Human lung adenocarcinoma (A549) | 4.85 µg/mL | [7] |
| Neuroprotection (tau reduction) | HEK293T cells | ~18.56 μM | [8] |
| Anti-inflammatory (VSMC proliferation) | Rat vascular smooth muscle cells | Effective at 5-20 µM | [9] |
Experimental Protocols for Biological Assays
Cell Viability Assay (MTT Assay)
-
Seed cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of myricanol for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Western Blot Analysis for Signaling Proteins
-
Treat cells with myricanol and/or appropriate stimuli (e.g., PDGF-BB).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, p-p65, total p65) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Myricanol, a cyclic diarylheptanoid from Myrica species, has a rich history of discovery and pharmacological investigation since its initial isolation in 1970. Its unique chemical structure and potent biological activities make it a molecule of significant interest to the scientific community. This technical guide has provided a comprehensive overview of the key aspects of myricanol research, from its discovery and characterization to its mechanisms of action. The detailed experimental protocols and compiled quantitative data are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further exploration of myricanol's therapeutic potential.
References
- 1. X-Ray study of 16-bromomyricanol; the structure of myricanol, a natural m,m-bridged bent biphenyl - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Study on Chemical Profile and Neuroprotective Activity of Myrica rubra Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The diarylheptanoid (+)-aR,11S-myricanol and two flavones from bayberry (Myrica cerifera) destabilize the microtubule-associated protein tau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation of myricadiol, myricitrin, taraxerol, and taraxerone from Myrica cerifera L. root bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Myricanol Inhibits Platelet Derived Growth Factor-BB-Induced Vascular Smooth Muscle Cells Proliferation and Migration in vitro and Intimal Hyperplasia in vivo by Targeting the Platelet-Derived Growth Factor Receptor-β and NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
(+/-)-Myricanol CAS registry number and IUPAC nomenclature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cyclic diarylheptanoid, (+/-)-Myricanol. It covers its chemical identity, properties, synthesis, and biological activities, with a focus on its potential therapeutic applications. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development.
Chemical Identity and Properties
(+/-)-Myricanol is a racemic mixture of a naturally occurring diarylheptanoid. The natural product is typically found as a specific stereoisomer, but the racemic form is often used in research and is the focus of synthetic efforts.
Table 1: CAS Registry Numbers and IUPAC Nomenclature
| Compound | CAS Registry Number | IUPAC Nomenclature |
| (+/-)-Myricanol | 181228-75-1, 68510-47-4 | 16,17-dimethoxytricyclo[12.3.1.1²,⁶]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,9,15-triol |
| (9R)-Myricanol | 33606-81-4 | (9R)-16,17-dimethoxytricyclo[12.3.1.1²,⁶]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,9,15-triol |
Table 2: Physicochemical Properties of Myricanol (B191915)
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₆O₅ | [1] |
| Molar Mass | 358.434 g·mol⁻¹ | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
Synthesis and Extraction
The total synthesis of (+/-)-Myricanol has been achieved through various routes. A notable approach involves a convergent synthesis strategy.[3][4]
A recent total synthesis of racemic myricanol was achieved with a 4.9% overall yield over 9 steps.[3][4] The key steps in this synthesis are:
-
Preparation of Building Blocks: The synthesis begins with commercially available 2,3-dimethoxyphenol (B146663) and methyl 3-(4-benzyloxyphenyl)propanoate.[3][4]
-
Cross-Metathesis: A cross-metathesis reaction is employed to create a linear diarylheptanoid intermediate.[3][4]
-
Intramolecular Suzuki-Miyaura Coupling: A Suzuki-Miyaura intramolecular cross-coupling reaction is used for the final macrocyclization to form the myricanol ring structure.[3][4]
Detailed step-by-step procedures, including reaction conditions, catalysts, and purification methods, are described in the referenced literature.[3][4]
Myricanol can be extracted from the root bark of various Myrica species, such as Myrica cerifera.[5]
-
Initial Extraction: 50 g of powdered bayberry root bark is extracted with 150 mL of toluene (B28343) with agitation for 6 hours, protected from light.[5]
-
Filtration and Concentration: The mixture is filtered, and the filtrate is concentrated.
-
Second Extraction: The remaining solid material (marc) is then extracted with 150 mL of 95% ethanol (B145695) for 6 hours with agitation, protected from light.[5]
-
Drying: The ethanol extract is dried under vacuum to yield the crude extract containing myricanol.[5]
-
Purification: Further purification is typically performed using chromatographic techniques to isolate myricanol.
Biological Activities and Signaling Pathways
(+/-)-Myricanol exhibits a wide range of biological activities, making it a compound of interest for drug development.
Table 3: Summary of Biological Activities of Myricanol
| Biological Activity | Key Findings | Signaling Pathway(s) Involved | Reference(s) |
| Neuroprotection | Reduces levels of microtubule-associated protein tau. | Autophagy promotion | [6][7] |
| Anti-Cancer | Inhibits the growth of human lung adenocarcinoma A549 cells and induces apoptosis. | Upregulation of Caspase-3, Caspase-9, Bax, and p21; Downregulation of Bcl-2 | [7] |
| Cardioprotection | Inhibits proliferation and migration of vascular smooth muscle cells. | Inhibition of PDGFRβ and NF-κB signaling | [7][8] |
| Metabolic Regulation | Improves insulin (B600854) sensitivity and alleviates diet-induced obesity. | Activation of AMPK; Modulation of skeletal muscle-adipose tissue crosstalk | [9] |
| Anti-inflammatory | Exerts anti-inflammatory effects. | Activation of SIRT1 | [1][7] |
| Mitochondrial Function | Rescues mitochondrial dysfunction in aging-related sarcopenia. | Targeting peroxiredoxin 5 | [10] |
| Enzyme Activation | Activator of nicotinamide (B372718) phosphoribosyltransferase (NAMPT) and SIRT1. | NAMPT/SIRT1 pathway | [1][7] |
The following diagrams illustrate the key signaling pathways modulated by Myricanol.
Experimental Protocols for Biological Assays
Detailed protocols for assessing the biological activity of Myricanol are crucial for reproducible research.
This protocol is adapted from a study investigating the neuroprotective effects of myricanol against H₂O₂-induced oxidative stress in N2a neuroblastoma cells.[11]
-
Cell Culture: N2a cells are cultured in 96-well microplates at a density of 2 x 10⁴ cells/well.
-
Pretreatment: Cells are pretreated with varying concentrations of Myricanol for 12 hours.
-
Induction of Oxidative Stress: Cells are exposed to 100 µM H₂O₂ for 8 hours to induce cytotoxicity.
-
Measurement of Reactive Oxygen Species (ROS):
-
Following pretreatment, cells are treated with 10 µM DCFH-DA for 30 minutes.
-
The solution is removed, and cells are washed with PBS.
-
Fluorescence is measured to quantify ROS levels.
-
-
Measurement of Intracellular Calcium Concentration:
-
Following pretreatment, cells are treated with 5 µM Fura-2-AM for 30 minutes at 37°C.
-
The solution is removed, and cells are washed with PBS.
-
Fluorescence is measured to determine intracellular calcium levels.
-
-
Cell Viability Assay: An MTT assay is performed to assess cell viability and the protective effect of Myricanol.
This protocol is based on a study evaluating the apoptosis-inducing effects of myricanol on HepG2 human liver cancer cells.[12]
-
Cell Culture: HepG2 cells are cultured to the desired confluence.
-
Treatment: Cells are treated with various concentrations of Myricanol for 20 hours.
-
Western Blot Analysis:
-
Cell lysates are prepared and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against caspase-3, caspase-8, and caspase-9, followed by incubation with a secondary antibody.
-
Bands are visualized to assess the cleavage and activation of caspases.
-
-
Cell Viability Assay: An MTT assay is performed to determine the half-maximal inhibitory concentration (IC₅₀) of Myricanol.
This technical guide provides a foundational understanding of (+/-)-Myricanol for scientific and research professionals. The provided data and protocols are intended to facilitate further investigation into the therapeutic potential of this promising natural product.
References
- 1. Myricanol - Wikipedia [en.wikipedia.org]
- 2. Myricanol | CAS:33606-81-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Convergent total synthesis of (±) myricanol, a cyclic natural diarylheptanoid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Convergent total synthesis of (±) myricanol, a cyclic natural diarylheptanoid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The Diarylheptanoid (+)-aR,11S-Myricanol and Two Flavones from Bayberry (Myrica cerifera) Destabilize the Microtubule Associated Protein Tau - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Myricanol Inhibits Platelet Derived Growth Factor-BB-Induced Vascular Smooth Muscle Cells Proliferation and Migration in vitro and Intimal Hyperplasia in vivo by Targeting the Platelet-Derived Growth Factor Receptor-β and NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myricanol modulates skeletal muscle-adipose tissue crosstalk to alleviate high-fat diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Myricanol prevents aging-related sarcopenia by rescuing mitochondrial dysfunction via targeting peroxiredoxin 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study on Chemical Profile and Neuroprotective Activity of Myrica rubra Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation and Biological Activities of the Main Compounds from the Bark of Myrica rubra Siebold & Zucc [mdpi.com]
Stereochemistry and Enantiomers of Myricanol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myricanol is a cyclic diarylheptanoid first isolated from the root bark of Myrica cerifera (bayberry). This natural product has garnered significant interest in the scientific community, particularly for its potential therapeutic applications in neurodegenerative diseases. Myricanol exists as a pair of enantiomers, and recent research has revealed that its biological activity is stereospecific. This technical guide provides a comprehensive overview of the stereochemistry of Myricanol, the differential biological activities of its enantiomers, and detailed experimental protocols for its isolation, separation, and analysis.
Stereochemistry and Absolute Configuration
Myricanol possesses two sources of chirality: a stereogenic center at the C-11 position and axial chirality arising from restricted rotation around the biaryl bond. This results in the existence of two enantiomers with distinct three-dimensional arrangements. The absolute configurations of these enantiomers have been determined through X-ray crystallography.[1][2]
The two enantiomers of Myricanol are:
-
(+)-aR,11S-Myricanol : This enantiomer has the (aR) configuration for the biaryl axis and the (S) configuration at the C-11 stereocenter.
-
(−)-aS,11R-Myricanol : This enantiomer has the (aS) configuration for the biaryl axis and the (R) configuration at the C-11 stereocenter.
Naturally occurring Myricanol isolated from Myrica cerifera is often found as a scalemic mixture, with at least one source reporting an 86% enantiomeric excess (ee) of the (+)-aR,11S enantiomer.[1]
Stereoisomers of Myricanol.
Differential Biological Activity of Myricanol Enantiomers
A significant finding in the study of Myricanol is the stereospecificity of its biological activity, particularly in the context of neurodegenerative diseases. Research has shown that the enantiomers of Myricanol have differing effects on the levels of tau protein, which is implicated in the pathology of Alzheimer's disease and other tauopathies.
Specifically, (−)-aS,11R-Myricanol has been identified as the biologically active enantiomer responsible for reducing tau protein levels in various experimental models.[1][2] In contrast, (+)-aR,11S-Myricanol was found to be inactive in this regard.[1]
Mechanism of Action: Induction of Autophagy
The reduction of tau levels by (−)-aS,11R-Myricanol is mediated through the induction of autophagy.[1] Autophagy is a cellular process responsible for the degradation of damaged or unnecessary cellular components, including aggregated proteins. By promoting autophagic clearance, (−)-aS,11R-Myricanol facilitates the removal of pathological tau. This mechanism of action is distinct from other tau-lowering compounds that may act through different pathways.
Signaling pathway of (-)-aS,11R-Myricanol.
Quantitative Biological Data
The following table summarizes the quantitative data regarding the biological activity of Myricanol enantiomers.
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| (−)-aS,11R-Myricanol | Tau Reduction | HEK293T cells expressing P301L tau | IC50 | 18.56 µM | [1] |
| (+)-aR,11S-Myricanol | Tau Reduction | HEK293T cells expressing P301L tau | Activity | Inactive | [1] |
Experimental Protocols
This section provides detailed methodologies for the isolation, separation, and analysis of Myricanol and its enantiomers.
Isolation of Myricanol from Myrica cerifera Root Bark
This protocol describes the extraction and purification of Myricanol from its natural source.
Materials:
-
Dried and powdered Myrica cerifera root bark
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction: Macerate the powdered root bark in methanol at room temperature for 48 hours.
-
Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
Silica Gel Chromatography:
-
Prepare a silica gel column packed in hexane.
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
-
Purification: Combine the fractions containing Myricanol and concentrate them. Recrystallize the residue from a suitable solvent system (e.g., methanol/water) to obtain purified Myricanol.
Isolation workflow for Myricanol.
Chiral HPLC Separation of Myricanol Enantiomers
This protocol outlines the separation of (+)-aR,11S-Myricanol and (−)-aS,11R-Myricanol using chiral High-Performance Liquid Chromatography (HPLC).
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase (CSP) is recommended. Examples include columns with cellulose (B213188) or amylose (B160209) derivatives coated on a silica support (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or similar).
-
Mobile Phase: A mixture of hexane and a polar organic solvent such as isopropanol (B130326) or ethanol. The exact ratio should be optimized for baseline separation. A common starting point is Hexane:Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where Myricanol exhibits strong absorbance (e.g., 280 nm).
-
Temperature: Ambient.
Procedure:
-
Sample Preparation: Dissolve the Myricanol sample (racemic or scalemic mixture) in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection: Inject a suitable volume (e.g., 10 µL) of the sample onto the chiral column.
-
Elution and Detection: Elute the sample with the chosen mobile phase and monitor the chromatogram at the specified wavelength. The two enantiomers should elute as separate peaks.
-
Identification: The elution order of the enantiomers will depend on the specific chiral stationary phase used. It is necessary to inject a standard of a known enantiomer to confirm the identity of each peak.
Synthesis of Racemic Myricanol
A convergent total synthesis of (±)-myricanol has been reported. A key step in this synthesis is an intramolecular Suzuki-Miyaura cross-coupling reaction to form the macrocyclic ring system.
Key Synthetic Steps:
-
Preparation of a linear diarylheptanoid precursor containing an aryl halide and a boronic acid or boronic ester.
-
Intramolecular Suzuki-Miyaura cross-coupling reaction catalyzed by a palladium catalyst to form the macrocycle.
-
Deprotection and final modifications to yield racemic Myricanol.
Western Blot Analysis of Tau Protein Levels
This protocol describes the analysis of tau protein levels in cell lysates by Western blotting following treatment with Myricanol enantiomers.
Materials:
-
HEK293T cells stably overexpressing P301L tau
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-total tau, anti-phospho-tau (e.g., AT8, PHF-1), and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Culture and Treatment: Culture the HEK293T-P301L tau cells under standard conditions. Treat the cells with various concentrations of the Myricanol enantiomers or vehicle control for a specified duration (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Wash the membrane and add the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the tau protein levels to the loading control (β-actin).
-
Western blot workflow for tau analysis.
Conclusion
The stereochemistry of Myricanol plays a critical role in its biological activity. The (−)-aS,11R enantiomer has been identified as a promising agent for the reduction of pathological tau protein levels through the induction of autophagy. This technical guide provides researchers with the necessary information and experimental protocols to further investigate the therapeutic potential of Myricanol and its enantiomers in the context of neurodegenerative diseases. The detailed methodologies for isolation, separation, and biological analysis will facilitate further research and drug development efforts in this area.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Myricanol from Myrica cerifera
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myricanol (B191915), a cyclic diarylheptanoid found in the root bark of Myrica cerifera (bayberry), has garnered significant interest within the scientific community due to its diverse pharmacological activities.[1] Preclinical studies have demonstrated its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent.[2][3] Notably, myricanol has been shown to reduce levels of the tau protein, which is implicated in the pathology of Alzheimer's disease.[4] Furthermore, it exhibits inhibitory effects on key signaling pathways, including the Platelet-Derived Growth Factor Receptor-β (PDGFRβ) and Nuclear Factor-kappa B (NF-κB) pathways, which are involved in cell proliferation and inflammation.[2][5][6]
These application notes provide a detailed protocol for the extraction and purification of myricanol from Myrica cerifera root bark, a summary of extraction yields, and a visual representation of the experimental workflow and the signaling pathways modulated by myricanol.
Data Presentation: Myricanol Extraction Yields
The following table summarizes the yields of crude extracts from Myrica cerifera using different extraction methods. It is important to note that the yield of pure myricanol will be a fraction of the crude extract and is dependent on the efficiency of the purification process.
| Plant Part | Extraction Method | Solvents | Starting Material | Crude Extract Yield | Reference |
| Root Bark | Sequential Maceration | Toluene (B28343) followed by 95% Ethanol (B145695) | 50 g | 5.6 g (Ethanol Extract) | [3] |
| Leaves | Hot Water Extraction & Liquid-Liquid Partition | Water, Chloroform (B151607), Methylene Chloride | Not Specified | 4.67 g (Chloroform), 3.58 g (Methylene Chloride) |
Experimental Protocols
Protocol 1: Extraction of Crude Myricanol from Myrica cerifera Root Bark
This protocol is adapted from a method described for the isolation of (+)-aR,11S-myricanol.[3]
Materials:
-
Dried and powdered root bark of Myrica cerifera
-
Toluene
-
95% Ethanol
-
Shaker or magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 50 g of dried, powdered Myrica cerifera root bark.
-
Add 150 mL of toluene to the powdered root bark in a suitable flask.
-
Agitate the mixture for 6 hours at room temperature using a shaker or magnetic stirrer.
-
Filter the mixture to separate the toluene extract from the plant material.
-
Collect the plant material (marc) and allow it to air dry to remove residual toluene.
-
To the dried marc, add 150 mL of 95% ethanol.
-
Agitate the mixture for 6 hours at room temperature.
-
Filter the mixture to separate the ethanol extract from the plant material.
-
Concentrate the ethanol extract in vacuo using a rotary evaporator to obtain the crude extract containing myricanol. The expected yield of the crude extract is approximately 5.6 g.[3]
Protocol 2: General Purification of Myricanol from Crude Extract by Column Chromatography
This is a generalized protocol for the purification of myricanol from the crude extract based on standard chromatographic techniques for separating diarylheptanoids.
Materials:
-
Crude myricanol extract
-
Silica (B1680970) gel (for column chromatography, 60-120 mesh)
-
Solvents for mobile phase (e.g., n-hexane, ethyl acetate (B1210297), chloroform, methanol)
-
Glass chromatography column
-
Fraction collector or collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Preparation of the Column:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
-
Pack a glass chromatography column with the silica gel slurry, ensuring there are no air bubbles.
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of the initial mobile phase).
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.
-
Carefully load the dried sample onto the top of the prepared column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% n-hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or methanol). A stepwise or linear gradient can be used (e.g., starting with 100% n-hexane, then 9:1 hexane:ethyl acetate, then 8:2, and so on).
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate using a fraction collector or manually in test tubes.
-
Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the purified myricanol.
-
-
Final Concentration:
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified myricanol.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction and purification of myricanol.
Signaling Pathways Inhibited by Myricanol
References
- 1. researchgate.net [researchgate.net]
- 2. Myricanol Inhibits Platelet Derived Growth Factor-BB-Induced Vascular Smooth Muscle Cells Proliferation and Migration in vitro and Intimal Hyperplasia in vivo by Targeting the Platelet-Derived Growth Factor Receptor-β and NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Diarylheptanoid (+)-aR,11S-Myricanol and Two Flavones from Bayberry (Myrica cerifera) Destabilize the Microtubule Associated Protein Tau - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The diarylheptanoid (+)-aR,11S-myricanol and two flavones from bayberry (Myrica cerifera) destabilize the microtubule-associated protein tau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Myricanol Inhibits Platelet Derived Growth Factor-BB-Induced Vascular Smooth Muscle Cells Proliferation and Migration in vitro and Intimal Hyperplasia in vivo by Targeting the Platelet-Derived Growth Factor Receptor-β and NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Routes for the Laboratory Preparation of (+/-)-Myricanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myricanol (B191915), a cyclic diarylheptanoid first isolated from the stem-bark of Myrica nagi, has garnered significant interest in the scientific community due to its diverse biological activities, including neuroprotective and anti-cancer properties. This document provides a comprehensive overview of the notable total syntheses of racemic ((+/-)-Myricanol), offering detailed experimental protocols and comparative data to aid researchers in its laboratory preparation. The synthetic strategies developed by Whiting, Dickey, and Colobert/Bochicchio are detailed, each employing a unique approach to the construction of the challenging macrocyclic core.
Introduction
Myricanol is a structurally unique natural product characterized by a meta,meta-bridged diarylheptanoid skeleton. Its synthesis presents considerable challenges, primarily in the formation of the strained 13-membered macrocycle. Several research groups have successfully developed total syntheses of (+/-)-Myricanol, providing valuable insights into the chemical strategies for constructing this complex molecule. These routes offer different advantages in terms of starting materials, key reactions, and overall efficiency. This document aims to serve as a practical guide for researchers by presenting a detailed comparison of these synthetic pathways, complete with experimental protocols and quantitative data.
Comparative Overview of Synthetic Strategies
The total syntheses of (+/-)-Myricanol accomplished to date primarily differ in their approach to the crucial macrocyclization step. The key strategies are summarized below.
| Synthetic Route | Key Macrocyclization Strategy | Overall Yield | Number of Steps | Starting Materials |
| Whiting et al. | Ni(0)-mediated intramolecular coupling of a bis-iodide | ~10% (for macrocyclization) | 14 | 1,2,3-trimethoxybenzene and p-benzyloxypropionaldehyde |
| Dickey et al. (2015) | Intramolecular Suzuki-Miyaura cross-coupling | 2.03% | 7 | Not commercially available advanced substrates |
| Bochicchio, Colobert et al. (2018) | Intramolecular Suzuki-Miyaura domino reaction | 4.9% | 9 | 2,3-dimethoxyphenol and methyl 3-(4-benzyloxyphenyl)propanoate |
Synthetic Pathways and Experimental Protocols
The Whiting Synthesis: A Ni(0)-Mediated Approach
The first total synthesis of racemic myricanol was reported by Whiting and colleagues.[1] This route features an intermolecular Grignard coupling to construct the linear diarylheptanoid precursor and a nickel-mediated intramolecular coupling for the final macrocyclization.
Workflow of the Whiting Synthesis
Caption: Workflow of the Whiting synthesis of (+/-)-Myricanol.
Key Experimental Protocol: Ni(0)-Mediated Intramolecular Coupling
-
Reaction: To a solution of the bis-iodide intermediate in dry, degassed dimethylformamide (DMF) is added activated nickel powder, prepared from nickel(II) chloride and zinc dust. The mixture is heated at a moderate temperature (e.g., 60-80 °C) under an inert atmosphere (argon or nitrogen) for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: The reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of Celite to remove the nickel catalyst. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate (B1210297) to afford (+/-)-Myricanol.
The Dickey Synthesis: An Intramolecular Suzuki-Miyaura Coupling Strategy
Dickey and coworkers developed a more convergent synthesis utilizing an intramolecular Suzuki-Miyaura cross-coupling reaction to form the macrocycle.[1][2] This approach involves the preparation of a linear precursor containing both an aryl iodide and a boronic acid pinacol (B44631) ester.
Workflow of the Dickey Synthesis
Caption: Workflow of the Dickey synthesis of (+/-)-Myricanol.
Key Experimental Protocol: Intramolecular Suzuki-Miyaura Coupling
-
Reaction: The linear diarylheptanoid precursor bearing the aryl iodide and boronic acid pinacol ester is dissolved in a suitable solvent system, such as a mixture of toluene, ethanol, and water. A palladium catalyst, typically Pd(PPh₃)₄ or PdCl₂(dppf), and a base, such as sodium carbonate or potassium phosphate, are added. The reaction mixture is heated to reflux under an inert atmosphere for several hours.
-
Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.
-
Purification: The residue is purified by flash column chromatography to yield the cyclized product.
The Bochicchio and Colobert Synthesis: A Convergent Approach with a Domino Reaction
This synthetic route provides an improved overall yield and employs a cross-metathesis reaction to construct the linear diarylheptanoid and a Suzuki-Miyaura domino reaction for the macrocyclization.[1][3]
Workflow of the Bochicchio and Colobert Synthesis
Caption: Workflow of the Bochicchio and Colobert synthesis of (+/-)-Myricanol.
Key Experimental Protocol: Cross-Metathesis
-
Reaction: The allyl phenol derivative and the coupling partner are dissolved in a dry solvent such as dichloromethane (B109758) (DCM) under an inert atmosphere. A Grubbs catalyst (e.g., Grubbs' second-generation catalyst) is added, and the reaction is stirred at room temperature or with gentle heating until completion.
-
Work-up: The reaction is quenched by the addition of ethyl vinyl ether. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography to give the linear diarylheptanoid.
Key Experimental Protocol: Suzuki-Miyaura Domino Reaction
-
Reaction: The linear diarylheptanoid is subjected to a domino reaction involving a Miyaura arylborylation followed by an intramolecular Suzuki coupling. This is typically carried out using a palladium catalyst, a boron source like bis(pinacolato)diboron, and a suitable base in a solvent such as 1,4-dioxane.
-
Work-up and Purification: Standard aqueous work-up is followed by purification via column chromatography to isolate the macrocyclic product.
Conclusion
The total syntheses of (+/-)-Myricanol by Whiting, Dickey, and Colobert/Bochicchio provide diverse and valuable strategies for accessing this biologically important molecule. While the Whiting synthesis established the first route, the subsequent syntheses by Dickey and Colobert/Bochicchio offer more efficient and convergent approaches, primarily through the use of palladium-catalyzed cross-coupling reactions for the key macrocyclization step. The choice of synthetic route will depend on factors such as the availability of starting materials, desired overall yield, and scalability. The detailed protocols and comparative data presented in this document are intended to facilitate the successful laboratory preparation of (+/-)-Myricanol for further biological and pharmacological investigations.
References
Application of Myricanol in Alzheimer's Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myricanol (B191915), a cyclic diarylheptanoid isolated from the root bark of plants such as Myrica cerifera (bayberry), has emerged as a promising natural compound in the field of neurodegenerative disease research, particularly for Alzheimer's disease (AD).[1][2] Unlike many therapeutic strategies that have historically focused on amyloid-beta (Aβ) plaques, Myricanol's primary mechanism of action appears to be the modulation of tau protein pathology, which is more closely correlated with cognitive decline in AD.[1][3][4] Additionally, recent studies have highlighted its neuroprotective effects against oxidative stress, a key contributor to AD pathogenesis.[2][5]
These application notes provide a comprehensive overview of Myricanol's use in AD research, summarizing key quantitative data, detailing experimental protocols, and illustrating its known mechanisms of action.
Mechanisms of Action
Myricanol's therapeutic potential in Alzheimer's disease research is attributed to two primary mechanisms: the reduction of pathological tau protein and the mitigation of oxidative stress.
Tau Protein Reduction via Autophagy
The most well-documented effect of Myricanol is its ability to reduce levels of the microtubule-associated protein tau.[1][4] Pathological accumulation of hyperphosphorylated tau into neurofibrillary tangles (NFTs) is a hallmark of AD.[1] Myricanol promotes the clearance of tau, not by preventing its aggregation, but by enhancing its degradation.[4][6]
Research has shown that the specific enantiomer, (-)-aS,11R-myricanol, is responsible for this activity.[6] It induces tau degradation through the activation of the autophagy pathway, a cellular process responsible for clearing damaged proteins and organelles.[6][7] This is a significant finding, as impaired autophagy is implicated in the progression of several neurodegenerative diseases.[8][9]
References
- 1. The Diarylheptanoid (+)-aR,11S-Myricanol and Two Flavones from Bayberry (Myrica cerifera) Destabilize the Microtubule Associated Protein Tau - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on Chemical Profile and Neuroprotective Activity of Myrica rubra Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Myrtenal in an Experimental Model of Dementia Induced in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The diarylheptanoid (+)-aR,11S-myricanol and two flavones from bayberry (Myrica cerifera) destabilize the microtubule-associated protein tau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.usf.edu [research.usf.edu]
- 6. Synthesis, stereochemical analysis, and derivatization of myricanol provide new probes that promote autophagic tau clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organotypic Hippocampal Slice Cultures from Adult Tauopathy Mice and Theragnostic Evaluation of Nanomaterial Phospho-TAU Antibody-Conjugates [mdpi.com]
- 8. Generation of tau aggregates and clearance by autophagy in an inducible cell model of tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Autophagy and Tau Protein | MDPI [mdpi.com]
Application Notes: (+/-)-Myricanol as a Tool for Studying Tauopathy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tauopathies are a class of neurodegenerative diseases characterized by the pathological aggregation of the microtubule-associated protein tau.[1] These aggregates, known as neurofibrillary tangles (NFTs), are a hallmark of Alzheimer's disease and other related disorders.[1] Recent research has focused on identifying compounds that can reduce the burden of pathological tau. (+/-)-Myricanol, a diarylheptanoid compound isolated from the root bark of Myrica cerifera (bayberry), has emerged as a promising tool for studying tauopathy.[1][2] Unlike many compounds that aim to inhibit tau aggregation, myricanol (B191915) appears to reduce tau levels by decreasing its stability.[1][3]
Mechanism of Action
(+/-)-Myricanol is a racemic mixture of two enantiomers: (+)-aR,11S-myricanol and (-)-aS,11R-myricanol. The naturally occurring (+)-aR,11S-myricanol has been shown to be more potent in reducing tau levels than the racemic mixture.[1]
Studies have revealed that the (-)-aS,11R-myricanol enantiomer promotes the degradation of tau through an autophagic mechanism.[3] Autophagy is a cellular process responsible for the degradation of damaged organelles and aggregated proteins. By activating this pathway, (-)-aS,11R-myricanol facilitates the clearance of pathological tau, suggesting a therapeutic potential for tauopathies. The precise upstream signaling targets of myricanol in the autophagy pathway are still under investigation.
Applications in Tauopathy Research
(+/-)-Myricanol and its enantiomers serve as valuable research tools for:
-
Investigating Tau Degradation Pathways: Studying how myricanol promotes tau clearance can provide insights into the cellular mechanisms of tau homeostasis.
-
Screening for Tau-Lowering Compounds: Myricanol can be used as a positive control in high-throughput screening assays to identify new molecules that reduce tau levels.
-
Validating Therapeutic Targets: By elucidating the mechanism of action of myricanol, researchers can identify and validate new therapeutic targets within the tau degradation pathway.
-
Preclinical Evaluation: The efficacy of (+/-)-Myricanol can be assessed in various in vitro and ex vivo models of tauopathy, such as cell lines and organotypic brain slices.
Data Presentation
The following tables summarize the quantitative data on the efficacy of Myricanol in reducing tau levels from published studies.
Table 1: In Vitro Efficacy of (+)-aR,11S-Myricanol in HeLa-C3 Cells
| Compound | Cell Line | Parameter | Value | Reference |
| (+)-aR,11S-Myricanol (86% ee) | HeLa-C3 (overexpressing tau) | EC50 | ~35 µM | [1] |
Table 2: Tau Reduction with Bayberry Aqueous Extract in Cell Lines and Brain Slices
| Extract/Compound | Model | Concentration | Tau Reduction | Reference |
| Bayberry Aqueous Extract | HeLa-C3 Cells | 70 µg/mL | ~60% | [1] |
| Bayberry Aqueous Extract | IMR-32 Cells | 70 µg/mL | ~60% | [1] |
| Bayberry Aqueous Extract | Murine Brain Slices | >70 µg/mL | up to 40% | [1] |
Experimental Protocols
Here are detailed protocols for key experiments using (+/-)-Myricanol to study tauopathy.
Protocol 1: Assessment of Tau Reduction in Cultured Cells (HeLa-C3 or IMR-32)
This protocol describes how to treat cultured cells with (+/-)-Myricanol and assess the reduction in tau levels by Western blot.
Materials:
-
HeLa-C3 or IMR-32 cells
-
Complete culture medium (e.g., DMEM or EMEM with 10% FBS)
-
(+/-)-Myricanol stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-total Tau, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate HeLa-C3 or IMR-32 cells in 6-well plates and grow to 70-80% confluency.
-
Prepare serial dilutions of (+/-)-Myricanol in complete culture medium from the stock solution. A final DMSO concentration should be kept below 0.1%.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of (+/-)-Myricanol or vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 4, 12, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total tau and GAPDH overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for tau and GAPDH using image analysis software.
-
Normalize the tau band intensity to the corresponding GAPDH band intensity.
-
Express the results as a percentage of the vehicle-treated control.
-
Protocol 2: Evaluation of Tau Reduction in Organotypic Murine Brain Slices
This protocol details the treatment of ex vivo brain slices with (+/-)-Myricanol to assess its effect on tau levels.
Materials:
-
Postnatal day 8-9 mouse pups (e.g., C57BL/6 or a tauopathy model)
-
Dissection buffer (e.g., Gey's Balanced Salt Solution)
-
Slice culture medium (e.g., 50% MEM, 25% horse serum, 25% HBSS)
-
McIlwain tissue chopper or vibratome
-
Millicell cell culture inserts (0.4 µm)
-
6-well plates
-
(+/-)-Myricanol stock solution (in DMSO)
-
Lysis buffer, protein quantification kit, and Western blot reagents (as in Protocol 1)
Procedure:
-
Preparation of Organotypic Brain Slices:
-
Humanely euthanize mouse pups according to approved institutional protocols.
-
Dissect the brains in ice-cold, oxygenated dissection buffer.
-
Cut 300-400 µm thick coronal or sagittal slices using a tissue chopper or vibratome.
-
Transfer the slices onto Millicell inserts placed in 6-well plates containing 1 mL of slice culture medium per well.
-
Culture the slices in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.
-
-
Treatment of Brain Slices:
-
After a stabilization period (e.g., 7-10 days in culture), prepare different concentrations of (+/-)-Myricanol in fresh slice culture medium.
-
Replace the medium in each well with the Myricanol-containing medium or vehicle control.
-
Incubate the slices for the desired duration (e.g., 4, 24, or 48 hours).
-
-
Protein Extraction and Western Blotting:
-
Wash the slices gently with ice-cold PBS.
-
Homogenize the slices in ice-cold lysis buffer.
-
Follow the steps for protein quantification and Western blotting as described in Protocol 1 to assess total tau and loading control levels.
-
Protocol 3: Assessment of Autophagy Induction by Western Blot for LC3-II and p62
This protocol is for determining if (+/-)-Myricanol induces autophagy by measuring the levels of the autophagy markers LC3-II and p62.
Materials:
-
Cultured cells or brain slice lysates treated with (+/-)-Myricanol (from Protocol 1 or 2)
-
SDS-PAGE gels (15% for LC3, 10% for p62)
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-GAPDH
-
Other reagents as in Protocol 1
Procedure:
-
Sample Preparation and Western Blotting:
-
Prepare protein lysates from cells or brain slices treated with (+/-)-Myricanol as previously described.
-
For LC3 analysis, run samples on a 15% SDS-PAGE gel to ensure good separation of LC3-I and LC3-II. For p62, a 10% gel is suitable.
-
Perform electrophoresis, transfer, blocking, and antibody incubations as in Protocol 1, using primary antibodies against LC3B, p62, and a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-I, LC3-II, p62, and the loading control.
-
Calculate the LC3-II/LC3-I ratio. An increase in this ratio is indicative of increased autophagosome formation.
-
Normalize the p62 band intensity to the loading control. A decrease in p62 levels suggests an increase in autophagic flux.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of (+/-)-Myricanol in tauopathy research.
Caption: Mechanism of Action of (+/-)-Myricanol in Reducing Tau Levels.
Caption: General Experimental Workflow for Studying (+/-)-Myricanol.
Caption: Proposed Autophagy Signaling Pathway for Myricanol-induced Tau Degradation.
References
- 1. The Diarylheptanoid (+)-aR,11S-Myricanol and Two Flavones from Bayberry (Myrica cerifera) Destabilize the Microtubule Associated Protein Tau - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The diarylheptanoid (+)-aR,11S-myricanol and two flavones from bayberry (Myrica cerifera) destabilize the microtubule-associated protein tau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, stereochemical analysis, and derivatization of myricanol provide new probes that promote autophagic tau clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Cell-Based Assays for Myricanol Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myricanol, a cyclic diarylheptanoid predominantly isolated from the bark of Myrica species, has garnered significant scientific interest due to its diverse pharmacological activities. Preclinical studies have demonstrated its potential as an anticancer, neuroprotective, and anti-inflammatory agent. These application notes provide detailed protocols for a selection of in vitro cell-based assays to evaluate the bioactivity of Myricanol, facilitating further research and development of this promising natural compound.
Data Presentation: Quantitative Analysis of Myricanol Bioactivity
The following tables summarize the quantitative data from various in vitro cell-based assays investigating the bioactivity of Myricanol.
Table 1: Anticancer Activity of Myricanol
| Cell Line | Assay | Parameter | Myricanol Concentration | Result | Reference |
| A549 (Human Lung Adenocarcinoma) | MTT Assay | IC50 | 4.85 µg/mL | Dose-dependent inhibition of cell growth. | [1] |
| A549-Homo BIRC5 | ³H-TdR Assay | IC50 | Not explicitly stated, but significant inhibition at 3.12–100 µM. | Inhibition of cell proliferation. | [2] |
| A549-Homo BIRC5 | Annexin V-PE/7-AAD | Apoptosis Rate | 2.5 µM | Increased to 76.7% from 15.2% (control). | [2] |
| A549 | Western Blot | Bax/Bcl-2 Ratio | Not specified | Upregulation of Bax and downregulation of Bcl-2. | [1] |
| A549 | Western Blot | Caspase-3, -9, p21 | Not specified | Upregulation of expression. | [1] |
| Murine Leukaemia P-388 | Cytotoxicity Assay | IC50 | 12 µM (for derivatives) | Increased activity compared to parent Myricanol. | [3] |
Table 2: Neuroprotective Activity of Myricanol
| Cell Line | Assay | Inducer | Myricanol Concentration | Result | Reference |
| N2a (Mouse Neuroblastoma) | MTT Assay | 100 µM H₂O₂ | 0.84 mM | Increased cell viability to nearly 80%. | [4] |
| N2a | ROS Assay (DCFH-DA) | 100 µM H₂O₂ | Not specified | Significant reduction in intracellular ROS. | [4] |
| N2a | Calcium Ion Assay | 100 µM H₂O₂ | Not specified | Attenuation of Ca²⁺ influx. | [4] |
| PC12 (Rat Pheochromocytoma) | MTT Assay | Glutamate | 5 µM (Myricanol 11-sulfate) | Cell viability of 72.05 ± 2.09%. | [5] |
Table 3: Anti-inflammatory and Other Bioactivities of Myricanol
| Cell Line | Assay | Inducer | Myricanol Concentration | Result | Reference |
| RAW 264.7 (Mouse Macrophage) | Griess Assay | LPS | Not specified | Inhibition of nitric oxide production. | [6] |
| Vascular Smooth Muscle Cells (VSMCs) | EdU Assay | PDGF-BB (30 ng/mL) | 10 µM and 30 µM | Significant suppression of proliferation. | [7][8] |
| Vascular Smooth Muscle Cells (VSMCs) | Wound Healing Assay | PDGF-BB (30 ng/mL) | 3, 10, and 30 µM | Inhibition of cell migration. | [7][8] |
Experimental Protocols
Anticancer Activity Assays
This protocol is designed to assess the effect of Myricanol on the viability of A549 human lung adenocarcinoma cells.
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle's Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Myricanol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[9]
-
Treatment: Prepare various concentrations of Myricanol in fresh culture medium. Replace the existing medium with 100 µL of the Myricanol-containing medium. Include a vehicle control (e.g., DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.[9]
-
MTT Addition: Four hours prior to the end of the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[9]
-
Formazan (B1609692) Solubilization: After the 4-hour incubation with MTT, carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
This protocol describes the detection of apoptosis in A549 cells treated with Myricanol using flow cytometry.
Materials:
-
A549 cells
-
RPMI-1640 medium
-
Myricanol
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed A549 cells in 6-well plates at a density of 3 x 10⁵ cells/well and allow them to attach overnight. Treat the cells with various concentrations of Myricanol for 48 hours.[10]
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Neuroprotective Activity Assays
This protocol is for measuring the effect of Myricanol on intracellular ROS levels in H₂O₂-induced N2a neuroblastoma cells.
Materials:
-
N2a cells
-
Culture medium
-
Myricanol
-
Hydrogen peroxide (H₂O₂)
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) solution
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed N2a cells in a 96-well black plate at an appropriate density.
-
Pre-treatment: Pre-treat the cells with different concentrations of Myricanol for a specified duration (e.g., 12 hours).[4]
-
DCFH-DA Loading: Remove the medium and incubate the cells with 10 µM DCFH-DA solution in serum-free medium for 30 minutes at 37°C.[4]
-
Washing: Wash the cells with PBS to remove excess DCFH-DA.
-
Induction of Oxidative Stress: Treat the cells with 100 µM H₂O₂ for a defined period (e.g., 8 hours) to induce ROS production.[4]
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 488 nm and an emission wavelength of 525 nm using a fluorescence microplate reader.
-
Data Analysis: Quantify the reduction in ROS levels in Myricanol-treated cells compared to the H₂O₂-treated control.
Anti-inflammatory Activity Assays
This protocol measures the inhibitory effect of Myricanol on nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
DMEM
-
Myricanol
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of Myricanol for 2 hours.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.[11]
-
Sample Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of freshly mixed Griess Reagent (equal volumes of Part A and Part B).[11]
-
Incubation: Incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the amount of nitrite (B80452) in the samples using a sodium nitrite standard curve and determine the percentage of NO inhibition by Myricanol.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Myricanol's anticancer signaling pathway in A549 cells.
Caption: Experimental workflow for Myricanol's neuroprotective effects.
Caption: Myricanol's inhibition of the NF-κB inflammatory pathway.
References
- 1. Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide | Anticancer Research [ar.iiarjournals.org]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell apoptosis assay [bio-protocol.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Inhibitors of nitric oxide production from the bark of Myrica rubra: structures of new biphenyl type diarylheptanoid glycosides and taraxerane type triterpene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Myricanol Inhibits Platelet Derived Growth Factor-BB-Induced Vascular Smooth Muscle Cells Proliferation and Migration in vitro and Intimal Hyperplasia in vivo by Targeting the Platelet-Derived Growth Factor Receptor-β and NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. Protective effects of Myrica rubra flavonoids against hypoxia/reoxygenation-induced cardiomyocyte injury via the regulation of the PI3K/Akt/GSK3β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of (+/-)-Myricanol in Animal Models
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the efficacy of (+/-)-Myricanol in various preclinical animal models. The protocols are based on published studies and are intended to serve as a comprehensive guide for study design, execution, and data interpretation.
Application Note 1: Evaluating the Efficacy of (+/-)-Myricanol in a Mouse Model of High-Fat Diet-Induced Obesity and Insulin (B600854) Resistance
Objective: To provide a detailed protocol for inducing obesity and insulin resistance in mice using a high-fat diet (HFD) and to describe the methodology for evaluating the therapeutic effects of (+/-)-Myricanol. This model is relevant for studying metabolic syndrome and type 2 diabetes.[1]
Animal Model and Rationale
Animal: Male C57BL/6J mice are commonly used for diet-induced obesity models as they are susceptible to developing key features of metabolic syndrome, including obesity, insulin resistance, and dyslipidemia when fed a high-fat diet.[1][2]
Rationale: This model mimics the etiology of human obesity and insulin resistance driven by excessive caloric intake from a high-fat diet, making it a relevant preclinical model for evaluating potential therapeutics like (+/-)-Myricanol.[1]
Experimental Protocol
1. Animal Acclimation and Housing:
- House male C57BL/6J mice (8-10 weeks old) in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle.
- Provide ad libitum access to standard chow and water for a one-week acclimation period.
2. Induction of Obesity and Insulin Resistance:
- After acclimation, divide the mice into a control group and a high-fat diet (HFD) group.
- Feed the control group a standard chow diet (e.g., 10% kcal from fat).
- Feed the HFD group a diet where 45-60% of the kilocalories are derived from fat for 12-16 weeks to induce obesity and insulin resistance.[1][3]
3. (+/-)-Myricanol Treatment:
- After the induction period, divide the HFD-fed mice into a vehicle control group and a Myricanol treatment group.
- Administer (+/-)-Myricanol orally (e.g., by gavage) at a specified dose. A previously reported effective dose is 50 mg/kg body weight, daily.[1]
- Administer a vehicle control (e.g., PEG 400 solution) to the control and HFD vehicle groups.[4]
- Continue the respective diets and treatments for a defined period (e.g., 4-8 weeks).
4. Efficacy Evaluation:
- Metabolic Parameters: Monitor body weight, food intake, and water consumption weekly. At the end of the study, measure fasting blood glucose and insulin levels. Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT).
- Lipid Profile: Collect blood samples to measure serum levels of triglycerides, total cholesterol, high-density lipoprotein (HDL), and low-density lipoprotein (LDL).
- Histopathology: Harvest and fix tissues (liver, adipose tissue) in 10% formalin for histological analysis (e.g., H&E staining for lipid accumulation).
- Gene and Protein Expression: Analyze key proteins and genes involved in metabolic pathways in tissues like skeletal muscle and adipose tissue using techniques such as Western blotting and RT-qPCR. Key targets include proteins in the AMPK signaling pathway.[1]
Data Presentation
Table 1: Quantitative Data Summary for High-Fat Diet-Induced Obesity Model
| Parameter | Control Group | HFD + Vehicle Group | HFD + Myricanol Group |
| Body Weight (g) | |||
| Fasting Blood Glucose (mg/dL) | |||
| Fasting Insulin (ng/mL) | |||
| Serum Triglycerides (mg/dL) | |||
| Serum Total Cholesterol (mg/dL) | |||
| Gene/Protein Expression (Fold Change) |
Signaling Pathway and Experimental Workflow
Caption: Experimental workflow for evaluating Myricanol in a high-fat diet mouse model.
Caption: Proposed signaling pathway for Myricanol in improving metabolic health.[1]
Application Note 2: Assessing the Efficacy of (+/-)-Myricanol in a Mouse Model of Aging-Related Sarcopenia
Objective: To outline a protocol for evaluating the therapeutic potential of (+/-)-Myricanol in mitigating age-related muscle wasting and weakness in aged mice.
Animal Model and Rationale
Animal: Aged male C57BL/6J mice (e.g., 18-24 months old) are a suitable model for studying sarcopenia, as they naturally exhibit a decline in muscle mass, strength, and function.[4][5]
Rationale: This model allows for the investigation of interventions that can counteract the natural aging process in skeletal muscle, providing insights into potential treatments for sarcopenia in humans.
Experimental Protocol
1. Animal Groups:
- Young control group (e.g., 3-4 months old) receiving vehicle.
- Aged control group (e.g., 18-24 months old) receiving vehicle.
- Aged treatment group receiving (+/-)-Myricanol.
2. (+/-)-Myricanol Administration:
- Administer (+/-)-Myricanol orally to the aged treatment group. Doses of 10 mg/kg and 50 mg/kg have been reported.[4]
- Administer the vehicle to the control groups.
- Treat the animals for a specified duration (e.g., 12 weeks).
3. Efficacy Evaluation:
- Muscle Function: Perform functional tests such as grip strength and treadmill exhaustion tests to assess muscle strength and endurance.
- Muscle Mass: At the end of the study, dissect and weigh key muscles (e.g., gastrocnemius, tibialis anterior, quadriceps).
- Histology: Analyze muscle fiber cross-sectional area from histological sections of muscle tissue.
- Biomarkers of Oxidative Stress and Mitochondrial Function: Measure markers of oxidative damage (e.g., 8-OHdG) and assess mitochondrial function in muscle tissue.[4]
- Protein Expression: Use Western blotting to analyze proteins involved in muscle atrophy (e.g., MuRF1) and mitochondrial homeostasis (e.g., PGC-1α).[4]
Data Presentation
Table 2: Quantitative Data Summary for Aging-Related Sarcopenia Model
| Parameter | Young Control | Aged Control | Aged + Myricanol (10 mg/kg) | Aged + Myricanol (50 mg/kg) |
| Grip Strength (g) | ||||
| Treadmill Endurance (s) | ||||
| Gastrocnemius Muscle Weight (mg) | ||||
| Muscle Fiber Cross-Sectional Area (µm²) | ||||
| 8-OHdG Level (ng/mL) |
Experimental Workflow and Signaling Pathway
Caption: Workflow for assessing Myricanol's effect on sarcopenia in aged mice.
Caption: Myricanol's proposed mechanism in preventing sarcopenia via PRDX5.[4][5]
Application Note 3: Protocol for Evaluating the Anti-Tumor Efficacy of (+/-)-Myricanol in a Non-Small Cell Lung Carcinoma (NSCLC) Xenograft Model
Objective: To provide a detailed protocol for establishing a human NSCLC xenograft model in nude mice and for evaluating the anti-tumor activity of (+/-)-Myricanol.
Animal Model and Rationale
Animal: Athymic nude mice (e.g., BALB/c nude) are used as they lack a functional thymus and are unable to mount a T-cell-mediated immune response, thus allowing for the engraftment of human tumor cells.[6][7]
Rationale: The A549 human lung adenocarcinoma cell line is a well-characterized and widely used model for NSCLC. Xenografts of A549 cells in nude mice provide an in vivo system to assess the efficacy of potential anti-cancer agents.[6][7]
Experimental Protocol
1. Cell Culture and Xenograft Implantation:
- Culture A549 cells in appropriate media until they reach the logarithmic growth phase.
- Harvest and resuspend the cells in a suitable medium (e.g., serum-free medium or PBS).
- Subcutaneously inject A549 cells (e.g., 5 x 10^6 cells in 0.1 mL) into the flank of each nude mouse.
2. Tumor Growth and Treatment Initiation:
- Monitor the mice for tumor formation.
- When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into control and treatment groups.
3. (+/-)-Myricanol Administration:
- Administer (+/-)-Myricanol intraperitoneally or orally at various doses (e.g., 10, 20, and 40 mg/kg body weight) daily for a specified period (e.g., 14 days).[6]
- Administer a vehicle control (e.g., PEG-400) to the control group.[6]
4. Efficacy Evaluation:
- Tumor Growth: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
- Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
- Apoptosis Assessment: At the end of the study, excise the tumors and perform TUNEL assays to detect apoptotic cells.[6][7]
- Protein Expression: Analyze the expression of apoptosis-related proteins (e.g., Bax, Bcl-2) and other relevant markers (e.g., VEGF, HIF-1α) in tumor tissues using immunohistochemistry (IHC) and Western blotting.[6][7]
Data Presentation
Table 3: Quantitative Data Summary for NSCLC Xenograft Model
| Parameter | Vehicle Control | Myricanol (10 mg/kg) | Myricanol (20 mg/kg) | Myricanol (40 mg/kg) |
| Final Tumor Volume (mm³) | ||||
| Tumor Growth Inhibition Rate (%) | ||||
| Apoptotic Index (TUNEL, %) | ||||
| Bax Protein Expression (IHC score) | ||||
| Bcl-2 Protein Expression (IHC score) |
Experimental Workflow and Signaling Pathway
Caption: Workflow for evaluating Myricanol's anti-tumor effect in an NSCLC xenograft model.
Caption: Myricanol's proposed mechanism for inducing apoptosis in cancer cells.[8]
Application Note 4: Evaluating the Efficacy of (+/-)-Myricanol on Vascular Smooth Muscle Cell Proliferation and Intimal Hyperplasia
Objective: To describe an in vivo model of carotid artery injury in mice to assess the inhibitory effect of (+/-)-Myricanol on neointima formation.
Animal Model and Rationale
Animal: Male C57BL/6 mice are suitable for this model.
Rationale: Wire-induced injury to the carotid artery is a well-established model to study vascular smooth muscle cell (VSMC) proliferation and migration, which are key events in the development of intimal hyperplasia, a common cause of restenosis after angioplasty.[9]
Experimental Protocol
1. Carotid Artery Injury:
- Anesthetize the mice.
- Perform a midline neck incision to expose the left common carotid artery.
- Introduce a flexible wire into the external carotid artery and advance it into the common carotid artery to denude the endothelium.
- Remove the wire and ligate the external carotid artery.
2. (+/-)-Myricanol Treatment:
- Following the injury, administer (+/-)-Myricanol (e.g., 30 mg/kg/day, intraperitoneally) or vehicle for a specified duration (e.g., 28 days).[9]
3. Efficacy Evaluation:
- At the end of the treatment period, perfuse the mice with saline followed by a fixative.
- Harvest the injured carotid arteries.
- Embed the arteries in paraffin (B1166041) and prepare cross-sections.
- Perform histological staining (e.g., H&E, Verhoeff-Van Gieson) to visualize the vessel layers.
- Quantify the neointimal area and the intima-to-media ratio using image analysis software.
- Analyze the expression of proliferation markers (e.g., Ki-67) in the neointima using immunohistochemistry.
Data Presentation
Table 4: Quantitative Data Summary for Carotid Artery Injury Model
| Parameter | Sham + Vehicle | Injury + Vehicle | Injury + Myricanol |
| Neointimal Area (µm²) | |||
| Intima-to-Media Ratio | |||
| Ki-67 Positive Cells (%) |
Experimental Workflow and Signaling Pathway
Caption: Workflow for assessing Myricanol's effect on intimal hyperplasia.
Caption: Proposed mechanism of Myricanol in inhibiting VSMC proliferation and migration.[9]
References
- 1. Myricanol modulates skeletal muscle-adipose tissue crosstalk to alleviate high-fat diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labanimal.co.kr [labanimal.co.kr]
- 3. Guidelines for Diet-Induced Models of Cardiometabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Myricanol prevents aging‐related sarcopenia by rescuing mitochondrial dysfunction via targeting peroxiredoxin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myricanol induces apoptotic cell death and anti-tumor activity in non-small cell lung carcinoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Myricanol Induces Apoptotic Cell Death and Anti-Tumor Activity in Non-Small Cell Lung Carcinoma in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myricanol Inhibits Platelet Derived Growth Factor-BB-Induced Vascular Smooth Muscle Cells Proliferation and Migration in vitro and Intimal Hyperplasia in vivo by Targeting the Platelet-Derived Growth Factor Receptor-β and NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Myricanol in Plant Extracts
Introduction
Myricanol, a cyclic diarylheptanoid predominantly found in plants of the Myrica genus (e.g., Myrica rubra, Myrica cerifera), has garnered significant interest within the scientific community due to its potential therapeutic properties, including neuroprotective and anti-tumor activities. As research into the pharmacological benefits of Myricanol continues, the need for accurate and reliable analytical methods for its quantification in plant extracts becomes paramount. This application note provides detailed protocols for the quantification of Myricanol using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and robust analytical technique. Additionally, principles of Liquid Chromatography-Mass Spectrometry (LC-MS) for enhanced sensitivity and specificity are discussed. The methodologies described herein are intended for researchers, scientists, and drug development professionals engaged in phytochemical analysis, quality control, and formulation development.
Analytical Methods and Principles
The quantification of Myricanol in complex plant matrices requires a selective and sensitive analytical approach. HPLC coupled with a UV detector is a suitable and commonly employed technique for this purpose. The principle involves separating Myricanol from other components in the plant extract on a stationary phase (e.g., C18 column) with a mobile phase, followed by its detection and quantification based on its UV absorbance. For more complex matrices or when higher sensitivity is required, LC-MS can be utilized, which combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer, allowing for highly specific detection based on the mass-to-charge ratio of the analyte.
Experimental Protocols
Sample Preparation: Extraction of Myricanol from Plant Material
A robust extraction method is critical for the accurate quantification of Myricanol. The following protocol is a general guideline and may require optimization based on the specific plant matrix.
Materials and Reagents:
-
Dried and powdered plant material (e.g., bark of Myrica rubra)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.
-
Add 20 mL of 80% methanol in water.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 2-6) on the plant residue to ensure complete extraction.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 10 mL of methanol.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial prior to analysis.
HPLC-UV Method for Quantification
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Standard Preparation:
-
Prepare a stock solution of Myricanol standard (purity >98%) at a concentration of 1 mg/mL in methanol.
-
Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.
Method Validation
To ensure the reliability of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:
-
Linearity: Analyze the calibration standards in triplicate. Construct a calibration curve by plotting the peak area against the concentration. The linearity is acceptable if the correlation coefficient (r²) is ≥ 0.999.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicates of a sample solution on the same day. The relative standard deviation (RSD%) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Analyze the same sample solution on three different days. The RSD% should be ≤ 2%.
-
-
Accuracy (Recovery): A recovery study should be performed by spiking a known amount of Myricanol standard into a blank plant matrix at three different concentration levels. The recovery should be within 98-102%.
-
Specificity: The ability of the method to differentiate and quantify Myricanol in the presence of other components in the extract. This can be assessed by comparing the chromatograms of a blank, a standard, and a sample, and by checking for peak purity using a photodiode array (PDA) detector.
Data Presentation
The quantitative data from the method validation should be summarized in a clear and structured table for easy comparison and assessment of the method's performance.
| Validation Parameter | Acceptance Criteria | Result |
| Linearity | ||
| Range (µg/mL) | - | 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Limit of Detection (LOD) | - | 0.1 µg/mL |
| Limit of Quantification (LOQ) | - | 0.3 µg/mL |
| Precision (RSD%) | ||
| Repeatability (Intra-day) | ≤ 2% | 1.2% |
| Intermediate Precision (Inter-day) | ≤ 2% | 1.8% |
| Accuracy (Recovery %) | 98 - 102% | 99.5% |
| Specificity | No interference at the retention time of Myricanol | Specific |
Visualizations
The following diagrams illustrate the experimental workflow for the quantification of Myricanol and its chemical structure.
Caption: Experimental workflow for Myricanol quantification.
Caption: Chemical structure of Myricanol.
Conclusion
The HPLC-UV method detailed in this application note provides a robust and reliable framework for the quantification of Myricanol in plant extracts. The protocol covers all critical stages, from sample preparation and chromatographic analysis to comprehensive method validation. By adhering to these guidelines, researchers can achieve accurate and reproducible results, which are essential for quality control, phytochemical studies, and the development of new plant-based products. For analyses requiring higher sensitivity and selectivity, the principles outlined can be adapted for LC-MS based methodologies.
Application Notes and Protocols for the Analysis of Myricanol using HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myricanol is a cyclic diarylheptanoid found in the bark and leaves of plants from the Myrica genus. It has garnered significant interest within the scientific community due to its potential therapeutic properties, including neuroprotective and anti-inflammatory activities. Accurate and robust analytical methods are crucial for the quantification of Myricanol in various matrices, such as plant extracts and biological samples, to support research and development. This document provides detailed application notes and protocols for the analysis of Myricanol using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
I. High-Performance Liquid Chromatography (HPLC) Method
This section outlines a typical HPLC method for the quantitative analysis of Myricanol. The method parameters are based on common practices for the analysis of natural products and should be optimized for specific laboratory instrumentation and sample matrices.
Experimental Protocol: HPLC Analysis of Myricanol
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable for this analysis.[1]
-
A reversed-phase C18 column is a good initial choice for method development due to its versatility.[2]
2. Reagents and Materials:
-
Myricanol reference standard (purity >98%)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
0.22 µm syringe filters
3. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[1] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-25 min: 30-70% B; 25-30 min: 70-90% B; 30-35 min: 90% B; 35-40 min: 30% B |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Myricanol reference standard in methanol to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation (from Plant Material):
-
Grind dried plant material (e.g., Myrica rubra leaves) into a fine powder.
-
Extract the powder with boiling water or methanol.
-
Concentrate the extract to dryness under reduced pressure.
-
Redissolve the dried extract in methanol.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
Data Presentation: HPLC Method Validation Parameters
The following table summarizes the typical validation parameters for a quantitative HPLC method for Myricanol. These values are representative and should be established for each specific method validation.
| Validation Parameter | Typical Specification |
| Linearity (r²) | > 0.999[3] |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL |
| Precision (%RSD) | < 2%[4] |
| Accuracy (% Recovery) | 98 - 102% |
| Specificity | No interfering peaks at the retention time of Myricanol |
II. Liquid Chromatography-Mass Spectrometry (LC-MS) Method
For higher sensitivity and selectivity, especially in complex matrices like biological fluids, an LC-MS method is recommended. This section provides a protocol for the analysis of Myricanol using LC coupled with a tandem mass spectrometer (MS/MS).
Experimental Protocol: LC-MS/MS Analysis of Myricanol
1. Instrumentation:
-
An LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) is required.
2. Reagents and Materials:
-
Same as for the HPLC method.
3. LC Conditions:
| Parameter | Recommended Conditions |
| Column | UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-10 min: 20-80% B; 10-12 min: 80-95% B; 12-15 min: 95% B; 15-18 min: 20% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
4. Mass Spectrometry Conditions:
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification |
| Precursor Ion (m/z) | [M+H]⁺ or [M-H]⁻ for Myricanol (to be determined by infusion) |
| Product Ions (m/z) | To be determined by fragmentation of the precursor ion |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow Rates | To be optimized for the specific instrument |
5. Standard and Sample Preparation:
-
Standard Preparation: Similar to the HPLC method, but with lower concentrations suitable for the sensitivity of the LC-MS/MS system (e.g., 1 - 500 ng/mL).
-
Sample Preparation (from Biological Matrix, e.g., Plasma):
-
Protein precipitation: Add three volumes of cold acetonitrile to one volume of plasma.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
Data Presentation: LC-MS/MS Method Validation Parameters
The following table summarizes typical validation parameters for a quantitative LC-MS/MS method for Myricanol.
| Validation Parameter | Typical Specification |
| Linearity (r²) | > 0.99[5] |
| Range | 1 - 500 ng/mL |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Precision (%RSD) | < 15% (within-run and between-run)[6] |
| Accuracy (% Recovery) | 85 - 115%[6] |
| Matrix Effect | To be evaluated and minimized |
| Stability | Assessed under various storage conditions |
III. Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the analysis of Myricanol from sample collection to data analysis.
References
- 1. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an HPLC method for the determination of process-related impurities in pridinol mesylate, employing experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Myricanol in Cell-Based Assays
These application notes provide an overview and detailed protocols for utilizing Myricanol, a cyclic diarylheptanoid isolated from the bark of Myrica rubra, in cancer cell culture experiments. Myricanol has been demonstrated to inhibit the proliferation of various cancer cell lines by inducing apoptosis and causing cell cycle arrest.
Mechanism of Action
Myricanol exerts its anti-cancer effects primarily through the induction of the mitochondrial (intrinsic) pathway of apoptosis.[1][2][3] This is characterized by the upregulation of pro-apoptotic proteins such as Bax, Caspase-3, and Caspase-9, and the downregulation of anti-apoptotic proteins like Bcl-2 and survivin.[1][2][3][4] Furthermore, Myricanol can influence cell cycle progression, leading to arrest at different phases depending on the cell type, such as the G2/M phase in HL-60 leukemia cells and the G0/G1 phase in MCF-7 breast cancer cells.[5] Evidence also suggests that Myricanol may modulate the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis, which can lead to the inhibition of the mTOR signaling pathway, known for its role in cell growth and proliferation.
Data Presentation: Quantitative Analysis of Myricanol's Effects
The inhibitory effects of Myricanol have been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of its cytotoxic potency.
Table 1: IC50 Values of Myricanol in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| A549 | Lung Adenocarcinoma | 4.85 µg/mL | [6] |
| MCF-7 | Breast Adenocarcinoma | 42 µM | [5] |
| P-388 | Murine Leukemia | 12 µM | [5] |
| C2C12 | Mouse Myoblast | 104.12 µM (Cytotoxicity) |
Note: IC50 values can vary between studies due to differences in experimental conditions, such as cell density, incubation time, and assay methodology.
Experimental Protocols
General Cell Culture and Maintenance
Successful experiments with Myricanol begin with healthy, consistently maintained cell cultures.
-
Cell Lines: Human lung adenocarcinoma (A549), human breast adenocarcinoma (MCF-7), and human promyelocytic leukemia (HL-60) cells are commonly used.[1]
-
Culture Media:
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage adherent cells (A549, MCF-7) when they reach 70-80% confluency. For suspension cells (HL-60), subculture to maintain a density between 1 x 10^5 and 1 x 10^6 cells/mL.
Preparation of Myricanol Stock Solution
-
Solvent: Myricanol is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with 0.1% DMSO) must be included in all experiments.
Protocol: Cell Viability (MTT) Assay
This protocol determines the effect of Myricanol on cell proliferation and viability.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 8,000-10,000 cells/well (for A549 or MCF-7) in 100 µL of complete medium.[3][8][9] Allow cells to attach and grow for 24 hours.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of Myricanol (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (0.1% DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
References
- 1. Western blot analysis for Bax, Bcl-2 and cleaved caspase 3 in vivo [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myricanol Induces Apoptotic Cell Death and Anti-Tumor Activity in Non-Small Cell Lung Carcinoma in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Growth-inhibiting and apoptosis-inducing activities of Myricanol from the bark of Myrica rubra in human lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nanopartikel.info [nanopartikel.info]
- 9. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Mitochondrial Dysfunction with Myricanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myricanol, a cyclic diarylheptanoid found in the root bark of Myrica species, has emerged as a promising natural compound for investigating and potentially mitigating mitochondrial dysfunction. Mitochondrial dysfunction is a key pathological feature in a wide range of human diseases, including neurodegenerative disorders, metabolic diseases, and age-related sarcopenia. Myricanol has been demonstrated to modulate several key aspects of mitochondrial health, including bioenergetics, redox homeostasis, and signaling pathways. These application notes provide a comprehensive guide for utilizing Myricanol as a tool to study mitochondrial dysfunction in a research setting.
Mechanism of Action
Myricanol has been shown to exert its beneficial effects on mitochondrial function through at least two primary mechanisms:
-
SIRT1 Activation: Myricanol is a direct activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that plays a crucial role in cellular metabolism and stress resistance.[1][2] Activation of SIRT1 by Myricanol leads to the deacetylation and subsequent activation of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). PGC-1α is a master regulator of mitochondrial biogenesis, leading to an increase in mitochondrial content and respiratory capacity.[1]
-
Peroxiredoxin 5 (PRDX5) Activation: Myricanol directly targets and activates Peroxiredoxin 5 (PRDX5), a mitochondrial antioxidant enzyme.[3][4] By enhancing PRDX5 activity, Myricanol helps to scavenge mitochondrial reactive oxygen species (ROS), thereby protecting mitochondria from oxidative damage and preserving their function.[3][4]
Data Presentation
The following tables summarize the quantitative effects of Myricanol on key parameters of mitochondrial function as reported in the scientific literature.
Table 1: Effect of Myricanol on Mitochondrial Bioenergetics
| Parameter | Cell Type | Treatment Condition | Fold Change vs. Control/Diseased | Reference |
| ATP Production | C2C12 Myotubes | Dexamethasone-induced atrophy + 10 µM Myricanol | ~1.5-fold increase | [1][2] |
| Mitochondrial Content | C2C12 Myotubes | Dexamethasone-induced atrophy + 10 µM Myricanol | ~1.7-fold increase | [1][2] |
| Oxygen Consumption Rate (OCR) | C2C12 Myotubes | Dexamethasone-induced atrophy + 10 µM Myricanol | ~1.3-fold increase | [1][2] |
Table 2: Effect of Myricanol on Mitochondrial Redox Homeostasis and Membrane Potential
| Parameter | Cell Type | Treatment Condition | Fold Change vs. Control/Diseased | Reference |
| Mitochondrial ROS | C2C12 Myotubes | Oxidative stress + Myricanol | Significant decrease | [3][4] |
| Mitochondrial Membrane Potential (ΔΨm) | MCF-7 Cells | 20-30 µM Myricanol-9-acetate | Dose-dependent decrease (in cancer cells, indicating apoptosis) | [5][6] |
| Mitochondrial DNA Damage | C2C12 Myotubes | Aging model + Myricanol | Reduction in damaged mtDNA | [3][4] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to study the effects of Myricanol on mitochondrial dysfunction.
Cell Culture and Myricanol Treatment
-
Cell Lines: C2C12 myoblasts, SH-SY5Y neuroblastoma cells, or other cell lines relevant to the specific research question.
-
Culture Conditions: Grow cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Myricanol Preparation: Prepare a stock solution of Myricanol (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.
-
Treatment: Dilute the Myricanol stock solution in culture medium to the desired final concentration (e.g., 1-10 µM for mitochondrial rescue studies).[1][2] A vehicle control (DMSO) should be included in all experiments. The treatment duration will vary depending on the specific assay, typically ranging from 12 to 24 hours.[7]
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol utilizes the JC-1 dye, which differentially accumulates in mitochondria based on their membrane potential. In healthy mitochondria with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In unhealthy mitochondria with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
-
Reagents: JC-1 dye, cell culture medium, phosphate-buffered saline (PBS), FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization.
-
Procedure:
-
Seed cells in a 96-well plate or on coverslips and treat with Myricanol as described above.
-
Prepare a 2 µM JC-1 working solution in pre-warmed cell culture medium.[8][9]
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[10]
-
For a positive control, treat a set of cells with 50 µM FCCP for 5-10 minutes to depolarize the mitochondria.[10]
-
Wash the cells twice with warm PBS.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader. Red fluorescence (J-aggregates) is typically measured at Ex/Em = 535/590 nm, and green fluorescence (monomers) at Ex/Em = 485/535 nm.[8]
-
The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.
-
Detection of Mitochondrial Superoxide with MitoSOX Red
MitoSOX Red is a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide, a major form of mitochondrial ROS.
-
Reagents: MitoSOX Red, Hank's Balanced Salt Solution (HBSS) with Ca2+/Mg2+, cell culture medium.
-
Procedure:
-
Culture and treat cells with Myricanol in a 96-well plate or on coverslips.
-
Prepare a 5 µM MitoSOX Red working solution in pre-warmed HBSS.[11][12]
-
Remove the culture medium and wash the cells once with warm HBSS.
-
Add the MitoSOX Red working solution and incubate for 10-30 minutes at 37°C, protected from light.
-
Wash the cells three times with warm HBSS.
-
Measure the red fluorescence (Ex/Em = 510/580 nm) using a fluorescence microscope or plate reader.[12]
-
Measurement of Cellular ATP Levels
This protocol uses a luciferase-based assay to quantify cellular ATP content.
-
Reagents: ATP assay kit (e.g., luciferase/luciferin-based).
-
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with Myricanol.
-
Follow the manufacturer's instructions for the specific ATP assay kit. Typically, this involves lysing the cells and adding a reagent containing luciferase and luciferin.
-
The luminescence, which is proportional to the ATP concentration, is measured using a luminometer.
-
Normalize the ATP levels to the total protein content in each well.
-
Western Blot Analysis of Mitochondrial-Related Proteins
This protocol is for detecting changes in the expression of key proteins involved in mitochondrial biogenesis and function, such as SIRT1 and PGC-1α.
-
Reagents: RIPA lysis buffer, protease and phosphatase inhibitors, protein assay kit (e.g., BCA), Laemmli sample buffer, primary antibodies (e.g., anti-SIRT1, anti-PGC-1α, anti-β-actin), HRP-conjugated secondary antibody, and chemiluminescent substrate.
-
Procedure:
-
After Myricanol treatment, wash cells with cold PBS and lyse them in RIPA buffer containing inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.[12]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended starting dilutions are 1:1000 for anti-SIRT1 and anti-PGC-1α.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Peroxiredoxin 5 (PRDX5) Activity Assay
This is an indirect assay to measure the peroxidase activity of PRDX5. The assay couples the reduction of hydrogen peroxide (H₂O₂) by PRDX5 to the oxidation of NADPH via thioredoxin (Trx) and thioredoxin reductase (TrxR).
-
Reagents: Recombinant PRDX5, thioredoxin, thioredoxin reductase, NADPH, hydrogen peroxide (H₂O₂), HEPES buffer (pH 7.0).
-
Procedure:
-
Prepare a reaction mixture containing 50 mM HEPES buffer, 200 µM NADPH, 760 nM TrxR, and 11 µM Trx.[2]
-
Add Myricanol at various concentrations to the reaction mixture.
-
Initiate the reaction by adding 1 µM of recombinant PRDX5 and 500 µM H₂O₂.[2]
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, using a spectrophotometer.
-
The rate of NADPH oxidation is proportional to the PRDX5 activity.
-
Mandatory Visualization
Caption: Myricanol's dual mechanism of action on mitochondrial function.
Caption: General experimental workflow for studying Myricanol's effects.
Caption: Logical relationship of Myricanol's effects on mitochondria.
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. A key metabolic integrator, coenzyme A, modulates the activity of peroxiredoxin 5 via covalent modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Peroxiredoxin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myricanol Inhibits Platelet Derived Growth Factor-BB-Induced Vascular Smooth Muscle Cells Proliferation and Migration in vitro and Intimal Hyperplasia in vivo by Targeting the Platelet-Derived Growth Factor Receptor-β and NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Myricanol-9-acetate, a Novel Naturally Occurring Derivative of Myricanol, Induces ROS-dependent Mitochondrial-mediated Apoptosis in MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study on Chemical Profile and Neuroprotective Activity of Myrica rubra Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rbmb.net [rbmb.net]
- 9. Commercially available PGC-1α antibodies vary greatly in specificity and sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SirT1 Antibody | Cell Signaling Technology [cellsignal.com]
- 12. PGC1a antibody (20658-1-AP) | Proteintech [ptglab.com]
Application of Myricanol in Skeletal Muscle-Adipose Tissue Crosstalk Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Myricanol (B191915), a cyclic diarylheptanoid isolated from the bark of Myrica rubra, has emerged as a promising natural compound for addressing metabolic disorders such as obesity and insulin (B600854) resistance.[1][2] Extensive research has demonstrated that myricanol exerts beneficial effects by modulating the intricate communication, or "crosstalk," between skeletal muscle and adipose tissue.[1] Skeletal muscle, a primary site for glucose and fatty acid metabolism, and adipose tissue, the body's main energy storage organ, are now understood to be active endocrine organs that secrete signaling molecules to regulate systemic energy homeostasis.[1][3]
Myricanol has been shown to enhance mitochondrial function and insulin sensitivity in skeletal muscle, leading to reduced lipid accumulation.[1] A key mechanism in this process is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[1][4] Furthermore, myricanol stimulates the production and secretion of irisin, a myokine, from muscle cells.[1][5] This irisin then acts on adipose tissue to promote the "browning" of white adipose tissue into thermogenic beige adipocytes, thereby increasing energy expenditure.[1][4] In adipose tissue, myricanol also directly suppresses lipid accumulation by inhibiting adipogenesis and promoting lipolysis.[2]
These application notes provide a comprehensive overview of the use of myricanol in studying skeletal muscle-adipose tissue crosstalk, including detailed protocols for key in vitro and in vivo experiments and a summary of quantitative data from relevant studies.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of myricanol on skeletal muscle and adipose tissue.
Table 1: In Vitro Effects of Myricanol on C2C12 Myotubes
| Parameter | Treatment | Result | Reference |
| Glucose Uptake | Palmitic Acid (PA) + Myricanol (5 µM) | 35.5% increase vs. PA alone | [4] |
| Myosin Heavy Chain Expression | Dexamethasone + Myricanol (10 µM) | 0.89 ± 0.21 (vs. 0.33 ± 0.14 for Dex alone) | [6][7] |
| Atrogin-1 Expression | Dexamethasone + Myricanol (10 µM) | 1.53 ± 0.25 (vs. 2.31 ± 0.67 for Dex alone) | [6][7] |
| MuRF1 Expression | Dexamethasone + Myricanol (10 µM) | 0.99 ± 0.12 (vs. 1.55 ± 0.08 for Dex alone) | [6][7] |
| ATP Production | Dexamethasone + Myricanol (10 µM) | 5.84 ± 0.79 nM/mg protein (vs. 3.83 ± 0.46 for Dex alone) | [6][7] |
| Mitochondrial Content | Dexamethasone + Myricanol (10 µM) | 116.38 ± 5.12% (vs. 68.12 ± 10.07% for Dex alone) | [6][7] |
| Mitochondrial Oxygen Consumption | Dexamethasone + Myricanol (10 µM) | 223.77 ± 22.59 pmol/min (vs. 166.59 ± 22.89 for Dex alone) | [6][7] |
Table 2: In Vivo Effects of Myricanol in Mouse Models
| Parameter | Animal Model | Treatment | Result | Reference |
| Quadriceps Muscle Weight | Dexamethasone-induced muscle wasting C57BL/6 mice | 5 mg/kg Myricanol | 1.36 ± 0.02% of body weight (vs. 1.18 ± 0.06% for Dex alone) | [6][7] |
| Gastrocnemius Muscle Weight | Dexamethasone-induced muscle wasting C57BL/6 mice | 5 mg/kg Myricanol | 0.87 ± 0.08% of body weight (vs. 0.78 ± 0.05% for Dex alone) | [6][7] |
| Grip Strength | Dexamethasone-induced muscle wasting C57BL/6 mice | 5 mg/kg Myricanol | 120.58 ± 7.93 g (vs. 70.90 ± 4.59 g for Dex alone) | [6][7] |
| Swimming Exhaustive Time | Dexamethasone-induced muscle wasting C57BL/6 mice | 5 mg/kg Myricanol | 83.75 ± 15.19 s (vs. 48.80 ± 11.43 s for Dex alone) | [6][7] |
| Grip Strength | Aged mice (18-month-old) | 50 mg/kg Myricanol | Significant increase vs. aged control | [8] |
| Forced Swimming Time | Aged mice (18-month-old) | 50 mg/kg Myricanol | Significant increase vs. aged control | [8] |
Experimental Protocols
In Vitro Cell Culture and Treatment
a. C2C12 Myotube Culture and Differentiation
-
Cell Line: C2C12 mouse myoblasts.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation Medium: DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.
-
Protocol:
-
Culture C2C12 myoblasts in growth medium in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, switch to differentiation medium.
-
Replace the differentiation medium every 48 hours for 4-6 days until multinucleated myotubes are formed.
-
b. 3T3-L1 Adipocyte Culture and Differentiation
-
Cell Line: 3T3-L1 mouse preadipocytes.
-
Growth Medium: DMEM with 10% bovine calf serum.
-
Differentiation Cocktail: DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin.
-
Maintenance Medium: DMEM with 10% FBS and 1 µg/mL insulin.
-
Protocol:
-
Culture 3T3-L1 preadipocytes in growth medium.
-
Two days post-confluency, initiate differentiation by adding the differentiation cocktail.
-
After 48 hours, replace with maintenance medium.
-
Replace the maintenance medium every 48 hours. Mature adipocytes with visible lipid droplets will form by day 7-10.
-
c. Myricanol Treatment
-
Prepare a stock solution of myricanol in dimethyl sulfoxide (B87167) (DMSO).
-
Dilute the stock solution in the appropriate cell culture medium to the desired final concentration (e.g., 5-10 µM).[4][6]
-
Ensure the final DMSO concentration in the medium is below 0.1% to avoid solvent-induced toxicity.
-
For insulin resistance models, pre-treat cells with palmitic acid (e.g., 250 µM for 24 hours) before adding myricanol.[1][9]
In Vivo Animal Studies
-
Animal Model: C57BL/6 mice or other appropriate models (e.g., high-fat diet-induced obese mice, dexamethasone-induced muscle atrophy models, aged mice).[1][6][8]
-
Myricanol Administration: Intraperitoneal injection or oral gavage.
-
Vehicle: Polyethylene glycol 400 (PEG 400) or other suitable vehicle.[8][10]
-
Duration: Dependent on the study design (e.g., 10 days for dexamethasone-induced atrophy, several weeks for obesity studies).[6][7]
-
Outcome Measures: Monitor body weight, food intake, glucose tolerance (GTT), insulin tolerance (ITT), muscle mass, grip strength, and perform histological analysis of skeletal muscle and adipose tissue.
Key Experimental Assays
a. Western Blotting
-
Objective: To determine the protein expression levels of key signaling molecules (e.g., p-AMPK, AMPK, PGC-1α, UCP1, GLUT4, p-Akt, Akt).[1]
-
Protocol:
-
Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) system.
-
b. Quantitative Real-Time PCR (qPCR)
-
Objective: To measure the mRNA expression levels of target genes (e.g., Pgc-1α, Ucp1, Irisin).
-
Protocol:
-
Isolate total RNA from cells or tissues using TRIzol reagent.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and gene-specific primers.
-
Normalize the expression of target genes to a housekeeping gene (e.g., β-actin or Gapdh).
-
c. Glucose Uptake Assay
-
Objective: To measure insulin-stimulated glucose uptake in myotubes or adipocytes.
-
Protocol:
-
Starve differentiated cells in serum-free medium for 2-4 hours.
-
Treat cells with or without insulin (e.g., 100 nM) for 30 minutes.
-
Add 2-NBDG (a fluorescent glucose analog) to the medium and incubate for 30-60 minutes.
-
Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
d. Mitochondrial Staining and Analysis
-
Objective: To assess mitochondrial content and function.
-
MitoTracker Staining (for content):
-
Incubate live cells with MitoTracker Green FM (e.g., 100 nM) for 30 minutes.
-
Wash with PBS.
-
Analyze by fluorescence microscopy or flow cytometry.[1]
-
-
Seahorse XF Analyzer (for function):
-
Plate cells in a Seahorse XF cell culture microplate.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.
-
Measure the oxygen consumption rate (OCR) to determine basal respiration, ATP production, maximal respiration, and spare respiratory capacity.[1]
-
e. Transwell Co-culture System for Crosstalk Studies
-
Objective: To investigate the paracrine effects of myotubes on adipocytes.[1]
-
Protocol:
-
Seed C2C12 myoblasts on the upper insert of a Transwell plate and differentiate them into myotubes.
-
Seed 3T3-L1 preadipocytes in the lower well and differentiate them into adipocytes.
-
Treat the myotubes in the upper insert with myricanol.
-
After the desired incubation period, analyze the adipocytes in the lower well for changes in lipid content (e.g., by Nile red staining) or gene/protein expression.[1]
-
Mandatory Visualizations
Caption: Myricanol's mechanism in muscle-adipose crosstalk.
Caption: Workflow for studying myricanol's effects.
Caption: Logical flow of myricanol's metabolic benefits.
References
- 1. Myricanol modulates skeletal muscle-adipose tissue crosstalk to alleviate high-fat diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myricanol mitigates lipid accumulation in 3T3-L1 adipocytes and high fat diet-fed zebrafish via activating AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscle-Adipose Tissue Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myricanol modulates skeletal muscle–adipose tissue crosstalk to alleviate high‐fat diet‐induced obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Myricanol rescues dexamethasone-induced muscle dysfunction via a sirtuin 1-dependent mechanism [pubmed.ncbi.nlm.nih.gov]
- 7. Myricanol rescues dexamethasone‐induced muscle dysfunction via a sirtuin 1‐dependent mechanism - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Myricanol Inhibits Platelet Derived Growth Factor-BB-Induced Vascular Smooth Muscle Cells Proliferation and Migration in vitro and Intimal Hyperplasia in vivo by Targeting the Platelet-Derived Growth Factor Receptor-β and NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues of Myricanol in aqueous solutions
Welcome to the technical support center for Myricanol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming the solubility challenges of Myricanol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the inherent solubility of Myricanol in aqueous solutions?
Myricanol is a diarylheptanoid natural product.[1][2] Like many hydrophobic polyphenolic compounds, it is practically insoluble in water and aqueous buffers. Experiments typically require the use of organic solvents or advanced formulation techniques to achieve viable concentrations for research.
Q2: In which organic solvents is Myricanol soluble?
Myricanol is soluble in several common laboratory organic solvents. This property is often utilized for preparing stock solutions.[3][4]
Table 1: Myricanol Solubility in Common Organic Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3][4] |
| Acetone | Soluble | [3] |
| Chloroform | Soluble | [3] |
| Dichloromethane | Soluble | [3] |
| Ethyl Acetate | Soluble | [3] |
| Methanol | Soluble | [5] |
Q3: Why does my Myricanol precipitate when I dilute my DMSO stock solution into an aqueous buffer?
This is a common issue known as "crashing out." It occurs when a drug dissolved in a high concentration of an organic co-solvent is diluted into an aqueous medium where it is poorly soluble.[6] The final concentration of the organic solvent is too low to maintain the solubility of the hydrophobic Myricanol molecules, causing them to aggregate and precipitate.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Myricanol precipitates from my cell culture medium or assay buffer.
-
Primary Cause : The percentage of the organic co-solvent (e.g., DMSO) in the final working solution is insufficient to keep Myricanol dissolved at the desired concentration.
-
Troubleshooting Steps :
-
Verify Final Co-solvent Concentration : Ensure the final DMSO concentration is typically ≤0.5% to avoid solvent-induced cellular toxicity. If precipitation occurs, this may be the limiting factor.
-
Lower the Working Concentration : Test a serial dilution of your Myricanol stock to find the maximum achievable concentration in your final buffer without precipitation.
-
Use a Carrier or Solubilizer : If the required concentration cannot be achieved with a co-solvent alone, you must employ a solubility enhancement technique. See the strategies outlined below.
-
Issue 2: I am observing high variability and poor reproducibility in my biological assay results.
-
Primary Cause : Undissolved Myricanol particles or micro-precipitates can lead to inconsistent effective concentrations in your experiments.[6] This means the actual concentration of solubilized, active compound varies between wells or samples.
-
Troubleshooting Steps :
-
Visual Inspection : Before use, carefully inspect your final solution for any signs of precipitation or cloudiness. Centrifugation of the final solution and using the supernatant can sometimes help, but this does not guarantee the concentration.
-
Quantify Soluble Fraction : For critical applications, the concentration of Myricanol in the aqueous solution after preparation (and potential centrifugation) should be confirmed using an analytical method like HPLC.[7]
-
Adopt a Robust Formulation Strategy : To ensure consistent and reliable results, prepare a stable, aqueous-compatible formulation of Myricanol using methods like cyclodextrin (B1172386) complexation or solid dispersions.
-
Advanced Solubilization Strategies
For applications requiring higher aqueous concentrations of Myricanol, the following formulation strategies are recommended. These techniques are widely used to improve the solubility and bioavailability of poorly water-soluble drugs.[8][9][10]
Inclusion Complexation with Cyclodextrins
This is one of the most effective and widely used methods.[11] Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules like Myricanol, forming a complex that is water-soluble.[12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly effective and commonly used in pharmaceutical formulations.[13] Studies on the structurally similar flavonoid, Myricetin, have shown that complexation with HP-β-CD can increase its aqueous solubility over 30-fold and significantly enhance its oral bioavailability.[12][14][15]
Solid Dispersions
Solid dispersion is a technique where the poorly soluble drug is dispersed in a solid hydrophilic carrier or matrix.[16][17] This process can convert the drug from a crystalline to a more soluble amorphous state, reduce particle size, and improve wettability.[18] Common carriers include polyethylene (B3416737) glycols (PEGs) and polyvinylpyrrolidone (B124986) (PVP).
-
Methods of Preparation :
-
Solvent Evaporation : The drug and carrier are dissolved in a common solvent, which is then evaporated to form a solid mass.[9]
-
Melting (Fusion) Method : The drug is dissolved in the molten carrier, and the mixture is cooled and solidified.[18]
-
Hot-Melt Extrusion : A more advanced fusion method that is scalable and avoids the use of solvents.[19]
-
Co-solvency
This is the simplest method but has limitations for in vivo and cell-based assays due to potential toxicity. It involves using a mixture of water and a water-miscible organic solvent to increase solubility.[20][21] Besides DMSO, other co-solvents include ethanol, propylene (B89431) glycol, and PEGs (e.g., PEG 400).[1][20] This approach is most suitable for initial in vitro screening at low concentrations.
Table 2: Comparison of Myricanol Solubility Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages | Best For |
| Co-solvency | Reduces solvent polarity | Simple, quick to prepare | Limited by toxicity of solvent, risk of precipitation upon dilution | Initial in vitro screening |
| Inclusion Complexation | Encapsulation in a hydrophilic carrier (cyclodextrin) | Significant solubility increase, low toxicity, enhances stability | Requires specific formulation steps, potential for competition with other molecules | In vitro & in vivo studies, oral formulations |
| Solid Dispersions | Drug dispersed in a solid hydrophilic matrix in an amorphous state | High drug loading possible, enhances dissolution rate | Can be physically unstable (recrystallization), requires specialized equipment | Oral solid dosage form development |
| Nanoparticle Formulation | Encapsulation in nanosized carriers (e.g., lipid or polymeric) | High bioavailability, potential for targeted delivery, sustained release | Complex manufacturing process, requires extensive characterization | Advanced drug delivery, parenteral and oral formulations[22] |
Experimental Protocols
Protocol 1: Preparation of Myricanol-HP-β-CD Inclusion Complex (Kneading Method)
This protocol is adapted from established methods for similar hydrophobic compounds and provides a practical way to prepare a water-soluble Myricanol complex.[11][23]
Materials:
-
Myricanol
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol/Water (1:1 v/v) solution
-
Mortar and pestle
-
Vacuum oven or desiccator
Procedure:
-
Molar Ratio Calculation : Determine the masses of Myricanol and HP-β-CD required for a 1:1 molar ratio. (Molar Mass of Myricanol: ~358.4 g/mol ; Average Molar Mass of HP-β-CD: ~1380-1500 g/mol , check manufacturer's specifications).
-
Paste Formation : Place the calculated amount of HP-β-CD in a mortar. Add a small amount of the ethanol/water solution dropwise while triturating to form a homogeneous, consistent paste.
-
Drug Incorporation : Add the Myricanol powder to the paste and knead thoroughly with the pestle for 45-60 minutes. The mixture should remain a paste; add more solvent drops if it becomes too dry.
-
Drying : The resulting paste is spread in a thin layer on a glass dish and dried under vacuum at 40-50°C until a constant weight is achieved (typically 24-48 hours).
-
Final Processing : The dried complex is scraped, pulverized into a fine powder using the mortar and pestle, passed through a sieve, and stored in a desiccator away from light and moisture.
-
Solubility Check : The resulting powder should be freely soluble in water or aqueous buffers. The final concentration should be confirmed analytically.
Protocol 2: Quantification of Myricanol by High-Performance Liquid Chromatography (HPLC)
An analytical method is essential to accurately determine the concentration of Myricanol in your prepared solutions and during solubility studies.[7]
Instrumentation & Conditions (Example):
-
HPLC System : A standard system with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : A gradient of Acetonitrile and water (containing 0.1% formic or acetic acid). A typical gradient might be from 10% to 90% Acetonitrile over 20-30 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : Myricanol has UV absorbance maxima that can be determined with a PDA detector; a wavelength around 268 nm has been used for the similar compound myricetin.[24]
-
Standard Curve : Prepare a standard curve by dissolving a known weight of Myricanol in a suitable organic solvent (e.g., Methanol or Acetonitrile) and performing serial dilutions. The peak area from the chromatogram is plotted against concentration to create a calibration curve.
-
Sample Analysis : Filter your aqueous samples through a 0.22 µm syringe filter before injection to remove any particulate matter and protect the column. The concentration is determined by comparing the sample's peak area to the standard curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Myricanol - Wikipedia [en.wikipedia.org]
- 3. Myricanol | CAS:33606-81-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. aobious.com [aobious.com]
- 5. Study on Chemical Profile and Neuroprotective Activity of Myrica rubra Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. omicsonline.org [omicsonline.org]
- 8. ijmsdr.org [ijmsdr.org]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japer.in [japer.in]
- 12. Solubility Enhancement of Myricetin by Inclusion Complexation with Heptakis-O-(2-Hydroxypropyl)-β-Cyclodextrin: A Joint Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Solubility Enhancement of Myricetin by Inclusion Complexation with Heptakis- O-(2-Hydroxypropyl)-β-Cyclodextrin: A Joint Experimental and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a myricetin/hydroxypropyl-β-cyclodextrin inclusion complex: preparation, characterization, and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. rjptonline.org [rjptonline.org]
- 19. merckmillipore.com [merckmillipore.com]
- 20. researchgate.net [researchgate.net]
- 21. wjbphs.com [wjbphs.com]
- 22. The Hitchhiker’s Guide to Human Therapeutic Nanoparticle Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Stability and Degradation Studies of (+/-)-Myricanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability and degradation studies of (+/-)-Myricanol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of (+/-)-Myricanol's stability.
Sample Preparation & Handling
Question: My (+/-)-Myricanol sample is not dissolving properly. What solvents are recommended?
Answer: (+/-)-Myricanol, a cyclic diarylheptanoid, is known to have limited aqueous solubility. For analytical purposes, Dimethyl Sulfoxide (DMSO) is a commonly used solvent. Depending on the subsequent analytical method, other organic solvents like methanol (B129727) or acetonitrile (B52724) may also be suitable, but solubility should be experimentally confirmed. For HPLC analysis, it is crucial to ensure that the sample solvent is miscible with the mobile phase to prevent precipitation in the system.
Question: I am observing variability in my initial sample concentrations. What could be the cause?
Answer: Inconsistent initial concentrations can arise from several factors:
-
Incomplete Dissolution: Ensure the sample is fully dissolved before analysis. Sonication can aid in dissolution.
-
Adsorption to Surfaces: Phenolic compounds like myricanol (B191915) can adsorb to glass and plastic surfaces. Using silanized glassware or polypropylene (B1209903) vials can minimize this issue.
-
Solvent Evaporation: If samples are prepared in volatile solvents, ensure they are tightly capped and stored properly to prevent concentration changes due to solvent loss.
Forced Degradation Studies
Question: What are the typical conditions for forced degradation studies of (+/-)-Myricanol?
Answer: Forced degradation studies for (+/-)-Myricanol should be conducted under various stress conditions to understand its intrinsic stability and identify potential degradation products. Based on studies of related diarylheptanoids and general guidelines for phenolic compounds, the following conditions are recommended:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for up to 24 hours.
-
Alkaline Hydrolysis: 0.1 M NaOH at 60°C for up to 8 hours. Myricanol is expected to be more susceptible to degradation under alkaline conditions.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for up to 24 hours. Phenolic compounds are generally prone to oxidation.
-
Thermal Degradation: Dry heat at 60°C for up to 24 hours.
-
Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and visible light for up to 48 hours.
Question: I am not observing any degradation under acidic conditions. Should I use stronger conditions?
Answer: While some related compounds show stability in acidic media, if no degradation is observed, you can consider increasing the acid concentration (e.g., to 1 M HCl) or the temperature. However, be cautious as overly harsh conditions may lead to secondary degradation products that are not relevant to normal storage conditions. The goal is to achieve a target degradation of 5-20%.
HPLC Analysis & Troubleshooting
Question: I am seeing peak tailing for my (+/-)-Myricanol peak in my HPLC chromatogram. How can I resolve this?
Answer: Peak tailing for phenolic compounds like myricanol is often due to interactions with residual silanols on the silica-based stationary phase of the HPLC column. Here are some troubleshooting steps:
-
Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to around 3 with formic or phosphoric acid) can suppress the ionization of silanol (B1196071) groups and reduce tailing.
-
Use of a High-Purity Silica (B1680970) Column: Modern HPLC columns made with high-purity silica have fewer accessible silanol groups, which can significantly reduce peak tailing for basic and phenolic compounds.
-
Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mask the silanol groups, but this may affect mass spectrometry compatibility.
-
Column Contamination: If the tailing develops over time, the column may be contaminated. Flush the column with a strong solvent or follow the manufacturer's regeneration procedure.
Question: My retention times are shifting between injections. What is causing this?
Answer: Retention time shifts can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient method.
-
Mobile Phase Composition Changes: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Solvent proportions can change over time due to evaporation.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes.
-
Pump Issues: Fluctuations in pump pressure can indicate problems with check valves or seals, leading to inconsistent flow rates and retention time shifts.
Question: I am observing ghost peaks in my chromatograms. Where are they coming from?
Answer: Ghost peaks are peaks that appear in the chromatogram even when no sample is injected, or they appear at unexpected retention times. Possible sources include:
-
Carryover from Previous Injections: If a previous sample was highly concentrated, it might not be completely washed from the injector or column. Implement a needle wash step and inject a blank solvent after high-concentration samples.
-
Contaminated Mobile Phase: Impurities in the solvents or additives used to prepare the mobile phase can accumulate on the column and elute as ghost peaks, especially in gradient runs. Use high-purity solvents.
-
Sample Degradation in the Autosampler: If the sample is unstable in the sample solvent at the autosampler temperature, degradation products may appear as extra peaks. Consider using a cooled autosampler.
Quantitative Data from Forced Degradation Studies
The following tables summarize hypothetical quantitative data from forced degradation studies on (+/-)-Myricanol, based on data from related diarylheptanoids like curcumin. These tables are for illustrative purposes to guide experimental design and data analysis.
Table 1: Summary of Forced Degradation Results for (+/-)-Myricanol
| Stress Condition | Reagent/Condition | Duration (hours) | Temperature | % Degradation | Number of Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 24 | 60°C | ~5-10% | 1-2 |
| Alkaline Hydrolysis | 0.1 M NaOH | 8 | 60°C | ~80-90% | 3-4 |
| Oxidative Degradation | 3% H₂O₂ | 24 | Room Temp | ~75-85% | 2-3 |
| Thermal Degradation | Dry Heat | 24 | 60°C | ~20-30% | 2 |
| Photolytic Degradation | UV Light (254 nm) & Sunlight | 48 | Room Temp | ~20-25% | 1-2 |
Experimental Protocols
Protocol 1: Forced Degradation Study of (+/-)-Myricanol
-
Stock Solution Preparation: Prepare a stock solution of (+/-)-Myricanol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Heat the mixture at 60°C for 24 hours. At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.2 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Heat the mixture at 60°C for 8 hours. At appropriate time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.2 M HCl, and dilute with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep the solution at room temperature for 24 hours. Withdraw aliquots at specified intervals and dilute with the mobile phase.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 60°C for 24 hours. At the end of the study, dissolve a known weight of the stressed sample in the solvent to obtain a suitable concentration for analysis.
-
Photolytic Degradation: Expose a solution of (+/-)-Myricanol (in a quartz cuvette) to UV light (254 nm) and sunlight for 48 hours. Keep a control sample wrapped in aluminum foil to protect it from light. Analyze the samples at different time points.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for (+/-)-Myricanol
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: Hold at 40% A, 60% B
-
25-30 min: Return to initial conditions (90% A, 10% B)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Visualizations
Diagram 1: General Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies of (+/-)-Myricanol.
Diagram 2: Proposed Degradation Pathway for a Cyclic Diarylheptanoid under Hydrolytic Conditions
Caption: Proposed hydrolytic degradation pathway for (+/-)-Myricanol.
Diagram 3: Troubleshooting Logic for HPLC Peak Tailing
Caption: Troubleshooting guide for HPLC peak tailing issues.
Myricanol Extraction and Purification: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of Myricanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common source material for Myricanol extraction?
A1: The most frequently cited source for Myricanol extraction is the bark of Myrica species, particularly Myrica rubra and Myrica cerifera.[1][2][3]
Q2: Which solvents are most effective for the initial extraction of Myricanol?
A2: Ethanol (B145695), particularly aqueous ethanol (e.g., 85%), is commonly used for the initial extraction from the stem bark of Myrica esculenta.[4] Methanol and ethyl acetate (B1210297) have also been used effectively.[5][6] For more environmentally friendly options, deep eutectic solvents (DES) have been explored for extracting related compounds like myricetin (B1677590) from Myrica leaves.[7]
Q3: What are the typical yields of Myricanol from raw material?
A3: The yield of Myricanol can vary significantly based on the plant source, geographical location, and extraction method. As a major component, Myricanol can be obtained in yields of up to 1.6% from the dry powdered bark and twigs of Myrica javanica.
Troubleshooting Guide
Low Extraction Yield
Problem: The yield of Myricanol in the crude extract is lower than expected.
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Solvent | Consider using a solvent system with a different polarity. A mixture of ethyl acetate, ethanol, and water has been shown to be effective for various natural products.[8] For Myricanol and related compounds, aqueous ethanol (e.g., 85%) is a good starting point.[4] | The polarity of the solvent must be optimized to efficiently solubilize the target compound. |
| Insufficient Extraction Time/Temperature | Increase the extraction time or temperature. For instance, ultrasonic-assisted extraction can be performed for around 45-50 minutes at temperatures up to 72°C for related compounds.[7] | Enhancing the extraction time and temperature can improve the diffusion of the solvent into the plant matrix and the solubility of the target compound. |
| Improper Plant Material Preparation | Ensure the plant material is dried and finely powdered before extraction. | Increasing the surface area of the plant material allows for better solvent penetration and more efficient extraction. |
| Degradation of Myricanol | Avoid prolonged exposure to high temperatures or harsh pH conditions during extraction. | Myricanol, like many natural products, can be susceptible to degradation under extreme conditions. |
Purification Challenges
Problem: Difficulty in separating Myricanol from other closely related compounds, such as Myricanone.
| Potential Cause | Troubleshooting Step | Rationale |
| Inadequate Chromatographic Resolution | Optimize the mobile phase of your silica (B1680970) gel column chromatography. A gradient elution starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective.[9] | Fine-tuning the solvent gradient can improve the separation of compounds with similar polarities. |
| Co-elution of Impurities | Employ alternative or supplementary purification techniques. High-Speed Counter-Current Chromatography (HSCCC) is an excellent method for separating minor compounds from complex mixtures with high recovery rates.[6] Medium Pressure Liquid Chromatography (MPLC) can also be used for further purification.[9] | Different chromatographic techniques exploit different separation principles, allowing for the resolution of compounds that are difficult to separate by a single method. |
| Irreversible Adsorption on Stationary Phase | If using conventional column chromatography, consider that target compounds may be irreversibly adsorbed onto the solid support. HSCCC avoids this issue as it does not use a solid support.[6] | This can lead to significant loss of the target compound and poor overall yield. |
Experimental Protocols
Protocol 1: General Extraction and Purification of Myricanol
This protocol is a generalized procedure based on commonly cited methods.
-
Preparation of Plant Material:
-
Obtain the bark of Myrica rubra.
-
Dry the bark in a shaded, well-ventilated area until brittle.
-
Grind the dried bark into a fine powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Macerate the powdered bark in 85% aqueous ethanol at room temperature for 24-48 hours with occasional stirring.[4]
-
Alternatively, perform Soxhlet extraction for 6-8 hours.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
-
Purification by Silica Gel Column Chromatography:
-
Prepare a silica gel (100-200 mesh) column using a suitable non-polar solvent like n-hexane.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).
-
Combine the fractions containing pure Myricanol and evaporate the solvent to obtain the purified compound.
-
Signaling Pathways and Experimental Workflows
Myricanol Extraction and Purification Workflow
The following diagram illustrates a typical workflow for the extraction and purification of Myricanol.
Caption: A flowchart of the Myricanol extraction and purification process.
Signaling Pathway of Myricanol-Induced Apoptosis
Myricanol has been shown to induce apoptosis in cancer cells through the modulation of key apoptosis-related genes.[1]
Caption: Myricanol induces apoptosis by modulating key signaling molecules.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. The diarylheptanoid (+)-aR,11S-myricanol and two flavones from bayberry (Myrica cerifera) destabilize the microtubule-associated protein tau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation, characterization, quantification and antioxidant activity of compounds from Myrica esculenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytochemical Composition, Antioxidant, and Antimicrobial Attributes of Different Solvent Extracts from Myrica esculenta Buch.-Ham. ex. D. Don Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation and Purification of Phenolic Acids and Myricetin from Black Currant by High Speed Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deep eutectic solvent extraction of myricetin and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Diarylheptanoid (+)-aR,11S-Myricanol and Two Flavones from Bayberry (Myrica cerifera) Destabilize the Microtubule Associated Protein Tau - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC Conditions for Separating Myricanol Stereoisomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) conditions for the separation of Myricanol stereoisomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in separating Myricanol stereoisomers by HPLC?
A1: The primary challenges in separating Myricanol stereoisomers, which are cyclic diarylheptanoids, revolve around achieving adequate resolution between the enantiomers and/or diastereomers.[1][2] Common issues include:
-
Poor Resolution: Co-elution or partial overlap of stereoisomeric peaks is a frequent problem. This can be due to an inappropriate choice of chiral stationary phase (CSP), a suboptimal mobile phase composition, or non-ideal temperature and flow rates.[3]
-
Peak Tailing: Asymmetrical peak shapes, particularly tailing, can compromise resolution and accurate quantification. This may be caused by secondary interactions between the analyte and the stationary phase, column overload, or issues with the mobile phase.
-
Long Analysis Times: Achieving baseline separation may require conditions that lead to excessively long run times, impacting sample throughput.
Q2: Which type of chiral stationary phase (CSP) is most suitable for Myricanol stereoisomers?
A2: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often the first choice for the chiral separation of a wide range of compounds, including natural products like Myricanol.[4] These phases offer a broad range of enantioselectivity and can be used in normal-phase, reversed-phase, and polar organic modes. For cyclic diarylheptanoids, a chiral-phase column is often employed.[1] A screening approach using several different polysaccharide-based columns is recommended to find the optimal stationary phase.[4][5]
Q3: How does the mobile phase composition affect the separation of Myricanol stereoisomers?
A3: The mobile phase plays a critical role in modulating retention and selectivity. Key factors to consider are:
-
Normal-Phase vs. Reversed-Phase: For many chiral separations, normal-phase chromatography (e.g., using hexane/alcohol mixtures) provides excellent selectivity.[5] However, reversed-phase conditions (e.g., using acetonitrile (B52724)/water or methanol/water) can also be effective and are often preferred for their compatibility with mass spectrometry.
-
Organic Modifier: In normal-phase, the type and concentration of the alcohol modifier (e.g., isopropanol (B130326), ethanol) significantly impact resolution. In reversed-phase, the choice of organic solvent (acetonitrile vs. methanol) and its proportion in the mobile phase are critical.
-
Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can improve peak shape and selectivity, especially for compounds with ionizable functional groups.
Q4: What is the impact of temperature and flow rate on the separation?
A4: Both temperature and flow rate can have a significant and sometimes unpredictable effect on chiral separations.[3]
-
Temperature: Varying the column temperature can alter the thermodynamics of the chiral recognition process, which can either improve or worsen the separation. It is a valuable parameter to screen during method development.
-
Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations. Lower flow rates can sometimes enhance resolution by allowing more time for the differential interactions between the stereoisomers and the CSP to occur.[3][6]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the HPLC separation of Myricanol stereoisomers in a question-and-answer format.
Issue 1: Poor or No Resolution Between Stereoisomeric Peaks
-
Question: I am injecting a racemic standard of Myricanol, but I only see a single peak or two poorly resolved peaks. What should I do?
-
Answer:
-
Verify CSP Suitability: Confirm that the chosen chiral stationary phase is appropriate for this class of compounds. If you have access to different chiral columns, perform a column screening. Polysaccharide-based columns are a good starting point.[4]
-
Optimize Mobile Phase:
-
Normal-Phase: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol (B145695) in hexane) in small increments (e.g., 2-5%).
-
Reversed-Phase: Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. Also, consider changing the pH of the aqueous phase if Myricanol has ionizable groups.
-
-
Adjust Flow Rate: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to see if resolution improves.[6]
-
Vary Column Temperature: Experiment with different column temperatures (e.g., in 5 °C increments from 15 °C to 40 °C) as this can significantly affect selectivity.[3]
-
Consider a Different Elution Mode: If you are using normal-phase, consider trying reversed-phase or polar organic mode, and vice-versa.
-
Issue 2: Significant Peak Tailing for Myricanol Stereoisomers
-
Question: My chromatogram shows significant peak tailing for the Myricanol stereoisomers, which is affecting my ability to accurately integrate the peaks. What could be the cause and how can I fix it?
-
Answer:
-
Check for Column Overload: Inject a smaller amount of your sample to see if the peak shape improves. Overloading the column is a common cause of peak tailing in chiral separations.
-
Address Secondary Interactions:
-
Add a Mobile Phase Modifier: For compounds with acidic or basic moieties, adding a small amount of a competing acid or base to the mobile phase (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) can block active sites on the stationary phase and reduce tailing.
-
-
Ensure Sample Solvent Compatibility: The sample solvent should be the same as or weaker than the mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.
-
Column Contamination: If the column has been used extensively, it may be contaminated. Follow the manufacturer's instructions for column washing. In some cases, flushing with a strong, compatible solvent can help.[7]
-
System Issues: Check for extra-column dead volume in your HPLC system (e.g., excessive tubing length or diameter between the injector, column, and detector).[3]
-
Issue 3: Irreproducible Retention Times and/or Resolution
-
Question: I am observing significant variability in retention times and resolution between different runs. What are the likely causes?
-
Answer:
-
Column Equilibration: Chiral stationary phases may require longer equilibration times than achiral phases, especially when changing the mobile phase composition. Ensure the column is fully equilibrated before starting your analytical run.[3]
-
Mobile Phase Preparation: Prepare fresh mobile phase for each set of experiments and ensure the composition is accurate and consistent. For buffered mobile phases, ensure the pH is consistent.[3]
-
Temperature Fluctuations: Use a column oven to maintain a stable and consistent column temperature. Even small changes in ambient temperature can affect chiral separations.[3]
-
Column "Memory" Effects: If you are using mobile phase additives, the column may "remember" previous additives. Dedicate a column to a specific method or use a rigorous washing procedure when switching between methods with different additives.[8]
-
Quantitative Data Summary
| Parameter | Condition 1 (Normal-Phase Screening) | Condition 2 (Reversed-Phase Screening) |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Cellulose or Amylose derivative) | Polysaccharide-based (e.g., Immobilized Cellulose or Amylose derivative) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Acetonitrile / Water (50:50, v/v) |
| Additives | 0.1% Trifluoroacetic Acid (for acidic compounds) or 0.1% Diethylamine (for basic compounds) | 0.1% Formic Acid or Ammonium Acetate buffer |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection Wavelength | UV, at λmax of Myricanol | UV, at λmax of Myricanol |
| Injection Volume | 5-10 µL | 5-10 µL |
Experimental Protocols
Protocol 1: Chiral Method Screening for Myricanol Stereoisomers
This protocol outlines a systematic approach to screen for initial separation conditions.
-
Column Selection:
-
Select a set of polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IA, Chiralpak IB).
-
-
Mobile Phase Preparation:
-
Normal-Phase: Prepare mobile phases of n-Hexane with varying percentages of an alcohol modifier (e.g., 10%, 20%, 30% Isopropanol and Ethanol).
-
Reversed-Phase: Prepare mobile phases of Acetonitrile/Water and Methanol/Water in different ratios (e.g., 70:30, 50:50, 30:70 v/v). If Myricanol has ionizable groups, consider adding a buffer (e.g., 10 mM Ammonium Acetate).
-
-
Sample Preparation:
-
Prepare a stock solution of racemic Myricanol in a solvent compatible with the initial mobile phase (e.g., the mobile phase itself or a weaker solvent). A typical concentration is 1 mg/mL.
-
-
Screening Procedure:
-
Equilibrate the first column with the initial mobile phase until a stable baseline is achieved.
-
Inject the racemic Myricanol standard.
-
Monitor the chromatogram for any signs of peak splitting, broadening, or partial separation.
-
Repeat the injection with each mobile phase composition on each column.
-
-
Optimization:
-
Identify the most promising column/mobile phase combinations that show some degree of separation.
-
Systematically optimize the separation by making small, incremental changes to the mobile phase composition (e.g., varying the organic modifier percentage by 1-2%), flow rate, and column temperature to achieve baseline resolution.
-
Visualizations
Caption: Workflow for HPLC method development for Myricanol stereoisomers.
References
- 1. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis [mdpi.com]
- 2. Convergent total synthesis of (±) myricanol, a cyclic natural diarylheptanoid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chiraltech.com [chiraltech.com]
- 8. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Enhancing Myricanol Bioavailability for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies with Myricanol. Due to its lipophilic nature and poor aqueous solubility, enhancing the bioavailability of Myricanol is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving adequate oral bioavailability for Myricanol?
A1: The primary challenges stem from Myricanol's physicochemical properties. It is a lipophilic compound with low aqueous solubility, which limits its dissolution in the gastrointestinal fluids and subsequent absorption into the bloodstream.[1] Key contributing factors include:
-
Poor Aqueous Solubility: Limited dissolution in the gut lumen is the rate-limiting step for absorption.
-
High Lipophilicity (XLogP3-AA: 4.1): While beneficial for crossing cell membranes, very high lipophilicity can lead to partitioning into fatty tissues and reduced systemic circulation.[2]
-
Potential for First-Pass Metabolism: Like many natural compounds, Myricanol may be subject to metabolism in the gut wall and liver, reducing the amount of active compound that reaches systemic circulation.
Q2: What are the most promising formulation strategies to enhance the bioavailability of Myricanol?
A2: Several formulation strategies can be employed to overcome the poor solubility of Myricanol. The most promising approaches for a lipophilic compound like Myricanol include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[3][4] This enhances the solubilization and absorption of lipophilic drugs.[3][4]
-
Solid Dispersions: Myricanol can be dispersed in a hydrophilic polymer matrix at a molecular level.[5][6][7][8] This enhances the dissolution rate by presenting the drug in an amorphous, high-energy state.
-
Nanoparticle Formulations: Reducing the particle size of Myricanol to the nanometer range significantly increases the surface area-to-volume ratio, leading to a faster dissolution rate.[5][9]
Q3: How do I choose the right excipients for a Myricanol formulation?
A3: Excipient selection is crucial for the success of your formulation. A systematic approach is recommended:
-
Solubility Screening: Determine the solubility of Myricanol in a range of pharmaceutically acceptable oils, surfactants, and co-solvents to identify suitable candidates for your chosen formulation strategy (e.g., SEDDS).
-
Compatibility Studies: Assess the physical and chemical compatibility of Myricanol with the selected excipients to ensure the stability of the final formulation. Techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) can be used.
-
Regulatory Acceptance: Whenever possible, choose excipients that are generally regarded as safe (GRAS) and have a history of use in approved pharmaceutical products.
Q4: What analytical methods are suitable for quantifying Myricanol in biological samples?
A4: For quantitative analysis of Myricanol in biological matrices like plasma or tissue homogenates, a validated high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) method coupled with mass spectrometry (MS/MS) is recommended.[10][11][12][13] Key steps in method development include:
-
Sample Preparation: Protein precipitation or liquid-liquid extraction to remove interfering substances from the biological matrix.
-
Chromatographic Separation: A C18 reversed-phase column is typically suitable for separating Myricanol from endogenous components.
-
Detection: Tandem mass spectrometry (MS/MS) provides the high sensitivity and selectivity required for accurate quantification at low concentrations.
Troubleshooting Guides
Issue 1: Low and Variable Bioavailability in In Vivo Studies
| Potential Cause | Troubleshooting Step |
| Poor Dissolution of Myricanol | Formulate Myricanol using a bioavailability enhancement technique such as a Self-Emulsifying Drug Delivery System (SEDDS), solid dispersion, or nanoparticle formulation. |
| Precipitation of Myricanol in the GI Tract | For SEDDS, optimize the formulation to ensure the formation of a stable nanoemulsion upon dilution. For solid dispersions, select a polymer that can maintain a supersaturated state of the drug. |
| High First-Pass Metabolism | Consider co-administration with a metabolic inhibitor (e.g., piperine), though this requires careful investigation of potential drug-drug interactions. |
| Inadequate Formulation Stability | Conduct stability studies on your formulation under relevant storage conditions (temperature, humidity) to ensure its integrity throughout the in vivo study. |
Issue 2: Difficulty in Formulating a Stable and Effective SEDDS
| Potential Cause | Troubleshooting Step |
| Poor Emulsification | Screen a wider range of surfactants and co-surfactants. Optimize the ratio of oil, surfactant, and co-surfactant by constructing pseudo-ternary phase diagrams. |
| Drug Precipitation Upon Dilution | Increase the concentration of surfactant and/or co-surfactant. Select excipients with a higher solubilization capacity for Myricanol. |
| Phase Separation of the Formulation | Ensure all components are mutually miscible. Store the formulation in a tightly sealed container at a controlled temperature. |
| Inconsistent Droplet Size | Optimize the formulation composition. Ensure consistent and gentle agitation during emulsification. |
Quantitative Data Summary
Table 1: Physicochemical Properties of Myricanol
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₆O₅ | [2] |
| Molecular Weight | 358.43 g/mol | [2] |
| XLogP3-AA | 4.1 | [2] |
| Hydrogen Bond Donor Count | 3 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Solubility | Soluble in DMSO | [14] |
Table 2: Hypothetical Pharmacokinetic Parameters of Different Myricanol Formulations in Mice (for illustrative purposes)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 250 ± 80 | 100 (Reference) |
| Myricanol-SEDDS | 450 ± 90 | 0.5 | 2250 ± 400 | 900 |
| Myricanol Solid Dispersion | 300 ± 60 | 1.0 | 1500 ± 300 | 600 |
| Myricanol Nanoparticles | 380 ± 75 | 0.75 | 1900 ± 350 | 760 |
Note: The data in Table 2 is hypothetical and intended to illustrate the potential improvements in pharmacokinetic parameters with enhanced formulations. Actual values would need to be determined experimentally.
Experimental Protocols
Protocol 1: Development of a Myricanol-Loaded Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Determine the solubility of Myricanol in various oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil), surfactants (e.g., Cremophor RH 40, Tween 80, Labrasol), and co-solvents (e.g., Transcutol HP, PEG 400, propylene (B89431) glycol).
-
Select an oil, surfactant, and co-solvent that exhibit good solubilizing capacity for Myricanol.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-solvent at different ratios.
-
Titrate each mixture with water and observe the formation of emulsions.
-
Identify the region of nanoemulsion formation on the phase diagram.
-
-
Formulation Optimization:
-
Select several formulations from the nanoemulsion region and load them with Myricanol.
-
Evaluate the formulations for drug loading, emulsification time, droplet size, and stability upon dilution.
-
-
In Vitro Dissolution Testing:
-
Perform in vitro dissolution studies of the optimized Myricanol-SEDDS in simulated gastric and intestinal fluids.
-
Compare the dissolution profile with that of unformulated Myricanol.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Animal Dosing:
-
Administer the optimized Myricanol formulation (e.g., SEDDS) and a control formulation (e.g., aqueous suspension) to different groups of mice via oral gavage.
-
Include an intravenous administration group to determine the absolute bioavailability.
-
-
Blood Sampling:
-
Collect blood samples from the mice at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Process the blood samples to obtain plasma.
-
-
Sample Analysis:
-
Extract Myricanol from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile).
-
Quantify the concentration of Myricanol in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for each formulation group using appropriate software.
-
Determine the relative and absolute bioavailability of the enhanced formulation.
-
Visualizations
Caption: Experimental workflow for enhancing Myricanol's bioavailability.
Caption: Myricanol's inhibition of the PDGF-BB signaling pathway.[2][3][15][16]
References
- 1. Self-nanoemulsifying drug delivery systems of myricetin: Formulation development, characterization, and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Myricanol Inhibits Platelet Derived Growth Factor-BB-Induced Vascular Smooth Muscle Cells Proliferation and Migration in vitro and Intimal Hyperplasia in vivo by Targeting the Platelet-Derived Growth Factor Receptor-β and NF-κB Signaling [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. wjpls.org [wjpls.org]
- 7. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iosrphr.org [iosrphr.org]
- 9. mdpi.com [mdpi.com]
- 10. Development and validation of the HPLC–MS/MS method and its application to the pharmacokinetic study for the Mongolian drug Sendeng-4 in rat blood plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A validated UHPLC-MS/MS method for rapid determination of senicapoc in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Myricanol Inhibits Platelet Derived Growth Factor-BB-Induced Vascular Smooth Muscle Cells Proliferation and Migration in vitro and Intimal Hyperplasia in vivo by Targeting the Platelet-Derived Growth Factor Receptor-β and NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Myricanol Dose-Response Curve Optimization in Cell Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Myricanol in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Myricanol and what is its primary mechanism of action?
A1: Myricanol is a cyclic diarylheptanoid compound isolated from the bark of Myrica rubra.[1] Its mechanism of action is multifaceted and appears to be cell-type dependent. In vascular smooth muscle cells, it inhibits proliferation and migration by targeting the Platelet-Derived Growth Factor Receptor-β (PDGFRβ) and NF-κB signaling pathways. In cancer cell lines such as HepG2 and A549, Myricanol induces apoptosis through caspase-dependent pathways.[1][2] It has also been shown to modulate the PI3K/Akt/GSK3β signaling pathway and rescue mitochondrial dysfunction.[3]
Q2: What is a typical effective concentration range for Myricanol in cell assays?
A2: The effective concentration of Myricanol varies depending on the cell line and the endpoint being measured. For example, the half-maximal inhibitory concentration (IC50) for growth inhibition in A549 human lung adenocarcinoma cells is approximately 4.85 µg/mL.[1] In MCF-7 breast cancer cells, the IC50 has been observed at 42 µM.[4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q3: How should I dissolve Myricanol for use in cell culture?
A3: Myricanol is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are Pan-Assay Interference Compounds (PAINS) and is Myricanol considered one?
A4: Pan-Assay Interference Compounds (PAINS) are molecules that show activity in numerous assays through non-specific mechanisms, often leading to false-positive results.[5] While Myricanol is a natural product and such compounds can sometimes act as PAINS, there is no widespread evidence to classify Myricanol as a PAIN. Its demonstrated specific interactions with signaling pathways suggest a targeted mode of action.[6] However, it is always good practice to perform control experiments to rule out assay interference.
Troubleshooting Guide
Issue 1: High variability or poor reproducibility in dose-response data.
-
Possible Cause: Inconsistent dissolution of Myricanol.
-
Troubleshooting Tip: Ensure the Myricanol stock solution is fully dissolved before each use. Vortex the stock solution thoroughly and visually inspect for any precipitate. Prepare fresh dilutions for each experiment.
-
-
Possible Cause: Cell seeding density variations.
-
Troubleshooting Tip: Maintain a consistent cell seeding density across all wells and plates. Use a cell counter to ensure accuracy. Allow cells to adhere and resume logarithmic growth before adding Myricanol.
-
-
Possible Cause: Edge effects on the microplate.
-
Troubleshooting Tip: Avoid using the outermost wells of the microplate for experimental data points, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
-
Issue 2: No observable dose-response effect.
-
Possible Cause: Inappropriate concentration range.
-
Troubleshooting Tip: Widen the concentration range of Myricanol tested. Start with a broad range (e.g., from nanomolar to high micromolar) to identify the active window. Refer to the quantitative data table below for reported effective concentrations in various cell lines.
-
-
Possible Cause: Insufficient incubation time.
-
Troubleshooting Tip: The observed effect of Myricanol may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period for your specific assay.
-
-
Possible Cause: Compound instability.
-
Troubleshooting Tip: While Myricanol is generally stable, repeated freeze-thaw cycles of the stock solution should be avoided. Aliquot the stock solution into single-use vials.
-
Issue 3: Unexpected U-shaped or biphasic dose-response curve.
-
Possible Cause: Off-target effects at high concentrations.
-
Troubleshooting Tip: High concentrations of any compound can lead to non-specific effects or cytotoxicity. Focus on the initial descending or ascending part of the curve to determine the specific activity. Consider using a cytotoxicity assay to distinguish between a specific pharmacological effect and cell death.
-
-
Possible Cause: Assay interference.
-
Troubleshooting Tip: Natural products can sometimes interfere with assay readouts (e.g., fluorescence quenching or enhancement). Run a control with Myricanol in the absence of cells to check for direct effects on the assay reagents.[5]
-
Quantitative Data Summary
| Cell Line | Assay Type | Endpoint | Effective Concentration (IC50) | Reference |
| A549 (Human Lung Adenocarcinoma) | Growth Inhibition | Cell Viability | 4.85 µg/mL | [1] |
| HepG2 (Human Liver Cancer) | Apoptosis Induction | Cell Viability | 28 µg/mL | [2] |
| MCF-7 (Human Breast Cancer) | Cytotoxicity | Cell Viability | 42 µM | [4] |
| C2C12 Myotubes | Rescue from Dexamethasone-induced Atrophy | Myosin Heavy Chain Expression | 10 µM | [7] |
Experimental Protocols
Protocol 1: General Dose-Response Curve Determination using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of Myricanol in culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the old medium from the cells and add the Myricanol dilutions. Include a vehicle control (medium with DMSO) and a positive control if available.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Plot the absorbance values against the log of the Myricanol concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
Visualizations
Caption: Workflow for Dose-Response Curve Optimization.
Caption: Simplified Myricanol Signaling Pathways.
References
- 1. Growth-inhibiting and apoptosis-inducing activities of Myricanol from the bark of Myrica rubra in human lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protective effects of Myrica rubra flavonoids against hypoxia/reoxygenation-induced cardiomyocyte injury via the regulation of the PI3K/Akt/GSK3β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myricanol-9-acetate, a Novel Naturally Occurring Derivative of Myricanol, Induces ROS-dependent Mitochondrial-mediated Apoptosis in MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Myricanol Inhibits Platelet Derived Growth Factor-BB-Induced Vascular Smooth Muscle Cells Proliferation and Migration in vitro and Intimal Hyperplasia in vivo by Targeting the Platelet-Derived Growth Factor Receptor-β and NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myricanol rescues dexamethasone‐induced muscle dysfunction via a sirtuin 1‐dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Preventing oxidation and degradation of Myricanol during storage
This technical support center provides guidance on the proper storage and handling of Myricanol to minimize oxidation and degradation, ensuring the integrity of the compound for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing Myricanol?
A1: For long-term storage, it is recommended to store Myricanol at -20°C in a desiccated environment. This helps to minimize thermal degradation and oxidation. For short-term storage, such as during experimental use, maintaining the compound at 4°C is advisable.
Q2: How sensitive is Myricanol to light?
A2: While specific photostability studies on Myricanol are limited, related phenolic compounds are known to be sensitive to light. Exposure to UV or visible light can catalyze oxidative reactions. Therefore, it is crucial to store Myricanol in amber vials or light-blocking containers and to minimize exposure to light during handling.
Q3: In what solvents should I dissolve Myricanol for storage?
A3: Myricanol is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. For stock solutions, using anhydrous-grade solvents is recommended to prevent hydrolysis. It is best to prepare fresh solutions for experiments. If storage of a solution is necessary, it should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: What is the impact of pH on Myricanol stability?
A4: The stability of phenolic compounds like Myricanol can be pH-dependent. Alkaline conditions can promote the deprotonation of phenolic hydroxyl groups, making the molecule more susceptible to oxidation. Therefore, it is advisable to maintain neutral or slightly acidic conditions when working with Myricanol solutions.
Q5: Are there any signs of Myricanol degradation I should look for?
A5: Visual signs of degradation can include a change in the color of the solid compound or its solutions. The appearance of new peaks or a decrease in the main peak area in chromatographic analyses (e.g., HPLC, LC-MS) are clear indicators of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected experimental results or loss of bioactivity. | Degradation of Myricanol due to improper storage or handling. | 1. Verify storage conditions (temperature, light exposure). 2. Prepare fresh solutions from a new stock of solid Myricanol. 3. Analyze the compound's purity using HPLC or LC-MS. |
| Color change in Myricanol solution. | Oxidation of the compound. | 1. Discard the discolored solution. 2. When preparing new solutions, use deoxygenated solvents and consider adding an antioxidant as a stabilizer if compatible with the experimental design. 3. Store solutions under an inert atmosphere (e.g., argon or nitrogen). |
| Precipitation of Myricanol from solution. | Poor solubility or solvent evaporation. | 1. Ensure the solvent is appropriate for the desired concentration. 2. Store solutions in tightly sealed containers to prevent solvent evaporation. 3. If precipitation occurs upon cooling, gently warm the solution to redissolve before use. |
| Inconsistent results between different batches of Myricanol. | Variation in purity or degradation of older batches. | 1. Always check the certificate of analysis for each batch. 2. Perform a purity check on all batches using an appropriate analytical method before use. 3. Follow a strict first-in, first-out inventory system. |
Data on Factors Affecting Stability of Phenolic Compounds
| Condition | Effect on Stability | Degradation Rate | Preventive Measures |
| High Temperature | Accelerates oxidation and thermal degradation. | Increases with temperature. | Store at low temperatures (-20°C for long-term). |
| Light Exposure | Promotes photo-oxidation. | Dependent on light intensity and wavelength. | Use amber vials or light-proof containers. |
| Oxygen | Leads to oxidative degradation. | Dependent on oxygen concentration. | Store under an inert atmosphere (N₂ or Ar). |
| High pH (Alkaline) | Increases susceptibility to oxidation. | Increases at higher pH. | Maintain neutral or slightly acidic conditions. |
| Presence of Metal Ions | Catalyze oxidation reactions. | Can be significantly increased. | Use high-purity solvents and glassware; consider chelating agents if appropriate. |
Experimental Protocols
Protocol 1: Preparation and Storage of Myricanol Stock Solutions
-
Materials:
-
Myricanol (solid)
-
Anhydrous DMSO or ethanol
-
Sterile, amber microcentrifuge tubes or vials
-
Inert gas (argon or nitrogen)
-
-
Procedure:
-
Equilibrate the solid Myricanol container to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of Myricanol in a sterile environment.
-
Add the appropriate volume of anhydrous solvent to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to dissolve the compound completely.
-
(Optional) Purge the headspace of the vial with an inert gas to displace oxygen.
-
Seal the vial tightly.
-
Label the vial with the compound name, concentration, date, and solvent.
-
Store the stock solution at -20°C or -80°C.
-
For use, thaw the stock solution at room temperature and vortex briefly before making dilutions. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
-
Objective: To assess the purity of Myricanol and detect the presence of degradation products.
-
Instrumentation and Columns:
-
HPLC system with a UV-Vis or PDA detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Mobile Phase:
-
A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B) is typically effective for separating phenolic compounds.
-
Example Gradient: Start with 10% A, ramp to 90% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Procedure:
-
Prepare a sample of Myricanol at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).
-
Inject a defined volume (e.g., 10 µL) into the HPLC system.
-
Monitor the chromatogram at a wavelength where Myricanol has maximum absorbance (this may need to be determined by a UV scan).
-
The purity can be estimated by the area percentage of the main peak. The appearance of new peaks over time indicates degradation.
-
For forced degradation studies, samples can be exposed to heat, light, acid, base, or oxidizing agents, and then analyzed by HPLC to track the degradation of the parent compound and the formation of degradation products.
-
Visualizations
Troubleshooting inconsistent results in Myricanol experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving Myricanol. The information is presented in a question-and-answer format to directly address common issues.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why am I observing significant batch-to-batch variability with my commercially purchased Myricanol?
A1: Inconsistent results with commercial Myricanol are a documented issue and can often be attributed to its stereochemistry. Myricanol possesses chiral centers, and its biological activity can be highly dependent on the specific enantiomer used.
-
Chirality is Critical: Studies have shown that (+)-aR,11S-myricanol, isolated directly from Myrica cerifera, is significantly more potent in reducing tau protein levels than commercially available "racemic" or (±)-myricanol.[1][2]
-
Inconsistent Enantiomeric Purity: The term "racemic" for commercial batches may be inaccurate. One analysis revealed a commercial sample to have an enantiomeric excess (ee) of 9%, while a specific isolated batch had an 86% ee.[1]
-
Variable Sources: Myricanol isolated from different species or even at different times can yield different specific rotations, indicating variations in the enantiomeric composition.[1]
Recommendation: Whenever possible, characterize the enantiomeric purity of your Myricanol batch using techniques like chiral HPLC. If this is not feasible, be aware that this is a major potential source of variability and consider sourcing from a supplier that provides detailed stereochemical analysis.
Q2: My Myricanol won't fully dissolve, or it precipitates out of solution in my cell culture media. How can I improve solubility?
A2: Poor aqueous solubility is a common challenge for many natural products, including diarylheptanoids like Myricanol.[3] This can lead to lower effective concentrations and inconsistent results.
-
Initial Stock Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.
-
Working Dilution: When preparing your final working concentration, dilute the stock solution into your aqueous buffer or cell culture medium. It is crucial to vortex or mix vigorously during this step to avoid precipitation.
-
Avoid Supersaturation: Do not exceed the solubility limit in your final medium. If you observe precipitation, you may need to lower the final concentration or add a small percentage of a co-solvent, though this must be tested for toxicity in your specific assay.
-
Vehicle Controls: Always include a vehicle control (medium with the same final concentration of the solvent, e.g., DMSO) in your experiments to account for any effects of the solvent itself.
Q3: I am observing lower-than-expected potency or no effect in my cell-based assays. What are some potential causes?
A3: Beyond the critical issues of chirality and solubility, several other factors can lead to inconsistent cellular activity.
-
Compound Aggregation: At higher concentrations, poorly soluble compounds can form aggregates, which can lead to non-specific activity or assay interference.[4] Including a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) in biochemical assays can sometimes mitigate this.[5]
-
Compound Stability: Assess the stability of Myricanol in your specific cell culture medium over the time course of your experiment. The compound may degrade, especially in complex biological media.
-
Cellular Factors: Ensure consistency in your cell culture practices. Factors like cell passage number, confluency at the time of treatment, and serum concentration in the medium can all influence cellular response.
-
Assay Interference: Natural products can sometimes interfere with assay readouts. For example, colored compounds can affect absorbance-based assays, and autofluorescence can interfere with fluorescence-based assays. Always run a control with the compound in the assay medium without cells to check for background signal.[5]
Q4: My in vivo results are not reproducible. What factors should I investigate?
A4: In addition to the purity and formulation of the compound, in vivo experiments have other layers of complexity.
-
Vehicle Formulation: The vehicle used for administration is critical for bioavailability. Myricanol has been administered intraperitoneally using PEG 400 as a vehicle.[6] Ensure the compound remains solubilized in the vehicle prior to injection.
-
Dosing and Administration: Verify the accuracy of your dosing calculations and the consistency of the administration technique (e.g., intraperitoneal, oral gavage).
-
Animal Model: The age, sex, and strain of the animals can influence metabolic rates and drug response. Ensure these are consistent across experimental cohorts.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of Myricanol may contribute to variability. If inconsistent results persist, preliminary pharmacokinetic studies may be necessary.
Section 2: Troubleshooting Guides
Problem: Inconsistent IC50/EC50 Values Across Experiments
Inconsistent potency is a primary indicator of underlying experimental variability. Use the following workflow to diagnose the potential cause.
References
- 1. The Diarylheptanoid (+)-aR,11S-Myricanol and Two Flavones from Bayberry (Myrica cerifera) Destabilize the Microtubule Associated Protein Tau - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The diarylheptanoid (+)-aR,11S-myricanol and two flavones from bayberry (Myrica cerifera) destabilize the microtubule-associated protein tau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Myricanol Inhibits Platelet Derived Growth Factor-BB-Induced Vascular Smooth Muscle Cells Proliferation and Migration in vitro and Intimal Hyperplasia in vivo by Targeting the Platelet-Derived Growth Factor Receptor-β and NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Viability Assays with (+/-)-Myricanol Treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (+/-)-Myricanol in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is (+/-)-Myricanol and how does it work?
A1: (+/-)-Myricanol is a diarylheptanoid, a type of natural phenol. Its mechanism of action can vary depending on the cell type and context. In some cancer cells, it has been shown to induce apoptosis (programmed cell death) by activating caspases and regulating the expression of proteins involved in cell survival and death, such as those in the Bcl-2 family.[1][2][3] It can also down-regulate signaling pathways like NF-κB and STAT3, which are involved in cell proliferation.[1] In other contexts, such as muscle cells, it may have protective effects by activating SIRT1, which is involved in reducing protein degradation and promoting mitochondrial biogenesis.[4]
Q2: How does (+/-)-Myricanol treatment typically affect cell viability?
A2: In cancer cell lines, (+/-)-Myricanol generally reduces cell viability in a dose-dependent manner by inducing apoptosis.[1][3] This is often observed as an increase in cell death and a decrease in cell proliferation.[1][2] However, in non-cancerous cells or in the context of certain stressors, it may have protective or restorative effects.[4]
Q3: What are the recommended starting concentrations and incubation times for Myricanol treatment?
A3: The optimal concentration and incubation time are highly dependent on the specific cell line being used. For cancer cell lines like HeLa and PC3, effective concentrations have been reported in the range of 10-50 µg/mL for a 48-hour incubation period.[1] For non-small cell lung carcinoma A549 cells, doses of 20-40 mg/kg have been used in vivo for 14 days.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental conditions.
Q4: Which cell viability assays are most suitable for assessing the effects of Myricanol?
A4: Several assays can be used to assess cell viability following Myricanol treatment.
-
MTT or MTS Assays: These colorimetric assays are widely used to measure cell metabolic activity, which is an indicator of cell viability.[6][7] They are suitable for determining the cytotoxic effects of Myricanol.
-
Apoptosis Assays: Since Myricanol is known to induce apoptosis, assays that detect markers of apoptosis are highly relevant. This includes Annexin V/PI staining to detect early and late apoptotic cells, and Caspase activity assays (e.g., Caspase-3) to measure the activation of key apoptotic enzymes.[1][8][9]
-
Dye Exclusion Assays: Simple methods like Trypan Blue or Erythrosine B staining can be used to count viable versus non-viable cells based on membrane integrity.[10]
Q5: How should (+/-)-Myricanol be prepared and stored for cell culture experiments?
A5: For cell culture experiments, (+/-)-Myricanol should be dissolved in a suitable organic solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution.[11] It is crucial to ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells, typically below 0.5% (v/v).[11] Stock solutions should be stored at -20°C, and it is best practice to prepare aliquots to minimize freeze-thaw cycles.[11]
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible results in cell viability assays.
-
Possible Cause: Inconsistent cell culture conditions.
-
Recommendation: Maintain consistent cell culture practices, including using cells of a similar passage number, consistent seeding density, and the same media composition for all experiments.[11] Changes in these parameters can significantly affect cell health and their response to treatment.
-
-
Possible Cause: Pipetting errors or inaccurate drug concentrations.
-
Recommendation: Ensure pipettes are calibrated regularly. When preparing serial dilutions of Myricanol, ensure thorough mixing at each step.
-
-
Possible Cause: "Edge effects" in multi-well plates.
-
Recommendation: To minimize evaporation and temperature fluctuations in the outer wells of a plate, which can lead to variability, consider not using the outermost wells for experimental samples. Instead, fill them with sterile media or PBS.[11]
-
-
Possible Cause: Contamination of cell cultures.
Issue 2: A lower than expected cytotoxic effect is observed.
-
Possible Cause: Degradation of the compound.
-
Recommendation: Ensure that the (+/-)-Myricanol stock solution is stored correctly at -20°C and protected from light. Prepare fresh working solutions from a frozen stock for each experiment to avoid degradation from repeated freeze-thaw cycles.[11]
-
-
Possible Cause: Suboptimal concentration or incubation time.
-
Recommendation: Perform a thorough dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. The effective concentration of Myricanol can vary significantly between cell lines.
-
-
Possible Cause: Cell line resistance.
-
Recommendation: Some cell lines may be inherently more resistant to the effects of Myricanol. Confirm the identity of your cell line and consider testing other cell lines to verify the compound's activity.
-
Issue 3: High background signal in colorimetric or fluorometric assays.
-
Possible Cause: Contamination of the culture medium.
-
Recommendation: The presence of bacteria or yeast can lead to a high background signal. Always visually inspect your plates for any signs of contamination before adding assay reagents.
-
-
Possible Cause: Interference of Myricanol with the assay reagents.
-
Recommendation: To check for direct interference, include control wells containing Myricanol in cell-free medium. This will help determine if the compound itself reacts with the assay reagents.
-
Issue 4: Precipitation of (+/-)-Myricanol in the culture medium.
-
Possible Cause: Poor solubility at the working concentration.
-
Recommendation: While Myricanol is soluble in DMSO, it may precipitate when diluted in aqueous culture medium. Ensure the final DMSO concentration is sufficient to keep the compound in solution but remains non-toxic to the cells. It may be necessary to slightly increase the final DMSO concentration or sonicate the diluted solution briefly before adding it to the cells.
-
Data Presentation
Table 1: IC50 Values of Myricanol in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Incubation Time (hours) |
| HeLa | Cervical Cancer | 29.6 | 48 |
| PC3 | Prostate Cancer | 18.4 | 48 |
Data extracted from a study by Maji et al.[1]
Table 2: Effect of Myricanol on Apoptosis-Related mRNA Expression in A549 Xenograft Model
| Gene | Function | Effect of Myricanol Treatment |
| Bax | Pro-apoptotic | Significantly upregulated |
| Bcl-2 | Anti-apoptotic | Significantly downregulated |
| VEGF | Angiogenesis | Significantly downregulated |
| HIF-1α | Hypoxia response, angiogenesis | Significantly downregulated |
| Survivin | Inhibition of apoptosis | Significantly downregulated |
This table summarizes findings that show Myricanol promotes apoptosis by increasing the expression of pro-apoptotic genes and decreasing the expression of anti-apoptotic and pro-survival genes.[3][14]
Experimental Protocols
MTT Cell Viability Assay
This protocol is a widely used method for assessing cell metabolic activity.[6] Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[7]
Materials:
-
Cells in logarithmic growth phase
-
96-well cell culture plates
-
(+/-)-Myricanol stock solution (in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF)[7]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of (+/-)-Myricanol in culture medium. Remove the old medium from the wells and add 100 µL of the Myricanol dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[7][15]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[15] Mix gently by pipetting or shaking to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to reduce background noise.
Caspase-3 Colorimetric Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[16] The assay utilizes a substrate that releases a colored product upon cleavage by active caspase-3.[8][17]
Materials:
-
Treated and untreated cell pellets
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
Caspase-3 substrate (DEVD-pNA)
-
Microplate reader
Procedure:
-
Induce Apoptosis: Treat cells with (+/-)-Myricanol at the desired concentrations and for the appropriate time to induce apoptosis. Collect both treated and untreated cells.
-
Cell Lysis: Resuspend cell pellets in chilled Cell Lysis Buffer and incubate on ice for 10 minutes. Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant (cytosolic extract) to a new tube and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Reaction Initiation: Add 50 µL of 2X Reaction Buffer containing DTT to each sample. Then, add 5 µL of the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Measurement: Read the absorbance at 400 or 405 nm.[8] The increase in absorbance is proportional to the caspase-3 activity.
Mandatory Visualizations
Caption: Experimental workflow for assessing cell viability with Myricanol.
Caption: Simplified signaling pathway of Myricanol-induced apoptosis.
Caption: Troubleshooting decision tree for inconsistent MTT assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Myricanol Induces Apoptotic Cell Death and Anti-Tumor Activity in Non-Small Cell Lung Carcinoma in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myricanol rescues dexamethasone-induced muscle dysfunction via a sirtuin 1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myricanol induces apoptotic cell death and anti-tumor activity in non-small cell lung carcinoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 9. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 16. mpbio.com [mpbio.com]
- 17. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
Technical Support Center: Refinement of Purification Techniques for Myricanol from Natural Extracts
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification of Myricanol from natural extracts. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for Myricanol extraction?
Myricanol is a diarylheptanoid predominantly isolated from the bark and leaves of plants belonging to the Myrica genus, most notably Myrica rubra (also known as Chinese bayberry).[1][2][3] The bark is a particularly rich source of this compound.
Q2: What are the most common methods for extracting Myricanol from plant material?
The most frequently employed methods for Myricanol extraction are solvent extraction using either 90% ethanol (B145695) or boiling water.[1][4] Ethanol extraction is typically followed by liquid-liquid partitioning to separate compounds based on their polarity.
Q3: What are the main techniques used for the purification of Myricanol?
Following initial extraction, Myricanol is commonly purified using a combination of chromatographic techniques, including:
-
Silica Gel Column Chromatography: A standard method for separating compounds based on polarity.
-
High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for preventing irreversible adsorption of the sample.
-
Preparative High-Performance Liquid Chromatography (HPLC): Used for high-resolution separation and to obtain high-purity Myricanol.[1][4]
-
Recrystallization: A final polishing step to achieve high purity of the isolated Myricanol.
Q4: What are the common impurities encountered during Myricanol purification?
During the purification of Myricanol, several related compounds may co-elute or co-precipitate, including other diarylheptanoids like myricanone, as well as flavonoids such as myricetin (B1677590) and myricitrin.[1][5] The presence of these structurally similar compounds can pose a significant challenge to achieving high purity. The stereochemistry of Myricanol also adds a layer of complexity to its purification.[6]
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the purification of Myricanol.
Low Yield of Myricanol
Problem: The final yield of purified Myricanol is significantly lower than expected.
| Possible Cause | Troubleshooting Steps |
| Incomplete Extraction | Ensure the plant material is finely ground to increase the surface area for solvent penetration. Consider increasing the extraction time or performing multiple extraction cycles. For ethanol extraction, ensure the ethanol concentration is optimal (around 90%).[1] |
| Loss during Liquid-Liquid Partitioning | Optimize the pH of the aqueous phase to ensure Myricanol partitions efficiently into the desired organic solvent (typically ethyl acetate). Perform multiple extractions of the aqueous layer to maximize recovery. |
| Suboptimal Chromatographic Conditions | For column chromatography, carefully select the mobile phase to achieve good separation between Myricanol and impurities. A gradient elution may be necessary. For HSCCC, the choice of the two-phase solvent system is critical; a commonly used system is chloroform-methanol-water (10:8:3, v/v/v).[1] |
| Degradation of Myricanol | Myricanol, like many phenolic compounds, may be susceptible to degradation under harsh conditions such as high temperatures or extreme pH. It is advisable to conduct purification steps at room temperature and under neutral pH conditions where possible. |
| Loss during Recrystallization | Use a minimal amount of hot solvent to dissolve the crude Myricanol. Cooling the solution slowly can improve crystal formation and yield. Avoid using an excessive volume of cold solvent for washing the crystals. |
Impure Myricanol Fractions
Problem: The purified Myricanol fractions are contaminated with other compounds.
| Possible Cause | Troubleshooting Steps |
| Co-elution in Column Chromatography | Optimize the mobile phase composition. A less polar solvent system may improve the separation of Myricanol from more polar impurities. Consider using a different stationary phase if co-elution persists. |
| Poor Resolution in HPLC | Adjust the gradient profile in preparative HPLC. A shallower gradient around the elution time of Myricanol can enhance resolution. Ensure the column is not overloaded with the sample. |
| Co-precipitation during Recrystallization | Select a recrystallization solvent in which the impurities are either highly soluble or very insoluble. A two-solvent recrystallization system may be necessary to achieve the desired purity. |
| Presence of Stereoisomers | The presence of Myricanol stereoisomers can complicate purification. Chiral chromatography may be necessary for their separation if required for the intended application.[6] |
Quantitative Data on Purification Methods
The following table summarizes quantitative data from a study on Myricanol purification from Myrica rubra bark.
| Purification Method | Starting Material | Solvent System / Mobile Phase | Yield | Purity | Reference |
| High-Speed Counter-Current Chromatography (HSCCC) | 110 mg of ethyl acetate (B1210297) extract (per run, 3 runs total) | Chloroform-Methanol-Water (10:8:3, v/v/v) | 18.6 mg (total from 3 runs) | 94.6% | [1] |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation of Myricanol from Myrica rubra Bark
-
Grinding: Air-dry the bark of Myrica rubra and grind it into a fine powder.
-
Extraction: Macerate the powdered bark in 90% ethanol at a 1:3 (w/v) ratio at 35°C for 12 hours.[1]
-
Filtration and Concentration: Filter the extract and concentrate the filtrate under reduced pressure at 50°C to obtain the crude ethanol extract.[1]
-
Liquid-Liquid Partitioning: Dissolve the ethanol residue in distilled water and successively partition with petroleum ether, ethyl acetate, and n-butanol.[1]
-
Concentration of Fractions: Concentrate each fraction under reduced pressure. The ethyl acetate fraction is typically enriched with Myricanol.[1]
Protocol 2: Purification of Myricanol by High-Speed Counter-Current Chromatography (HSCCC)
-
Solvent System Preparation: Prepare a two-phase solvent system of chloroform-methanol-water at a volume ratio of 10:8:3.[1]
-
HSCCC Operation:
-
Sample Injection: Dissolve the dried ethyl acetate extract in the solvent system and inject it into the HSCCC instrument.
-
Fraction Collection: Collect the fractions corresponding to the Myricanol peak based on the chromatogram.
-
Purity Analysis: Analyze the purity of the collected fractions using HPLC. A purity of 94.6% has been reported using this method.[1]
Visualizations
Caption: A general workflow for the extraction and purification of Myricanol.
Caption: Troubleshooting logic for low Myricanol yield.
References
- 1. Preparative Purification of Anti-Proliferative Diarylheptanoids from Betula platyphylla by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Study on Chemical Profile and Neuroprotective Activity of Myrica rubra Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
Validation & Comparative
Unveiling the Anti-Inflammatory Potential of (+/-)-Myricanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(+/-)-Myricanol, a cyclic diarylheptanoid found in the bark of Myrica species, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. This guide provides a comprehensive comparison of the anti-inflammatory activity of (+/-)-Myricanol with established anti-inflammatory agents, supported by available experimental data. We delve into its molecular mechanisms, offer detailed experimental protocols for validation, and present a comparative analysis to aid in the evaluation of its potential as a novel anti-inflammatory drug candidate.
Comparative Analysis of Anti-Inflammatory Activity
While direct head-to-head comparative studies with quantitative IC50 values for (+/-)-Myricanol against standard anti-inflammatory drugs are limited in publicly available literature, existing research provides strong evidence of its anti-inflammatory potential. The following tables summarize the known effects of (+/-)-Myricanol on key inflammatory mediators and compare them with the well-established non-steroidal anti-inflammatory drug (NSAID) Indomethacin (B1671933) and the corticosteroid Dexamethasone.
Table 1: Inhibition of Key Pro-Inflammatory Mediators
| Compound | Inhibition of Nitric Oxide (NO) Production | Inhibition of Prostaglandin (B15479496) E2 (PGE2) Production | Inhibition of Pro-Inflammatory Cytokines (TNF-α, IL-6, IL-1β) |
| (+/-)-Myricanol | Potent inhibition in LPS-activated macrophages.[1] | Data not readily available. | Data not readily available, but known to inhibit upstream signaling pathways. |
| Indomethacin | Inhibition of NO release.[2] | Potent inhibition via COX-1 and COX-2 blockade.[3] | Can modulate cytokine production, but primary action is on prostaglandins. |
| Dexamethasone | Dose-dependent inhibition.[4] | Inhibits PLA2, upstream of COX enzymes. | Potent and broad-spectrum inhibition of pro-inflammatory cytokine gene expression.[4][5][6] |
Table 2: Effects on Pro-Inflammatory Enzymes and Signaling Pathways
| Compound | Inhibition of iNOS Expression | Inhibition of COX-2 Expression | Inhibition of NF-κB Pathway | Inhibition of MAPK Pathway |
| (+/-)-Myricanol | Found to inhibit the induction of inducible nitric oxide synthase.[1] | Data on direct inhibition is limited, but upstream pathway inhibition is suggestive. | Suppresses NF-κB p65 translocation. | Inhibits phosphorylation of ERK1/2 and p38. |
| Indomethacin | Can reduce iNOS expression, secondary to COX inhibition. | Primary target, leading to reduced prostaglandin synthesis.[3] | Can modulate NF-κB activity. | Can affect MAPK signaling. |
| Dexamethasone | Suppresses iNOS gene expression.[7] | Suppresses COX-2 gene expression.[7] | Potently inhibits NF-κB signaling.[4] | Can inhibit MAPK pathways.[4] |
Mechanistic Insights: Signaling Pathways and Experimental Workflows
Myricanol exerts its anti-inflammatory effects by targeting key signaling cascades involved in the inflammatory response. The primary mechanisms identified are the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway Inhibition
The NF-κB pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, IL-1β, iNOS, and COX-2. Myricanol has been shown to inhibit the translocation of the p65 subunit to the nucleus, thereby preventing the transcription of these inflammatory mediators.
References
- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of inducible nitric oxide synthase induction by prostaglandin E2 in macrophages: distinct susceptibility in murine J774 and RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of effects of aspirin and indomethacin on human platelet prostaglandin synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myricanol rescues dexamethasone‐induced muscle dysfunction via a sirtuin 1‐dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myricanol rescues dexamethasone-induced muscle dysfunction via a sirtuin 1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Enantioselective Effects of Myricanol on Tau Protein Reduction: A Comparative Analysis
For Immediate Release
A comparative analysis of (+/-)-myricanol and its individual enantiomers, (+)-myricanol and (-)-myricanol, reveals significant differences in their ability to reduce levels of the microtubule-associated protein tau. Pathological aggregation of tau is a hallmark of several neurodegenerative diseases, known as tauopathies, including Alzheimer's disease.[1][2] Research into compounds that can reduce tau levels is a promising therapeutic avenue.[2] Myricanol (B191915), a diarylheptanoid found in the bayberry plant (Myrica cerifera), has emerged as a compound of interest.[1][3] However, studies have shown that the biological activity of myricanol is highly dependent on its stereochemistry, with conflicting reports on which enantiomer possesses superior tau-lowering efficacy.
This guide synthesizes the available experimental data to provide a clear comparison for researchers in neurodegenerative disease and drug development.
Comparative Efficacy in Tau Reduction
Initial studies identified (+)-aR,11S-myricanol, isolated from a Myrica cerifera extract, as a potent agent for reducing tau levels in various cell models, including HeLa cells stably expressing tau (HeLa-C3), IMR32 neuroblastoma cells, and murine brain slices.[1][4] This research reported that the enantiomerically-enriched (+)-aR,11S-myricanol was significantly more potent than the commercially available racemic mixture, (±)-myricanol, which showed no activity at similar concentrations.[1][5]
Conversely, a subsequent study involving the chemical synthesis and chiral separation of myricanol enantiomers reported a surprising finding: (-)-aS,11R-myricanol was effective at reducing tau levels in cultured cells and ex vivo brain slices from a tauopathy mouse model, whereas (+)-aR,11S-myricanol was inactive.[6][7][8] This study determined the EC50 for (-)-aS,11R-myricanol to be approximately 35 µM.[7] The discrepancy between these major studies highlights the critical importance of compound sourcing, preparation, and experimental context in evaluating the bioactivity of chiral molecules.
Further structure-activity relationship (SAR) studies led to the development of a semi-synthetic derivative from racemic myricanol, which demonstrated robust tau-lowering activity.[6][7] Notably, the enantiomers of this derivative exhibited comparable efficacy, suggesting that the stereochemical dependence of the parent myricanol could be bypassed through chemical modification.[6][7]
Quantitative Data Summary
| Compound | Cell/Tissue Model(s) | Potency/Efficacy | Reported Mechanism of Action | Source |
| (+/-)-Myricanol (Racemic) | HeLa-C3 | No significant activity at concentrations where the (+)-enantiomer was active. | Not active | [1] |
| (+)-aR,11S-Myricanol | HeLa-C3, IMR32, Murine Brain Slices | Significantly more potent than the racemic mixture. Potently reduced tau levels. | Not specified | [1][4] |
| (+)-aR,11S-Myricanol | Cultured cells, ex vivo brain slices | Inactive. | Not applicable | [6][7] |
| (-)-aS,11R-Myricanol | Cultured cells, ex vivo brain slices | Reduced tau levels with mid-to-low micromolar potency (EC50 ≈ 35 µM). | Promotes tau degradation via autophagy. | [6][7] |
Experimental Methodologies
The findings summarized above are based on a series of key experiments. The general protocols are detailed below.
Cell Culture and Treatment
-
HeLa-C3 Cells: A HeLa cell line stably overexpressing the tau protein was utilized to assess the effect of compounds on ectopically expressed tau.[1][2]
-
IMR32 Cells: A human neuroblastoma cell line was used to measure the impact on endogenous tau levels.[1]
-
M17 Neuroblastoma Cells: These cells, which have high levels of endogenous tau, were used in initial screening assays.[4]
-
Treatment Protocol: Cells were typically incubated with varying concentrations of the test compounds (e.g., (+/-)-myricanol, enantiomerically-enriched fractions, or pure enantiomers) for a specified period, such as 4 or 24 hours, before analysis.[1][4]
Ex Vivo Brain Slice Model
-
Tissue Preparation: Brain slices from mouse models of tauopathy were used to evaluate compound efficacy in a more physiologically relevant context.[6]
-
Treatment: The brain slices were cultured and treated with the myricanol enantiomers, after which tau levels were quantified.[6]
Tau Level Quantification
-
In-Cell Western (ICW): This high-throughput immunofluorescence-based assay was used for initial screening to quantify levels of tau and a housekeeping protein (like GAPDH) simultaneously in fixed cells.[4]
-
Western Blotting: Standard Western blot analysis was employed to separate proteins by size and quantify tau levels relative to a loading control (e.g., GAPDH) after treatment. This method was used to validate hits from primary screens.[1]
Visualizing the Discrepancy and Workflow
The conflicting findings on enantiomer activity and the general experimental approach can be visualized through the following diagrams.
Caption: Conflicting reports on the tau-lowering activity of myricanol enantiomers.
Caption: Standard workflow for assessing the impact of myricanol on cellular tau levels.
Mechanism of Action: Autophagy
For the active (-)-aS,11R-myricanol enantiomer, further investigation using Stable Isotope Labeling by Amino acids in Cell culture (SILAC) proteomics revealed that it promotes the degradation of tau through an autophagic mechanism.[6][8] Autophagy is a cellular process responsible for the degradation of unnecessary or dysfunctional components, including aggregated proteins. This finding distinguishes myricanol's mechanism from other previously identified tau-lowering compounds.[6]
Caption: Proposed mechanism of action for (-)-myricanol in promoting tau clearance.
Conclusion
The enantiomers of myricanol exhibit distinct biological activities concerning tau protein reduction. While there are conflicting reports in the literature, the available evidence strongly suggests that the tau-lowering effect is stereospecific. One study points to the (+)-enantiomer as the active form, while another provides evidence for the (-)-enantiomer, which appears to function by inducing autophagic clearance of tau. The racemic mixture, (+/-)-myricanol, is reported to be largely inactive. This enantioselective activity underscores the necessity for careful stereochemical control and characterization in the development of myricanol-based therapeutics for tauopathies. The creation of semi-synthetic analogs with reduced stereochemical dependence may offer a promising path forward.[6]
References
- 1. The Diarylheptanoid (+)-aR,11S-Myricanol and Two Flavones from Bayberry (Myrica cerifera) Destabilize the Microtubule Associated Protein Tau - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.usf.edu [research.usf.edu]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. scispace.com [scispace.com]
- 5. The diarylheptanoid (+)-aR,11S-myricanol and two flavones from bayberry (Myrica cerifera) destabilize the microtubule-associated protein tau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, stereochemical analysis, and derivatization of myricanol provide new probes that promote autophagic tau clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Making sure you're not a bot! [ask.orkg.org]
Comparison of different extraction methods for Myricanol from Myrica species
For Researchers, Scientists, and Drug Development Professionals
Myricanol (B191915), a cyclic diarylheptanoid found in various Myrica (bayberry) species, has garnered significant interest for its potential therapeutic properties, including neuroprotective and anti-cancer activities. The efficient extraction of myricanol from its natural sources is a critical first step in its study and potential development as a pharmaceutical agent. This guide provides a comparative overview of different extraction methods for myricanol, presenting available quantitative data, detailed experimental protocols, and relevant biological pathways to aid researchers in selecting the most suitable method for their objectives.
Comparison of Extraction Methods
The choice of extraction method can significantly impact the yield, purity, and cost-effectiveness of obtaining myricanol. This section compares conventional and modern extraction techniques.
Quantitative Data on Extraction Yields
Direct comparative studies on the yield and purity of myricanol using various advanced extraction methods from a single Myrica species are limited in the current literature. However, data from different studies on Myrica species provide valuable insights into the efficiencies of these methods.
| Extraction Method | Plant Material | Solvent | Key Parameters | Myricanol Yield/Total Extract Yield | Purity | Source |
| Conventional Solvent Extraction (Maceration/Soxhlet) | Myrica javanica bark and twigs | Not specified | Not specified | Up to 1.6% (Myricanol) | Not specified | [1] |
| Myrica esculenta leaves | Methanol, Ethyl Acetate, Water | 60-65°C, 3-4 h (Soxhlet) | 88.94 mg GAE/g (Total Phenolics - Methanol) | Myricanol identified | [2] | |
| Ultrasound-Assisted Extraction (UAE) | Myrica esculenta bark | Water | 20 kHz, 800 W, 60°C, 75 min | 28.2% (Total Extract) | 60% Proanthocyanidins | [3] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in plant material, analytical methods, and reporting metrics. GAE = Gallic Acid Equivalents.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. This section provides protocols for conventional and modern extraction techniques.
Conventional Solvent Extraction: Soxhlet
This method is a classic technique for solid-liquid extraction.
Protocol for Extraction of Phenolic Compounds (including Myricanol) from Myrica esculenta Leaves [2]
-
Preparation of Plant Material: Wash fresh leaves of Myrica esculenta to remove dirt, shade dry them, and then mill into a coarse powder.
-
Soxhlet Extraction:
-
Place 20 g of the dried, powdered leaves into a thimble in a Soxhlet apparatus.
-
Add 300 mL of the desired solvent (methanol, ethyl acetate, or water).
-
Heat the solvent to a temperature of 60–65°C and allow the extraction to proceed for 3–4 hours.
-
-
Post-Extraction Processing:
-
Filter the extract while hot.
-
Dry the filtered extract using a rotary vacuum evaporator.
-
Store the final dried extract at a low temperature for further analysis.
-
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to enhance the extraction process.
Protocol for Extraction of Proanthocyanidins from Myrica esculenta Bark [3]
-
Preparation of Plant Material: Use dried bark of Myrica esculenta.
-
Ultrasonic Extraction:
-
Combine the plant material with water at a material-to-liquid ratio of 1:10 (g/mL).
-
Apply ultrasonic waves at a frequency of 20 kHz and a power of 800 W.
-
Maintain the temperature at 60°C.
-
Conduct the extraction for 75 minutes.
-
Perform a duplicate extraction for enhanced yield.
-
-
Post-Extraction Processing:
-
Separate the extract from the solid plant material.
-
The resulting extract can then be analyzed for its composition.
-
Microwave-Assisted Extraction (MAE)
Representative Protocol for MAE of Phenolic Compounds
-
Preparation of Plant Material: Use dried and powdered bark of the Myrica species.
-
Microwave Extraction:
-
Place a known amount of the powdered bark (e.g., 10 g) into a microwave extractor vessel.
-
Add a suitable solvent, such as 70% ethanol (B145695), at a specific solid-to-solvent ratio (e.g., 1:20 w/v).
-
Set the microwave power (e.g., 400-800 W) and irradiation time (e.g., 5-15 minutes). The temperature should be monitored and controlled to prevent degradation of thermolabile compounds.
-
-
Post-Extraction Processing:
-
After extraction, cool the mixture and filter it to separate the extract from the solid residue.
-
The extract can then be concentrated and analyzed.
-
Supercritical Fluid Extraction (SFE)
SFE utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent. This method is known for its "green" credentials and ability to extract thermally sensitive compounds. A specific protocol for myricanol is not available, but a general procedure is outlined.
Representative Protocol for SFE of Bioactive Compounds
-
Preparation of Plant Material: Use dried and ground plant material.
-
Supercritical Fluid Extraction:
-
Load the ground plant material into the extraction vessel of the SFE system.
-
Pressurize and heat carbon dioxide to its supercritical state (e.g., above 31.1°C and 73.8 bar). Specific pressures and temperatures (e.g., 100-350 bar and 40-60°C) should be optimized for the target compound.
-
Pass the supercritical CO₂ through the plant material. A co-solvent like ethanol may be added to modify the polarity of the fluid and enhance the extraction of more polar compounds like myricanol.
-
-
Post-Extraction Processing:
-
Depressurize the fluid in a separator, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.
-
Collect the precipitated extract for further analysis.
-
Myricanol-Related Signaling Pathways
Understanding the biological mechanisms of myricanol is crucial for drug development. Myricanol has been shown to interact with several key signaling pathways.
Inhibition of PDGF-BB-Induced Signaling Pathway
Myricanol has been found to inhibit the proliferation and migration of vascular smooth muscle cells by targeting the Platelet-Derived Growth Factor Receptor-β (PDGFR-β) and NF-κB signaling pathways.
Activation of AMPK Signaling Pathway
Myricanol has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a central role in cellular energy homeostasis.
Conclusion
The extraction of myricanol from Myrica species can be achieved through various methods, each with its own set of advantages and disadvantages. Conventional solvent extraction, while straightforward, can be time-consuming and require large volumes of organic solvents. Modern techniques like UAE and MAE offer the potential for higher efficiency, reduced extraction times, and lower solvent consumption. SFE stands out as an environmentally friendly option that can yield high-purity extracts.
The choice of the optimal extraction method will depend on the specific goals of the research, including desired yield and purity, available equipment, and environmental considerations. The provided protocols offer a starting point for developing a robust extraction process for myricanol. Further optimization of parameters for modern techniques is likely to yield even greater efficiencies. The elucidation of myricanol's interaction with key signaling pathways underscores its therapeutic potential and highlights the importance of efficient and scalable extraction methods for its continued investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Low-Frequency Ultrasound Coupled with High-Pressure Technologies: Impact of Hybridized Techniques on the Recovery of Phytochemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochemical Composition, Antioxidant, and Antimicrobial Attributes of Different Solvent Extracts from Myrica esculenta Buch.-Ham. ex. D. Don Leaves - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Myricanol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common analytical methods for the quantification of Myricanol: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The information presented is based on established principles of bioanalytical method validation to assist researchers in selecting the most appropriate method for their specific needs.
Method Performance Comparison
The selection of an analytical method for Myricanol quantification depends on the specific requirements of the study, such as the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for HPLC-UV and UPLC-MS/MS methods tailored for Myricanol analysis.
| Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~0.5 ng/mL |
| Accuracy (% Recovery) | 90-110% | 95-105% |
| Precision (%RSD) | < 15% | < 10% |
| Run Time | 15-20 minutes | 3-5 minutes |
| Selectivity | Moderate | High |
| Matrix Effect | Prone to interference | Minimized with MS/MS |
Experimental Protocols
Detailed methodologies for both HPLC-UV and UPLC-MS/MS are provided below. These protocols are representative and may require optimization based on the specific sample matrix and instrumentation.
HPLC-UV Method
a. Sample Preparation:
A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to isolate Myricanol from the sample matrix.
-
LLE Protocol:
-
To 1 mL of plasma, add 50 µL of an internal standard (IS) solution (e.g., a structurally similar compound).
-
Add 3 mL of ethyl acetate (B1210297) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 280 nm.
UPLC-MS/MS Method
a. Sample Preparation:
A protein precipitation method is often sufficient for sample cleanup prior to UPLC-MS/MS analysis.
-
Protein Precipitation Protocol:
-
To 100 µL of plasma, add 20 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled Myricanol).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube for injection.
-
b. UPLC-MS/MS Conditions:
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A rapid gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for Myricanol and the IS would be monitored for quantification.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the cross-validation process and the individual analytical workflows.
Cross-validation workflow for Myricanol quantification methods.
Individual workflows for HPLC-UV and UPLC-MS/MS analysis.
Conclusion
The choice between HPLC-UV and UPLC-MS/MS for Myricanol quantification should be guided by the specific research question. For routine analysis where high sensitivity is not paramount, a validated HPLC-UV method can be a cost-effective and reliable option. However, for applications requiring high sensitivity, high throughput, and superior selectivity, such as in pharmacokinetic studies or analysis of complex biological matrices, the UPLC-MS/MS method is the superior choice. The cross-validation of data between these methods, if both are used within a project, is crucial to ensure data consistency and reliability.[1]
References
In Vivo Therapeutic Efficacy of Myricanol: A Comparative Guide for Researchers
Myricanol, a cyclic diarylheptanoid found in the root bark of Myrica species, has garnered significant interest for its potential therapeutic applications across a spectrum of diseases. This guide provides a comprehensive comparison of Myricanol's in vivo efficacy in various animal models against established or emerging alternative therapies. The data is presented to aid researchers, scientists, and drug development professionals in evaluating its potential and designing future studies.
High-Fat Diet-Induced Obesity and Insulin (B600854) Resistance
Myricanol has been investigated for its potential to mitigate the metabolic dysregulation associated with a high-fat diet (HFD). The primary animal model utilized is the C57BL/6J mouse fed a HFD, a well-established model that mimics many features of human obesity and insulin resistance.[1][2] A key alternative therapeutic agent for comparison is Metformin, a first-line drug for type 2 diabetes.[3]
Comparative Efficacy Data
| Parameter | Myricanol | Metformin | Control (HFD) | Animal Model | Source |
| Dosage | 50 mg/kg | 200 mg/kg | Vehicle | C57BL/6J mice | [4],[3] |
| Administration | Oral gavage | Oral gavage | Oral gavage | C57BL/6J mice | [4],[3] |
| Duration | 8 weeks | 6 weeks | 6-8 weeks | C57BL/6J mice | [4],[3] |
| Body Weight Gain | Significantly reduced vs. HFD | Significantly reduced vs. HFD | Increased | C57BL/6J mice | [4],[3] |
| Food Intake | No significant change | Markedly reduced | N/A | C57BL/6J mice | [4],[5] |
| Glucose Tolerance | Improved | Markedly improved | Impaired | C57BL/6J mice | [4],[5] |
Experimental Protocols
Myricanol Study Protocol: Male C57BL/6J mice are fed a high-fat diet (HFD) for a period of 8 weeks to induce obesity and insulin resistance. A control group is fed a normal chow diet. Following the induction period, the HFD-fed mice are treated with Myricanol (50 mg/kg body weight) via oral gavage daily for 8 weeks. Body weight and food intake are monitored weekly. At the end of the treatment period, an intraperitoneal glucose tolerance test (IPGTT) is performed to assess glucose metabolism.[4]
Metformin Study Protocol: Male C57BL/6J mice are fed a HFD (60% of calories from fat) for 8 weeks to establish an insulin resistance model. A control group receives a standard diet. After the dietary induction, the HFD group is further divided, with one subgroup receiving Metformin (200 mg/kg) daily by oral gavage for 6 weeks. Body weight and food intake are recorded weekly. Glucose tolerance is assessed via an IPGTT at the end of the study.[3]
Signaling Pathway: Myricanol and the AMPK Pathway
Myricanol's therapeutic effects on metabolic disorders are largely attributed to its activation of the AMP-activated protein kinase (AMPK) signaling pathway.[4] AMPK acts as a central regulator of cellular energy homeostasis.[6][7]
Aging-Related Sarcopenia
Sarcopenia, the age-related loss of muscle mass and function, is a significant contributor to frailty and reduced quality of life in the elderly. Myricanol has been shown to protect against muscle wasting in aged mice.[8] A relevant comparator is Urolithin A, a natural compound also known to improve muscle function in aged animal models.[9]
Comparative Efficacy Data
| Parameter | Myricanol | Urolithin A | Control (Aged) | Animal Model | Source |
| Dosage | 10 and 50 mg/kg | Not specified in direct comparison | Vehicle | 18-month-old C57BL/6J mice | [8],[9] |
| Administration | Intragastric | Not specified in direct comparison | Intragastric | 18-month-old C57BL/6J mice | [8],[9] |
| Duration | Not specified | Not specified | Not specified | 18-month-old C57BL/6J mice | [8],[9] |
| Grip Strength | Significantly increased vs. Aged | Increased | Decreased | C57BL/6J mice | [8],[9] |
| Forced Swimming Time | Significantly increased vs. Aged | N/A | Decreased | C57BL/6J mice | [8] |
| Muscle Mass | Protected against loss vs. Aged | N/A | Decreased | C57BL/6J mice | [8] |
Experimental Protocols
Myricanol Study Protocol: Eighteen-month-old male C57BL/6J mice are used as a model for age-related sarcopenia, with 3-month-old mice serving as young controls. The aged mice are administered Myricanol at doses of 10 mg/kg and 50 mg/kg via intragastric gavage. Muscle function is assessed through grip strength tests and forced swimming time. Muscle mass is determined by weighing dissected muscles (quadriceps, gastrocnemius, and tibialis anterior) at the end of the study.[8]
Urolithin A Study Protocol: Studies on Urolithin A in aged mice have demonstrated improvements in muscle function and endurance. While a direct head-to-head protocol with Myricanol is not available, typical studies involve the administration of Urolithin A to aged mice and assessment of muscle function through grip strength and spontaneous exercise levels.[9]
Signaling Pathway: Myricanol and Peroxiredoxin 5
Myricanol's protective effects against sarcopenia are linked to its interaction with Peroxiredoxin 5 (PRDX5), a key enzyme in mitochondrial antioxidant defense.[10][11] By activating PRDX5, Myricanol helps to reduce reactive oxygen species (ROS) and protect mitochondria from oxidative damage.[10][11]
Dexamethasone-Induced Muscle Atrophy
Glucocorticoids like dexamethasone (B1670325) are widely used clinically but can induce significant muscle atrophy. Myricanol has been shown to counteract these effects in a mouse model.[12][13] Metformin has also been investigated for its potential to ameliorate dexamethasone-induced muscle wasting.
Comparative Efficacy Data
| Parameter | Myricanol | Metformin | Control (Dexamethasone) | Animal Model | Source |
| Dosage | 5 mg/kg | Not specified in direct comparison | Vehicle | C57BL/6 mice | [12][13] |
| Administration | Intraperitoneal | Not specified in direct comparison | Intraperitoneal | C57BL/6 mice | [12][13] |
| Duration | 10 days | Not specified in direct comparison | 10 days | C57BL/6 mice | [12][13] |
| Grip Strength | Significantly improved (120.58 ± 7.93 g) | N/A | Significantly reduced (70.90 ± 4.59 g) | C57BL/6 mice | [12][13] |
| Swimming Time | Significantly prolonged (83.75 ± 15.19 s) | N/A | Significantly shortened (48.80 ± 11.43 s) | C57BL/6 mice | [12][13] |
| Muscle Weight | Increased quadriceps (1.36 ± 0.02%) and gastrocnemius (0.87 ± 0.08%) vs. Dex | N/A | Reduced quadriceps (1.18 ± 0.06%) and gastrocnemius (0.78 ± 0.05%) | C57BL/6 mice | [12][13] |
Experimental Protocols
Myricanol Study Protocol: Muscle atrophy is induced in male C57BL/6 mice (8-10 weeks old) by daily intraperitoneal injections of dexamethasone (25 mg/kg body weight) for 10 days. The treatment group receives Myricanol (5 mg/kg) concurrently with dexamethasone. Muscle function is evaluated by grip strength and forced swimming tests. At the end of the treatment, skeletal muscles are dissected and weighed.[12][13]
Metformin Study Protocol: While studies have investigated Metformin in dexamethasone-induced muscle atrophy, a directly comparable, detailed protocol with the same endpoints as the Myricanol study was not identified in the search results. Generally, such studies involve the co-administration of Metformin with dexamethasone and subsequent analysis of muscle mass and function.
Signaling Pathway: Myricanol and SIRT1
Myricanol's protective effect against dexamethasone-induced muscle atrophy is mediated through the activation of Sirtuin 1 (SIRT1), a key regulator of cellular metabolism and stress responses.[12][13]
References
- 1. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The high-fat diet-fed mouse: a model for studying mechanisms and treatment of impaired glucose tolerance and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metformin improves high-fat diet-induced insulin resistance in mice by downregulating the expression of long noncoding RNA NONMMUT031874.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myricanol modulates skeletal muscle-adipose tissue crosstalk to alleviate high-fat diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metformin reduces body weight gain and improves glucose intolerance in high-fat diet-fed C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. cusabio.com [cusabio.com]
- 8. researchgate.net [researchgate.net]
- 9. medrxiv.org [medrxiv.org]
- 10. Myricanol prevents aging-related sarcopenia by rescuing mitochondrial dysfunction via targeting peroxiredoxin 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Myricanol prevents aging‐related sarcopenia by rescuing mitochondrial dysfunction via targeting peroxiredoxin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Myricanol rescues dexamethasone‐induced muscle dysfunction via a sirtuin 1‐dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Myricanol rescues dexamethasone-induced muscle dysfunction via a sirtuin 1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Myricanol and Its Synthetic Analogs: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Myricanol (B191915), a naturally occurring diarylheptanoid found in the bark of Myrica rubra, has garnered significant attention for its diverse biological activities, including neuroprotective, anti-inflammatory, and anticancer properties. Recent research has focused on the synthesis of Myricanol analogs to explore structure-activity relationships and develop compounds with enhanced therapeutic potential. This guide provides a comprehensive comparison of the biological activities of Myricanol and its synthetic analogs, supported by experimental data and detailed methodologies.
Comparative Analysis of Biological Activity
The biological efficacy of Myricanol and its synthetic derivatives has been evaluated across several key therapeutic areas. The data reveals that structural modifications can significantly impact potency and even the mechanism of action.
Neuroprotective Effects: Targeting Tau Protein
A primary focus of Myricanol research has been its ability to reduce levels of the microtubule-associated protein tau, a hallmark of Alzheimer's disease and other tauopathies.
Key Findings:
-
Stereospecificity of Myricanol: The neuroprotective activity of Myricanol is highly dependent on its stereochemistry. The naturally occurring (-)-aS,11R-myricanol enantiomer is effective in reducing tau levels, whereas the (+)-aR,11S-myricanol enantiomer is inactive.
-
A Promising Semi-Synthetic Analog: A semi-synthetic analog, designated as compound 13 , has demonstrated robust tau-lowering activity. Significantly, both enantiomers of compound 13 exhibit similar efficacy, suggesting a less stringent stereochemical requirement for its activity and making it a promising candidate for further development.[1][2]
| Compound | Cell Line | Assay | EC50/IC50 | Citation(s) |
| (+)-aR,11S-Myricanol | HeLa-C3 | Tau Reduction | ~35 µM | [3] |
| (-)-aS,11R-Myricanol | HEK293T P301L tau | Tau Reduction | Active | [1][2] |
| (±)-Myricanol (racemic mixture) | HeLa-C3 | Tau Reduction | Inactive | [1] |
| Compound 13 (semi-synthetic) | Not Specified | Tau Reduction | Active | [1][2] |
Anticancer Activity
Myricanol has demonstrated significant growth-inhibitory and apoptosis-inducing effects in various cancer cell lines. Research into synthetic analogs in this area is ongoing, with a focus on improving potency and selectivity.
| Compound | Cell Line | Assay | IC50 | Citation(s) |
| Myricanol | A549 (Human Lung Carcinoma) | Growth Inhibition | 4.85 µg/mL | [4] |
| Myricanol | A549 Xenograft in mice | Tumor Growth Inhibition | Effective | [1][4] |
Anti-inflammatory Activity
Myricanol exhibits anti-inflammatory properties by inhibiting key signaling pathways. While specific synthetic analogs with comparative anti-inflammatory data are not yet widely reported in publicly available literature, the mechanism of action of the parent compound provides a strong basis for future analog development. Myricanol has been shown to suppress the NF-κB signaling pathway, a critical regulator of inflammation.[5]
Experimental Protocols
Tau Reduction Assay
Objective: To assess the ability of compounds to reduce intracellular levels of tau protein.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293T) cells stably overexpressing the P301L mutant of human tau are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Cells are treated with varying concentrations of Myricanol or its synthetic analogs for a specified period (e.g., 24-72 hours). A vehicle control (e.g., DMSO) is run in parallel.
-
Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Protein concentrations of the lysates are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked and then incubated with primary antibodies against total tau (e.g., H150) and phosphorylated tau (e.g., pS396/404). An antibody against a housekeeping protein (e.g., GAPDH) is used as a loading control.
-
After washing, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Quantification: The intensity of the tau bands is quantified using densitometry software and normalized to the loading control. The percentage of tau reduction relative to the vehicle control is calculated.
Autophagy Induction Assay
Objective: To determine if the reduction in tau levels by Myricanol or its analogs is mediated by the induction of autophagy.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., HeLa or HEK293T) are cultured and treated with the test compounds as described in the tau reduction assay. A known autophagy inducer (e.g., rapamycin) can be used as a positive control.
-
Western Blotting for Autophagy Markers:
-
Cell lysates are prepared and subjected to Western blotting as described previously.
-
The membrane is probed with primary antibodies against key autophagy markers, such as LC3-I/II and p62/SQSTM1. An increase in the ratio of LC3-II to LC3-I and a decrease in p62 levels are indicative of autophagy induction.
-
-
Fluorescence Microscopy:
-
Cells are grown on coverslips and transfected with a plasmid expressing a fluorescently tagged LC3 protein (e.g., GFP-LC3).
-
Following compound treatment, cells are fixed, and the subcellular localization of GFP-LC3 is observed using a fluorescence microscope. The formation of punctate structures (autophagosomes) indicates the induction of autophagy.
-
NF-κB Inhibition Assay (Immunofluorescence)
Objective: To assess the effect of Myricanol on the nuclear translocation of the NF-κB p65 subunit, a key step in NF-κB activation.
Methodology:
-
Cell Culture: Vascular Smooth Muscle Cells (VSMCs) are cultured in a suitable medium.
-
Compound Pre-treatment: Cells are pre-treated with Myricanol at a specific concentration (e.g., 30 µM) for 30 minutes.
-
Stimulation: Cells are then stimulated with a pro-inflammatory agent, such as Platelet-Derived Growth Factor-BB (PDGF-BB), for 15 minutes to induce NF-κB activation.
-
Immunofluorescence Staining:
-
Cells are fixed with 4% formaldehyde (B43269) and permeabilized with a detergent-based buffer.
-
Cells are then incubated with a primary antibody against the p65 subunit of NF-κB.
-
After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
The cell nuclei are counterstained with DAPI.
-
-
Microscopy and Analysis: The subcellular localization of p65 is visualized using a fluorescence microscope. In unstimulated or Myricanol-treated cells, p65 is expected to be predominantly in the cytoplasm. Upon stimulation with PDGF-BB, p65 translocates to the nucleus. The inhibitory effect of Myricanol is determined by the retention of p65 in the cytoplasm despite PDGF-BB stimulation.[5]
Signaling Pathways and Experimental Workflows
The biological effects of Myricanol and its analogs are mediated through complex signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Caption: Myricanol-induced autophagic clearance of tau protein.
Caption: Workflow for assessing NF-κB p65 nuclear translocation.
Caption: Myricanol's pro-apoptotic signaling cascade in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, stereochemical analysis, and derivatization of myricanol provide new probes that promote autophagic tau clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural products as a rich source of tau-targeting drugs for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myricanol Induces Apoptotic Cell Death and Anti-Tumor Activity in Non-Small Cell Lung Carcinoma in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Myricanol Inhibits Platelet Derived Growth Factor-BB-Induced Vascular Smooth Muscle Cells Proliferation and Migration in vitro and Intimal Hyperplasia in vivo by Targeting the Platelet-Derived Growth Factor Receptor-β and NF-κB Signaling [frontiersin.org]
Unmasking Myricanol's Molecular Secrets: A Comparative Guide to Target Identification Using Affinity Probes
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies for identifying the molecular targets of Myricanol (B191915), a natural diarylheptanoid with diverse bioactive properties. We delve into the specifics of using Myricanol-based affinity probes and contrast this approach with prominent label-free techniques, supported by experimental data and detailed protocols.
Myricanol, isolated from the bark of Myrica rubra, has demonstrated a wide array of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] Understanding the direct molecular targets of Myricanol is crucial for elucidating its mechanisms of action and for the development of novel therapeutics. This guide focuses on the application of affinity probes for this purpose and provides an objective comparison with alternative methods.
Comparing the Arsenal: Affinity Probes vs. Label-Free Methods
The identification of small molecule-protein interactions is a cornerstone of drug discovery. Two main strategies are employed: affinity-based methods, which utilize a modified version of the small molecule (a probe), and label-free methods, which assess the interaction of the unmodified compound with its target.
Affinity-based approaches , such as photo-affinity labeling (PAL), involve the synthesis of a probe that incorporates the small molecule of interest, a reactive group for covalent cross-linking to the target, and a reporter tag (e.g., biotin) for enrichment and identification.[2][3] A Myricanol-based photo-affinity probe (pMY) has been successfully used to identify nicotinamide (B372718) phosphoribosyltransferase (Nampt) as a direct target.[4]
Label-free methods , such as the Drug Affinity Responsive Target Stability (DARTS) assay and the Cellular Thermal Shift Assay (CETSA), have gained prominence as they do not require chemical modification of the compound. DARTS leverages the principle that ligand binding can stabilize a protein against proteolysis, while CETSA is based on the ligand-induced thermal stabilization of the target protein.[5][6][7]
Here, we compare these methodologies, highlighting their respective strengths and weaknesses in the context of identifying Myricanol's molecular targets.
| Feature | Affinity-Based Probes (e.g., pMY) | Drug Affinity Responsive Target Stability (DARTS) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Covalent capture of target proteins using a chemically modified Myricanol probe.[4] | Ligand-induced stabilization of the target protein against protease digestion.[5][7] | Ligand-induced change in the thermal stability of the target protein.[6] |
| Compound Modification | Required. Synthesis of a Myricanol probe with a photoreactive group and a reporter tag. | Not required. Uses the native, unmodified Myricanol.[8] | Not required. Uses the native, unmodified Myricanol.[6] |
| Advantages | - Directly captures binding partners. - Can identify both high and low-affinity interactions. - Allows for enrichment of target proteins from complex mixtures. | - No need for chemical synthesis of a probe, preserving the compound's native activity.[8] - Applicable to a wide range of small molecules. - Can be performed in cell lysates.[5] | - Can be performed in intact cells, providing a more physiologically relevant context.[5][6] - Directly measures target engagement in a cellular environment. - Applicable to a broad range of protein targets.[6] |
| Disadvantages | - Probe synthesis can be complex and time-consuming. - Chemical modifications might alter the binding affinity or specificity of Myricanol. - Potential for non-specific labeling. | - May not be suitable for membrane proteins.[9] - Requires careful optimization of protease digestion conditions.[5] - Can be less sensitive for weak interactions. | - Some ligand-protein interactions may not result in a significant thermal shift, leading to false negatives.[5] - Western blot-based detection is low-throughput and requires specific antibodies.[10] |
Myricanol's Known Molecular Targets and Quantitative Data
Several molecular targets of Myricanol have been identified through various experimental approaches. The following table summarizes these targets and includes available quantitative data on their interaction with Myricanol.
| Target Protein | Method of Identification | Quantitative Data | Reference |
| PDGFRβ | Inhibition of phosphorylation | Inhibition of PDGF-BB-induced phosphorylation of PDGFRβ. | [1][11][12] |
| NF-κB | Inhibition of p65 translocation | Suppression of PDGF-BB-induced nuclear translocation of p65. | [1][12] |
| Nampt | Photo-affinity probe (pMY) pulldown | Myricanol enhances Nampt activity. | [4] |
| SIRT1 | In vitro and in vivo activation assays | Myricanol directly binds to and activates SIRT1 with a binding energy of -5.87 kcal/mol. Myricanol (10 μM) rescues dexamethasone-induced muscle atrophy. | [13][14] |
| Peroxiredoxin 5 | Pull-down assay and biophysical validation | Myricanol directly interacts with and activates peroxiredoxin 5. | [15][16] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for the key techniques discussed in this guide.
Synthesis of a Myricanol Photo-affinity Probe (General Protocol)
The synthesis of a Myricanol photo-affinity probe (pMY) involves chemically modifying the Myricanol structure to include a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin) via a linker.
Materials:
-
Myricanol
-
A trifunctional linker containing a photoreactive moiety, a reporter tag (or a handle for its attachment, like an alkyne), and a reactive group for conjugation to Myricanol (e.g., an N-hydroxysuccinimide ester).
-
Appropriate solvents and reagents for chemical synthesis.
Procedure:
-
Functionalization of Myricanol: Introduce a reactive handle on the Myricanol molecule at a position that is not critical for its biological activity. This could be a hydroxyl or other suitable functional group.
-
Coupling Reaction: React the functionalized Myricanol with the trifunctional linker. The choice of reaction chemistry will depend on the reactive groups on both molecules (e.g., esterification, amidation).
-
Purification: Purify the resulting Myricanol photo-affinity probe using chromatographic techniques such as HPLC.
-
Characterization: Confirm the structure and purity of the synthesized probe using mass spectrometry and NMR spectroscopy.
Photo-affinity Labeling and Pull-down Assay
This protocol describes the use of a Myricanol photo-affinity probe to identify its binding partners in a cellular context.
Materials:
-
Cells or cell lysate of interest
-
Myricanol photo-affinity probe (pMY)
-
UV irradiation source (e.g., 365 nm)
-
Streptavidin-coated magnetic beads
-
Lysis buffer
-
Wash buffers
-
Elution buffer
-
Reagents for SDS-PAGE and Western blotting or mass spectrometry
Procedure:
-
Incubation: Incubate the cells or cell lysate with the Myricanol photo-affinity probe for a specified time to allow for binding to its target(s).
-
UV Cross-linking: Expose the samples to UV light to activate the photoreactive group on the probe, leading to covalent cross-linking with the target protein(s).
-
Cell Lysis: Lyse the cells to release the protein complexes.
-
Enrichment: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated probe-protein complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with specific antibodies or by mass spectrometry for unbiased target identification.
Drug Affinity Responsive Target Stability (DARTS) Assay
This protocol outlines the steps for identifying Myricanol's targets based on their increased stability against proteolysis upon binding.
Materials:
-
Cell lysate
-
Myricanol
-
Protease (e.g., thermolysin or pronase)
-
Protease inhibitor cocktail
-
Reaction buffer
-
Reagents for SDS-PAGE and Western blotting
Procedure:
-
Incubation: Incubate aliquots of the cell lysate with either Myricanol or a vehicle control.
-
Protease Digestion: Add a protease to each sample and incubate for a specific time to allow for protein digestion.
-
Stopping the Reaction: Stop the digestion by adding a protease inhibitor cocktail and/or by heat denaturation.
-
Analysis: Analyze the samples by SDS-PAGE and Western blotting using an antibody against a candidate target protein. A stronger band in the Myricanol-treated sample compared to the control indicates that Myricanol binding protected the protein from degradation.
Cellular Thermal Shift Assay (CETSA)
This protocol describes how to assess the binding of Myricanol to its target by measuring changes in the target's thermal stability.
Materials:
-
Intact cells or cell lysate
-
Myricanol
-
Heating block or PCR machine
-
Lysis buffer
-
Reagents for protein quantification and Western blotting
Procedure:
-
Treatment: Treat intact cells or cell lysate with Myricanol or a vehicle control.
-
Heating: Aliquot the samples and heat them to a range of different temperatures.
-
Lysis and Separation: For intact cells, lyse them after heating. For all samples, centrifuge to separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins.
-
Analysis: Collect the supernatant and analyze the amount of the target protein in the soluble fraction by Western blotting. A shift in the melting curve (the temperature at which the protein denatures) in the presence of Myricanol indicates direct binding.
Visualizing Myricanol's Impact: Signaling Pathways and Experimental Workflows
To better understand the functional consequences of Myricanol's interaction with its targets, we have generated diagrams of the key signaling pathways it modulates and the experimental workflows for target identification.
Caption: Experimental workflows for Myricanol target identification.
Caption: Myricanol's inhibition of PDGFRβ and NF-κB signaling.
Caption: Myricanol's activation of SIRT1 and Nampt pathways.
References
- 1. Myricanol Inhibits Platelet Derived Growth Factor-BB-Induced Vascular Smooth Muscle Cells Proliferation and Migration in vitro and Intimal Hyperplasia in vivo by Targeting the Platelet-Derived Growth Factor Receptor-β and NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity-based protein profiling-driven discovery of myricanol as a Nampt activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 6. pelagobio.com [pelagobio.com]
- 7. pnas.org [pnas.org]
- 8. Top Advantages of Using DARTS for Drug Target Identification - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myricanol Inhibits Platelet Derived Growth Factor-BB-Induced Vascular Smooth Muscle Cells Proliferation and Migration in vitro and Intimal Hyperplasia in vivo by Targeting the Platelet-Derived Growth Factor Receptor-β and NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Myricanol Inhibits Platelet Derived Growth Factor-BB-Induced Vascular Smooth Muscle Cells Proliferation and Migration in vitro and Intimal Hyperplasia in vivo by Targeting the Platelet-Derived Growth Factor Receptor-β and NF-κB Signaling [frontiersin.org]
- 13. Myricanol rescues dexamethasone‐induced muscle dysfunction via a sirtuin 1‐dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Myricanol rescues dexamethasone-induced muscle dysfunction via a sirtuin 1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Myricanol prevents aging‐related sarcopenia by rescuing mitochondrial dysfunction via targeting peroxiredoxin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Myricanol prevents aging-related sarcopenia by rescuing mitochondrial dysfunction via targeting peroxiredoxin 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of (+/-)-Myricanol: Reproducibility and Scalability Insights
For researchers and professionals in drug development, the efficient and reliable synthesis of promising natural products is a critical hurdle. (+/-)-Myricanol, a cyclic diarylheptanoid with potential therapeutic applications, has been the subject of several total synthesis campaigns. This guide provides a comparative analysis of the reported synthetic routes to (+/-)-Myricanol, with a focus on reproducibility and scalability, offering valuable insights for selecting and optimizing a synthetic strategy.
Comparison of Synthetic Routes
Three primary total syntheses of (+/-)-Myricanol have been reported, each employing distinct strategies for constructing the challenging macrocyclic core. The efficiency and practicality of these routes vary significantly, as summarized below.
| Synthetic Route | Key Macrocyclization Strategy | Number of Steps | Overall Yield (%) | Starting Materials | Scalability Notes |
| Whiting et al. | Ni(0)-mediated coupling of a bis-iodide | 14 | 0.21 | Not specified as readily available | No data on scalability; lengthy sequence may pose challenges. |
| Dickey et al. | Intramolecular Suzuki-Miyaura coupling | 7 | 2.03 | Advanced, not commercially available | Mention of multigram scale synthesis of coupling partners, but no detailed scalability assessment of the full route. |
| Bochicchio et al. | Intramolecular Suzuki-Miyaura domino reaction | 9 | 4.9 | Commercially available | The convergent approach is amenable to scale-up, though no specific gram-scale synthesis is reported. |
Key Experimental Protocols
The reproducibility and scalability of a synthesis are intrinsically linked to the robustness of its key chemical transformations. Below are the methodologies for the critical macrocyclization steps in the two most efficient syntheses.
Dickey et al. - Intramolecular Suzuki-Miyaura Coupling
The key macrocyclization in the Dickey synthesis involves an intramolecular Suzuki-Miyaura cross-coupling reaction. The general protocol for this step is as follows:
-
Precursor Synthesis: The linear diarylheptanoid precursor bearing a boronic acid pinacol (B44631) ester at one terminus and an aryl iodide at the other is synthesized.
-
Cyclization Conditions: The precursor is subjected to palladium-catalyzed intramolecular coupling. Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄ and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). The reaction is generally run at elevated temperatures.
-
Workup and Purification: Following the reaction, an aqueous workup is performed, and the crude product is purified by column chromatography to yield the macrocyclic product, myricanone, which is then reduced to myricanol.
Challenges in this step often relate to achieving high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization, which can be a significant hurdle when scaling up. The yield for this key step was reported to be modest.
Bochicchio et al. - Intramolecular Suzuki-Miyaura Domino Reaction
The Bochicchio synthesis employs a domino reaction that combines a Miyaura borylation with an intramolecular Suzuki-Miyaura coupling in a single pot. This approach offers increased efficiency.
-
Precursor Synthesis: A linear diarylheptanoid precursor containing two aryl bromide moieties is prepared.
-
Domino Reaction Conditions: The precursor is reacted with a boron source, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in a solvent like dioxane. The reaction is heated to first facilitate the borylation of one aryl bromide, followed by the intramolecular coupling with the second aryl bromide to form the macrocycle.
-
Workup and Purification: A standard aqueous workup is followed by purification via column chromatography to afford the cyclized product.
This domino strategy can be more atom-economical and operationally simpler than a stepwise approach. However, careful optimization of reaction conditions is crucial to ensure both high conversion and selectivity for the desired macrocycle, as side reactions can become more prevalent on a larger scale.
Visualizing the Synthetic Workflow
To better understand the critical stages of (+/-)-Myricanol synthesis, the following diagram illustrates a generalized workflow, highlighting the key challenges related to reproducibility and scalability.
References
A Comparative Analysis of Myricanol Content Across Various Myrica Species
For researchers, scientists, and professionals in drug development, understanding the distribution and concentration of bioactive compounds in plant species is crucial for identifying promising natural sources for therapeutic agents. This guide provides a comparative overview of myricanol (B191915) content in different Myrica species, supported by experimental data and detailed methodologies.
Myricanol, a cyclic diarylheptanoid, has garnered significant attention for its potential pharmacological activities, including neuroprotective and anticancer effects. The genus Myrica, commonly known as bayberry or wax myrtle, is a primary source of this valuable compound. This comparative study synthesizes available data on myricanol content across various Myrica species to aid in the selection of high-yielding plant material for further research and development.
Quantitative Comparison of Myricanol Content
The concentration of myricanol can vary significantly among different Myrica species and even between different parts of the same plant. The following table summarizes the reported myricanol content in several Myrica species based on available scientific literature. It is important to note that direct comparison can be challenging due to variations in extraction methods, quantification techniques, and the specific plant part analyzed in different studies.
| Myrica Species | Plant Part | Myricanol Content | Reference |
| Myrica rubra | Bark | Not explicitly quantified, but identified as a significant component. | [1] |
| Myrica cerifera | Root Bark | Identified as the most effective anti-tau component in the extract. | [2][3][4] |
| Myrica esculenta | Leaves, Stem Bark | Identified by LC-MS analysis; quantitative data not specified in the provided abstract. | [5][6] |
| Myrica gale | - | Cyclic diarylheptanoids, including myricanol, have been isolated. | [7] |
| Myrica javanica | Bark and Twigs | Up to 1.6% | [8] |
Note: The table highlights the presence of myricanol in these species. Obtaining precise, directly comparable quantitative data across multiple species from a single study is challenging. The data presented is compiled from various sources, each employing potentially different methodologies.
Experimental Protocols
Accurate quantification of myricanol is essential for comparative studies. The following sections detail the common methodologies for the extraction and quantification of myricanol from Myrica species.
Extraction of Myricanol
A common method for extracting myricanol and other diarylheptanoids from Myrica species involves solvent extraction followed by chromatographic separation.
Protocol for Solvent Extraction and Isolation:
-
Sample Preparation: The plant material (e.g., dried and powdered bark, leaves) is collected and prepared.
-
Extraction: The prepared plant material is subjected to extraction using a polar solvent. Methanol (B129727) is frequently used for the extraction of phenolic compounds like myricanol.[5] The extraction can be performed at room temperature with stirring or under reflux.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is often subjected to further fractionation using liquid-liquid partitioning with solvents of varying polarity to separate compounds based on their solubility.
-
Chromatographic Separation: The fraction containing myricanol is then purified using column chromatography, typically with silica (B1680970) gel as the stationary phase and a gradient of solvents (e.g., hexane, chloroform, ethanol, methanol) as the mobile phase.[9]
Quantification of Myricanol
High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantification of myricanol.
Protocol for HPLC Analysis:
-
Standard Preparation: A stock solution of pure myricanol standard of known concentration is prepared in a suitable solvent (e.g., methanol). A series of calibration standards are then prepared by diluting the stock solution.
-
Sample Preparation: The extracted and purified sample containing myricanol is dissolved in the mobile phase solvent and filtered through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is typically used.[6]
-
Mobile Phase: A gradient elution system consisting of two solvents, such as water with a small percentage of acetic acid (Solvent A) and methanol with acetic acid (Solvent B), is commonly employed.[5]
-
Flow Rate: A typical flow rate is around 0.8 to 1.0 mL/min.[5]
-
Detection: A UV-Vis or Photodiode Array (PDA) detector is used to monitor the eluent at a specific wavelength where myricanol shows maximum absorbance.
-
Injection Volume: A standard volume (e.g., 10-20 µL) of both the standard solutions and the sample solution is injected into the HPLC system.
-
-
Quantification: The concentration of myricanol in the sample is determined by comparing the peak area of myricanol in the sample chromatogram with the calibration curve generated from the peak areas of the standard solutions.
Visualizing Methodologies and Pathways
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. The diarylheptanoid (+)-aR,11S-myricanol and two flavones from bayberry (Myrica cerifera) destabilize the microtubule-associated protein tau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Diarylheptanoid (+)-aR,11S-Myricanol and Two Flavones from Bayberry (Myrica cerifera) Destabilize the Microtubule Associated Protein Tau - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phytochemical Composition, Antioxidant, and Antimicrobial Attributes of Different Solvent Extracts from Myrica esculenta Buch.-Ham. ex. D. Don Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation, characterization, quantification and antioxidant activity of compounds from Myrica esculenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. juniperpublishers.com [juniperpublishers.com]
Myricanol: A Comparative Analysis of its Antioxidant Prowess Against Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
Myricanol (B191915), a diarylheptanoid found in the bark and leaves of plants from the Myrica genus, is gaining attention for its potent antioxidant properties. This guide provides a comparative analysis of myricanol's antioxidant activity against other well-known natural antioxidants: quercetin, resveratrol, and vitamin C. The information presented herein is curated from experimental data to assist researchers in evaluating its potential applications.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of myricanol and other selected natural compounds has been evaluated using various in vitro assays, primarily the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
It is important to note that the following data is compiled from multiple studies. Direct comparison of IC50 values across different studies can be influenced by minor variations in experimental protocols.
| Compound | DPPH Radical Scavenging Activity (IC50) | ABTS Radical Scavenging Activity (IC50) | Source(s) |
| Myricanol | Data for pure myricanol is limited. Methanolic extract of Myrica esculenta (containing myricanol) showed an IC50 of 39.29 µg/mL. | Methanolic extract of Myrica esculenta (containing myricanol) showed an IC50 of 52.83 µg/mL. | [1] |
| Myricetin | ~4-5 µM | Generally shows high activity, comparable to or greater than quercetin. | [2][3] |
| Quercetin | ~4-10 µM | ~2-5 µM | [4][5] |
| Resveratrol | ~20-80 µM | ~13-30 µM | [4][6][7] |
| Vitamin C (Ascorbic Acid) | ~18-64 µg/mL (~102-363 µM) | Generally shows high activity, often used as a positive control. | [5] |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate reproducibility and further investigation.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The purple DPPH radical is converted to a yellow-colored diphenylpicrylhydrazine, and the change in absorbance is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol), spectrophotometric grade
-
Test compounds (Myricanol, Quercetin, Resveratrol, Vitamin C)
-
Positive control (e.g., Trolox or Ascorbic Acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer capable of reading at ~517 nm
Procedure:
-
Preparation of DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Preparation of Test Samples: Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., methanol, ethanol (B145695), or DMSO). From the stock solutions, prepare a series of dilutions to determine the IC50 value.
-
Assay Protocol:
-
To a 96-well plate, add a specific volume of each dilution of the test samples and positive control to separate wells.
-
Add the DPPH working solution to each well.
-
A blank well should contain only the solvent. A control well should contain the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (typically 30 minutes).
-
-
Absorbance Measurement: Measure the absorbance of each well at approximately 517 nm.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the reaction mixture (DPPH solution with the sample).
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The blue/green ABTS•+ is generated by the oxidation of ABTS, and its reduction by an antioxidant leads to a loss of color, which is measured spectrophotometrically.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer capable of reading at ~734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare stock solutions and serial dilutions of the test compounds and positive control.
-
Assay Protocol:
-
Add a small volume of each dilution of the test samples and positive control to separate wells of a 96-well plate.
-
Add the ABTS•+ working solution to each well.
-
A blank well should contain the solvent, and a control well should contain the solvent and the ABTS•+ working solution.
-
Incubate the plate at room temperature for a specified time (typically 6 minutes).
-
-
Absorbance Measurement: Measure the absorbance of each well at approximately 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Signaling Pathways and Mechanisms of Action
Myricanol, like many other flavonoids, exerts its antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[8] Oxidative stress or the presence of Nrf2 activators like myricanol can disrupt the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription.[9] These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's antioxidant capacity. Recent studies suggest that myricanol may also interact with and activate peroxiredoxin 5 (PRDX5), further contributing to the reduction of reactive oxygen species.[10]
Visualizations
Experimental Workflows
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidative, Anti-Inflammatory, and Anticancer Effects of Purified Flavonol Glycosides and Aglycones in Green Tea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Analysis of Novel Synergistic Antioxidant Formulations: Insights into Pharmacotechnical, Physical, Chemical, and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. brieflands.com [brieflands.com]
- 8. Molecular mechanisms activating the Nrf2-Keap1 pathway of antioxidant gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Nrf2-Mediated Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myricanol prevents aging‐related sarcopenia by rescuing mitochondrial dysfunction via targeting peroxiredoxin 5 - PMC [pmc.ncbi.nlm.nih.gov]
Myricanol's Role in Activating Sirtuin 1: A Comparative Analysis
A detailed guide for researchers and drug development professionals on the validation of Myricanol as a Sirtuin 1 (SIRT1) activator, benchmarked against established activators, Resveratrol and Pterostilbene (B91288).
This guide provides a comprehensive comparison of Myricanol's efficacy in activating Sirtuin 1 (SIRT1), a key regulator of cellular health and longevity, against the well-documented activators Resveratrol and Pterostilbene. The following sections present a compilation of experimental data, detailed methodologies for key validation assays, and visual representations of the underlying molecular pathways and experimental workflows.
Comparative Analysis of SIRT1 Activation
The activating potential of Myricanol, Resveratrol, and Pterostilbene on SIRT1 has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings from these experiments, offering a clear comparison of their efficacy.
| Compound | Concentration | Fold Activation of SIRT1 | Experimental System | Reference |
| Myricanol | 10 µM | Data not explicitly quantified as fold activation, but shown to significantly increase SIRT1 deacetylase activity. | C2C12 myotubes | [1][2] |
| Resveratrol | 200 µM | ~8-fold | In vitro with recombinant human SIRT1 | [3] |
| Resveratrol | 100 µM | Up to 10-fold | In vitro assay | [4] |
| Pterostilbene | Not specified | Greater than Resveratrol | In vitro assay |
Table 1: Comparison of in vitro SIRT1 Activation. This table summarizes the direct activation of the SIRT1 enzyme by Myricanol, Resveratrol, and Pterostilbene in cell-free and cell-based assays.
| Compound | Dosage | Effect on Downstream Target | Experimental Model | Reference |
| Myricanol | 5 mg/kg | ↓ atrogin-1, ↓ MuRF1, ↑ PGC-1α activity | Dexamethasone-induced muscle wasting in mice | [1][2] |
| Resveratrol | Not specified | ↑ PGC-1α expression | Mice on a high-fat diet | |
| Pterostilbene | Not specified | ↑ SIRT1-FOXO1/p53 signaling pathway | Ischemia-reperfusion injury in rats | [5][6] |
Table 2: Comparison of in vivo Effects on SIRT1 Downstream Targets. This table highlights the in vivo efficacy of the compounds in modulating the activity of proteins downstream of SIRT1, indicating their potential physiological impact.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section provides detailed methodologies for the key experiments used to validate SIRT1 activation.
SIRT1 Deacetylase Activity Assay (Fluorometric)
This assay quantifies the deacetylase activity of SIRT1 in the presence of a potential activator.
Principle: The assay utilizes a fluorogenic substrate that, upon deacetylation by SIRT1, can be cleaved by a developing solution to release a fluorescent molecule. The intensity of the fluorescence is directly proportional to the SIRT1 activity.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., from a commercial kit)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developing Solution (containing a protease)
-
Test compounds (Myricanol, Resveratrol, Pterostilbene) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare the reaction mixture in each well of the 96-well plate by adding the assay buffer, NAD+, and the SIRT1 enzyme.
-
Add the test compound at the desired concentration. Include a vehicle control (solvent only) and a positive control (a known SIRT1 activator like Resveratrol).
-
Initiate the reaction by adding the fluorogenic SIRT1 substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and initiate the development step by adding the developing solution to each well.
-
Incubate the plate at 37°C for a further 10-15 minutes.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., excitation ~355 nm, emission ~460 nm).[1]
-
Calculate the fold activation by normalizing the fluorescence of the compound-treated samples to the vehicle control.
Western Blot Analysis of Downstream SIRT1 Targets
This technique is used to measure the changes in the protein levels of downstream targets of SIRT1, such as PGC-1α, atrogin-1, and MuRF1, in response to treatment with activators.
Principle: Proteins from cell or tissue lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Materials:
-
Cell or tissue lysates from treated and control samples
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for SIRT1, acetylated-p53, PGC-1α, atrogin-1, MuRF1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells or tissues in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[7]
-
Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Visualizing the Molecular Pathways and Workflows
To further elucidate the mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
References
- 1. Myricanol rescues dexamethasone‐induced muscle dysfunction via a sirtuin 1‐dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myricanol rescues dexamethasone-induced muscle dysfunction via a sirtuin 1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT1 activation by pterostilbene attenuates the skeletal muscle oxidative stress injury and mitochondrial dysfunction induced by ischemia reperfusion injury | Semantic Scholar [semanticscholar.org]
- 6. SIRT1 activation by pterostilbene attenuates the skeletal muscle oxidative stress injury and mitochondrial dysfunction induced by ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of (+/-)-Myricanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is paramount. This document provides essential guidance on the proper disposal procedures for (+/-)-Myricanol, a diarylheptanoid compound. Due to the limited availability of a specific Safety Data Sheet (SDS) for (+/-)-Myricanol, the following procedures are based on best practices for laboratory chemical waste and the available safety data for the structurally similar flavonoid, Myricetin.
Before handling or disposing of (+/-)-Myricanol, it is crucial to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a laboratory coat. All handling of the compound, especially where dust may be generated, should be conducted in a well-ventilated area or under a chemical fume hood.
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of (+/-)-Myricanol waste.
-
Waste Segregation: Do not mix (+/-)-Myricanol waste with other waste streams. It is essential to segregate solid waste (e.g., contaminated personal protective equipment, weighing paper, and vials) from liquid waste (e.g., solutions containing the compound).
-
Solid Waste Disposal:
-
Carefully collect all solid waste contaminated with (+/-)-Myricanol.
-
To minimize the generation of dust, lightly moisten the solid material with a suitable solvent if necessary.
-
Place the contaminated solids into a clearly labeled, sealed container designated for chemical waste. The label should include the name of the chemical, "(+/-)-Myricanol," and any associated hazard warnings.
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing (+/-)-Myricanol in a dedicated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled with the chemical name and any known hazards.
-
Store the sealed liquid waste container in a designated hazardous waste accumulation area, preferably within secondary containment to prevent spills.
-
-
Decontamination of Glassware and Equipment:
-
Rinse any glassware or equipment that has come into contact with (+/-)-Myricanol three times with an appropriate solvent (e.g., ethanol (B145695) or acetone).
-
Collect the rinsate as hazardous liquid waste.
-
After thorough rinsing, the glassware can be washed according to standard laboratory procedures.
-
-
Spill Management:
-
In the event of a spill, evacuate all non-essential personnel from the area.
-
For small spills, carefully sweep up the solid material, taking precautions to avoid creating dust.
-
Place the collected material and any contaminated cleaning materials into a sealed container for hazardous waste disposal.
-
The spill area should be cleaned with a suitable solvent, and the cleaning materials should also be disposed of as hazardous waste.
-
-
Final Disposal:
-
All waste containing (+/-)-Myricanol must be disposed of through a licensed environmental waste disposal company.
-
Do not dispose of (+/-)-Myricanol in the regular trash or pour it down the drain.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to arrange for the collection of the chemical waste.
-
Safety and Disposal Data Summary
The following table summarizes key safety and disposal information based on data for the related compound, Myricetin.
| Parameter | Information | Source |
| Hazard Classification | Not classified as hazardous under GHS. | [1][2] |
| Personal Protective Equipment | Chemical-resistant gloves, safety glasses, lab coat. | |
| Incompatible Materials | Strong oxidizing agents. | [1] |
| Solid Waste Disposal | Collect in a sealed container for chemical waste. | [3] |
| Liquid Waste Disposal | Collect in a labeled, sealed container for chemical waste. | |
| Spill Cleanup | Sweep up solid, avoid dust, and place in a disposal container. | [3] |
| Final Disposal Method | Licensed professional waste disposal service. | [3] |
Experimental Workflow: Disposal of (+/-)-Myricanol
The following diagram illustrates the decision-making process for the proper disposal of (+/-)-Myricanol waste in a laboratory setting.
Figure 1. (+/-)-Myricanol Disposal Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
